molecular formula C5H8N2S B1603477 (2-Methylthiazol-5-yl)methanamine CAS No. 63139-97-9

(2-Methylthiazol-5-yl)methanamine

Cat. No.: B1603477
CAS No.: 63139-97-9
M. Wt: 128.2 g/mol
InChI Key: XYRSJQNUWZHRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylthiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRSJQNUWZHRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597689
Record name 1-(2-Methyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63139-97-9
Record name 1-(2-Methyl-1,3-thiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1,3-thiazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylthiazol-5-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery and development, featuring in the molecular architecture of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable primary amine. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of three core synthetic routes, commencing from readily accessible starting materials. Each pathway is critically evaluated for its efficiency, scalability, and robustness, offering researchers and drug development professionals a holistic understanding to inform their synthetic strategies. Detailed experimental protocols, comparative data, and visual representations of the synthetic workflows are provided to ensure clarity and reproducibility.

Introduction: The Significance of the this compound Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological targets and its favorable metabolic profile. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and an aminomethyl group at the 5-position, provides a unique vector for molecular elaboration. The primary amine serves as a crucial handle for the introduction of diverse functionalities through amide bond formation, reductive amination, and other amine-related chemistries, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough understanding of the synthetic routes to this key intermediate is therefore essential for chemists working at the forefront of pharmaceutical research.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on three of the most logical and commonly employed strategies, each originating from a different functional group at the 5-position of the 2-methylthiazole core: an ester, an aldehyde, or a nitrile.

graph "synthetic_overview" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_routes" { label = "Synthetic Routes"; style = "filled"; color = "#FFFFFF";

}

Target -> Route1 [label=" "]; Target -> Route2 [label=" "]; Target -> Route3 [label=" "]; }

Figure 1: Overview of the three primary synthetic strategies.

Route 1: Synthesis via the Ester Intermediate and Gabriel Synthesis

This pathway is arguably one of the most versatile and well-established, proceeding through the key intermediates: ethyl 2-methylthiazole-5-carboxylate, (2-methylthiazol-5-yl)methanol, and 5-(chloromethyl)-2-methylthiazole. The final amine is installed using the robust and reliable Gabriel synthesis.

graph "route_1_workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

A [label="Ethyl 2-chloro-3-oxopropanoate + Thioacetamide", shape=ellipse]; B [label="Ethyl 2-methylthiazole-5-carboxylate"]; C [label="(2-Methylthiazol-5-yl)methanol"]; D [label="5-(Chloromethyl)-2-methylthiazole"]; E [label="Potassium Phthalimide"]; F [label="2-((2-Methylthiazol-5-yl)methyl)isoindoline-1,3-dione"]; G [label="Hydrazine"]; H [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Hantzsch Thiazole Synthesis", color="#34A853"]; B -> C [label="Reduction (e.g., LiAlH4)", color="#EA4335"]; C -> D [label="Chlorination (e.g., SOCl2)", color="#FBBC05"]; D -> F [label="SN2 Reaction", color="#4285F4"]; E -> F [color="#4285F4"]; F -> H [label="Hydrazinolysis", color="#34A853"]; G -> H [color="#34A853"]; }

Figure 2: Workflow for the synthesis of this compound via the ester intermediate.

Step 1: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

The construction of the 2-methylthiazole core is efficiently achieved through the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this case, ethyl 2-chloro-3-oxopropanoate reacts with thioacetamide to furnish the desired ethyl 2-methylthiazole-5-carboxylate.[1]

Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the carbon bearing the halogen in the α-halocarbonyl compound. Subsequent cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration, leads to the formation of the thiazole ring.

Step 2: Reduction of the Ester to the Corresponding Alcohol

The ester functionality of ethyl 2-methylthiazole-5-carboxylate is reduced to the primary alcohol, (2-methylthiazol-5-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[2][3]

Causality of Choice: LiAlH₄ is chosen due to its high reactivity, which ensures a complete and clean reduction of the ester to the alcohol. While other reducing agents like sodium borohydride are generally not reactive enough to reduce esters, LiAlH₄ provides a reliable method.[2]

Step 3: Conversion of the Alcohol to the Chloromethyl Derivative

The primary alcohol is then converted to the corresponding 5-(chloromethyl)-2-methylthiazole. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism: The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙ2 reaction with the chloride ion, leading to the formation of the alkyl chloride and sulfur dioxide.

Step 4: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis provides a clean and high-yielding method for the conversion of the primary alkyl halide to the primary amine, avoiding the over-alkylation often observed with direct amination using ammonia.[4][5]

5-(Chloromethyl)-2-methylthiazole is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).[6] The phthalimide anion acts as a surrogate for the ammonia anion, undergoing an Sₙ2 reaction with the alkyl chloride to form N-((2-methylthiazol-5-yl)methyl)phthalimide.[5]

The final step involves the cleavage of the phthalimide group to release the primary amine. This is most commonly achieved by hydrazinolysis, where the N-alkylated phthalimide is treated with hydrazine (N₂H₄) in a protic solvent like ethanol.[7][8]

Mechanism: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide byproduct and the desired primary amine.[9]

Route 2: Synthesis via the Aldehyde Intermediate and Reductive Amination

This pathway offers a more convergent approach, where the aminomethyl group is installed in a single step from the corresponding aldehyde, 2-methylthiazole-5-carbaldehyde, via reductive amination.

graph "route_2_workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

A [label="2-Methylthiazole", shape=ellipse]; B [label="2-Methylthiazole-5-carbaldehyde"]; C [label="Ammonia"]; D [label="Reducing Agent (e.g., NaBH4)"]; E [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Vilsmeier-Haack Formylation", color="#34A853"]; B -> E [label="Reductive Amination", color="#EA4335"]; C -> E [color="#EA4335"]; D -> E [color="#EA4335"]; }

Figure 3: Workflow for the synthesis of this compound via the aldehyde intermediate.

Step 1: Synthesis of 2-Methylthiazole-5-carbaldehyde

The key aldehyde intermediate can be prepared by the formylation of 2-methylthiazole. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems.[1][10]

Mechanism: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a potent electrophile that reacts with the electron-rich thiazole ring at the 5-position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[11]

Step 2: Reductive Amination

Reductive amination is a highly efficient one-pot procedure for the synthesis of amines from carbonyl compounds.[12] In this case, 2-methylthiazole-5-carbaldehyde is reacted with ammonia in the presence of a suitable reducing agent.[13]

Causality of Choice: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[14] It readily reduces the imine intermediate formed in situ from the reaction of the aldehyde and ammonia, without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride is another excellent choice, known for its high selectivity in reductive aminations.[15]

Route 3: Synthesis via the Nitrile Intermediate

This route involves the synthesis of 2-methylthiazole-5-carbonitrile, followed by its reduction to the target primary amine.

graph "route_3_workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

A [label="5-Bromo-2-methylthiazole", shape=ellipse]; B [label="2-Methylthiazole-5-carbonitrile"]; C [label="Reducing Agent (e.g., Raney Ni, H2)"]; D [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Cyanation (e.g., CuCN)", color="#34A853"]; B -> D [label="Nitrile Reduction", color="#EA4335"]; C -> D [color="#EA4335"]; }

Figure 4: Workflow for the synthesis of this compound via the nitrile intermediate.

Step 1: Synthesis of 2-Methylthiazole-5-carbonitrile

The nitrile intermediate can be prepared from a suitable 5-halo-2-methylthiazole, such as 5-bromo-2-methylthiazole, through a cyanation reaction. The Rosenmund-von Braun reaction, which employs copper(I) cyanide (CuCN), is a classic method for this transformation.

Step 2: Reduction of the Nitrile

The final step is the reduction of the nitrile group to a primary amine. This can be achieved through several methods, including catalytic hydrogenation or with chemical hydrides.

Catalytic Hydrogenation: Catalytic hydrogenation using Raney Nickel and a hydrogen source is a highly effective method for the reduction of nitriles to primary amines.[16][17][18][19]

Chemical Hydride Reduction: Alternatively, lithium aluminum hydride (LiAlH₄) can be used for the reduction of nitriles to primary amines.[2][3]

Comparative Analysis of Synthetic Routes

Metric Route 1: From Ester Route 2: From Aldehyde Route 3: From Nitrile
Number of Steps 422
Starting Materials Ethyl 2-chloro-3-oxopropanoate, Thioacetamide2-Methylthiazole5-Bromo-2-methylthiazole
Key Intermediates Ester, Alcohol, Alkyl HalideAldehydeNitrile
Key Reactions Hantzsch Synthesis, Ester Reduction, Chlorination, Gabriel SynthesisVilsmeier-Haack, Reductive AminationCyanation, Nitrile Reduction
Potential Challenges Multiple steps, handling of LiAlH₄ and SOCl₂Control of Vilsmeier-Haack regioselectivity, handling of ammoniaUse of toxic cyanides, high-pressure hydrogenation
Scalability Generally good, with established procedures for each stepPotentially very scalable due to fewer stepsScalable, but requires specialized equipment for hydrogenation and careful handling of cyanides

Detailed Experimental Protocols

Protocol for Route 1: Synthesis via the Ester Intermediate

Step 1: Ethyl 2-methylthiazole-5-carboxylate [1] To a stirred solution of ethyl 2-chloro-3-oxopropanoate (1 eq.) in a suitable solvent such as ethanol, add thioacetamide (1 eq.). Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: (2-Methylthiazol-5-yl)methanol To a solution of ethyl 2-methylthiazole-5-carboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (1.5 eq.) in THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by distillation or chromatography.

Step 3: 5-(Chloromethyl)-2-methylthiazole To a solution of (2-methylthiazol-5-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Stir the reaction mixture at room temperature for a few hours. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the chloromethyl derivative.

Step 4: N-((2-Methylthiazol-5-yl)methyl)phthalimide and this compound [6][20] To a solution of 5-(chloromethyl)-2-methylthiazole (1 eq.) in DMF, add potassium phthalimide (1.1 eq.). Heat the mixture for several hours. After cooling, pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the N-alkylated phthalimide. To a suspension of the N-alkylated phthalimide (1 eq.) in ethanol, add hydrazine hydrate (2 eq.) and reflux the mixture for several hours. After cooling, acidify the mixture with hydrochloric acid and filter off the phthalhydrazide precipitate. Basify the filtrate with a strong base and extract the product with a suitable organic solvent. Dry the organic extracts and concentrate under reduced pressure to obtain the desired primary amine.

Conclusion

The synthesis of this compound can be accomplished through several reliable and efficient synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The ester-to-amine route via the Gabriel synthesis is a robust and well-documented pathway, offering high yields and avoiding common side reactions. The aldehyde-to-amine route via reductive amination is a more convergent and potentially more scalable approach. The nitrile reduction route also offers a two-step sequence but may involve the use of more hazardous reagents. By understanding the intricacies of each of these synthetic strategies, researchers can make informed decisions to access this important building block for their drug discovery endeavors.

References

An In-Depth Technical Guide to the Physicochemical Properties of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chemical Identity and Structure

(2-Methylthiazol-5-yl)methanamine is a primary amine attached to a 2-methyl-substituted thiazole ring at the 5-position. The presence of the basic amine group and the aromatic thiazole ring dictates its chemical behavior and physical properties.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name (2-Methyl-1,3-thiazol-5-yl)methanamine
CAS Number 63139-97-9
Molecular Formula C₅H₈N₂S
Molecular Weight 128.20 g/mol
SMILES CC1=NC=C(S1)CN
InChI InChI=1S/C5H8N2S/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3
graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; "node1" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=131742&t=l", label=""]; } Figure 1: 2D and 3D chemical structures of this compound.

Synthesis Pathway

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding nitrile, 2-methyl-5-cyanothiazole. This precursor can be synthesized through various established methods for thiazole ring formation. The reduction of the nitrile to the primary amine can be achieved using standard reducing agents.

graph Synthesis_Workflow { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Start" [label="2-Methyl-5-formylthiazole", fillcolor="#FBBC05"]; "Step1" [label="Reaction with Hydroxylamine\nin Formic Acid", shape="ellipse", fillcolor="#FFFFFF"]; "Intermediate" [label="2-Methyl-5-cyanothiazole"]; "Step2" [label="Reduction\n(e.g., LiAlH4 or Catalytic Hydrogenation)", shape="ellipse", fillcolor="#FFFFFF"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1" [label="[1]"]; "Step1" -> "Intermediate"; "Intermediate" -> "Step2" [label="[2][3]"]; "Step2" -> "Product"; }

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of 2-Methyl-5-cyanothiazole

Part A: Synthesis of 2-Methyl-5-cyanothiazole from 2-Methyl-5-formylthiazole [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-formylthiazole (1 equivalent) in anhydrous formic acid.

  • Addition of Reagent: Add hydroxylamine hydrochloride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The intermediate, 2-formamido-5-cyanothiazole, may precipitate. Filter the solid and wash with cold water.

  • Hydrolysis: Hydrolyze the formamido group by heating with aqueous acid (e.g., HCl) to yield 2-amino-5-cyanothiazole. For the synthesis of 2-methyl-5-cyanothiazole, a similar approach starting from 2-methyl-5-formylthiazole can be employed.[5]

Part B: Reduction of 2-Methyl-5-cyanothiazole to this compound

This protocol describes a general procedure using Lithium Aluminum Hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve 2-methyl-5-cyanothiazole (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or column chromatography.

Physicochemical Properties

The interplay of the aminomethyl group and the thiazole ring governs the key physicochemical properties of the molecule, which are critical for its behavior in biological systems.

Table 2: Summary of Physicochemical Properties of this compound

PropertyPredicted/Estimated ValueMethod/Source
pKa (basic) ~8.5 - 9.5In silico prediction (MarvinJS)
logP 0.85In silico prediction (Molinspiration)[1][2][6][7][8]
Aqueous Solubility Moderately SolubleQualitative estimation based on logP and structure
Acidity/Basicity (pKa)

The primary amine group imparts basic character to this compound. The pKa of the conjugate acid is a crucial parameter as it determines the ionization state of the molecule at physiological pH (7.4), which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa: An in silico prediction using MarvinJS suggests a basic pKa in the range of 8.5 - 9.5 . This is a typical range for a primary alkylamine, with the thiazole ring having a minor electronic influence. At physiological pH, a significant portion of the molecules will exist in their protonated, cationic form.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for the experimental determination of the pKa of the amine.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength. A small amount of a co-solvent like methanol may be used if solubility is an issue.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

graph pKa_Determination_Workflow { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Start" [label="Dissolve sample in\nKCl solution", fillcolor="#FBBC05"]; "Step1" [label="Titrate with\nstandardized HCl", shape="ellipse", fillcolor="#FFFFFF"]; "Step2" [label="Record pH after\neach addition"]; "Step3" [label="Plot pH vs.\nVolume of Titrant"]; "End" [label="Determine pKa from\nhalf-equivalence point", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Step1"; "Step1" -> "Step2"; "Step2" -> "Step3"; "Step3" -> "End"; }

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes.

Predicted logP: An in silico prediction using Molinspiration yields a logP value of 0.85 .[1][2][6][7][8] This value suggests that the compound has a balanced hydrophilic-lipophilic character, indicating it is likely to have reasonable aqueous solubility and some ability to partition into lipid environments.

Experimental Protocol: logP Determination by HPLC

This method provides a rapid and reliable determination of logP based on the compound's retention time on a reverse-phase HPLC column.

  • Standard Preparation: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte.

  • HPLC System: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form, if possible) and an organic modifier (e.g., methanol or acetonitrile).

  • Analysis: Inject the standard compounds and the analyte onto the HPLC system and determine their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot log(k') of the standard compounds against their known logP values.

  • logP Determination: From the log(k') of this compound, determine its logP using the linear regression equation of the calibration curve.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

Predicted Aqueous Solubility: Based on the predicted logP of 0.85 and the presence of a primary amine which can be protonated, this compound is expected to have moderate aqueous solubility . The solubility will be pH-dependent, with higher solubility at pH values below its pKa due to the formation of the more polar protonated species.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This is the gold standard method for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Alternatively, centrifuge or filter the solution to separate the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC with a pre-constructed calibration curve.

  • Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Spectral Characteristics

The spectral data of this compound provides confirmation of its structure and can be used for its identification and quantification.

Table 3: Predicted and Expected Spectral Data for this compound

TechniquePredicted/Expected Features
¹H NMR - Thiazole proton (singlet, ~7.0-7.5 ppm)- Methylene protons (-CH₂-, singlet, ~3.8-4.2 ppm)- Methyl protons (-CH₃, singlet, ~2.5-2.8 ppm)- Amine protons (-NH₂, broad singlet, variable ppm)
¹³C NMR - Thiazole C2 (~160-165 ppm)- Thiazole C4 (~145-150 ppm)- Thiazole C5 (~120-125 ppm)- Methylene carbon (-CH₂-, ~40-45 ppm)- Methyl carbon (-CH₃, ~15-20 ppm)
FT-IR (cm⁻¹) - N-H stretch (primary amine, two bands, ~3300-3400)- C-H stretch (aromatic and aliphatic, ~2850-3100)- N-H bend (scissoring, ~1590-1650)- C=N stretch (thiazole, ~1500-1550)- C-N stretch (~1000-1250)
Mass Spec. (EI) - Molecular ion peak (M⁺) at m/z 128- Prominent fragment from benzylic cleavage (loss of NH₂) at m/z 111- Fragments corresponding to the thiazole ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra provide valuable information for structural elucidation. Online prediction tools can give a good estimation of the chemical shifts.[9][10][11][12][13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amine group is expected to show two N-H stretching bands.[15][16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak at m/z 128. The fragmentation pattern is expected to be dominated by the loss of the amino group and fragmentation of the thiazole ring.[3][18][19][20][21]

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound, an important building block in drug discovery. The provided data, both predicted and supported by established principles, along with detailed experimental protocols, offer a robust framework for researchers to utilize this compound effectively. Accurate characterization of these properties is a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

Introduction: The Versatile Thiazole Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methylthiazol-5-yl)methanamine

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole ring is a privileged structure, integral to numerous FDA-approved drugs due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2][3][4] this compound, identified by CAS number 63139-97-9, represents a crucial building block within this chemical class. Its structure, featuring a primary amine separated from the heterocyclic core by a methylene bridge, offers synthetic chemists a versatile handle for molecular elaboration. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

Core Physicochemical & Structural Characteristics

This compound is a substituted thiazole derivative. A precise understanding of its fundamental properties is the starting point for its effective utilization in any research or development pipeline.

PropertyValueSource
CAS Number 63139-97-9[5]
Molecular Formula C₅H₈N₂S[5][6]
Molecular Weight 128.20 g/mol [5][6]
Alternate Names (2-methyl-1,3-thiazol-5-yl)methanamine[5]
Appearance Typically a liquid or low-melting solidGeneral Chemical Knowledge

Synthesis & Chemical Reactivity

The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[7] However, for a specific substitution pattern like that in this compound, a multi-step approach starting from simpler precursors is often more practical. A logical and commonly employed pathway involves the construction of the thiazole ring followed by the functionalization at the C5 position.

Representative Synthetic Pathway

A plausible and efficient synthesis begins with the formation of a 2-methylthiazole core bearing a handle at the 5-position, such as an ester or a nitrile, which can then be reduced to the target primary amine. This approach provides a reliable route to the desired product.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_functionalization Functional Group Interconversion A Thioacetamide C Ethyl 2-methylthiazole-5-carboxylate (Hantzsch Condensation) A->C B Ethyl 2-chloroacetoacetate B->C D 2-Methylthiazole-5-carboxamide C->D 1. NH4OH 2. Heat E This compound (Final Product) D->E Reduction (e.g., LiAlH4 or BH3)

Caption: A representative multi-step synthesis of this compound.

Detailed Experimental Protocol: Amide Reduction Route

This protocol outlines the final reduction step, a critical transformation in the synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To reduce 2-Methylthiazole-5-carboxamide to this compound.

Materials:

  • 2-Methylthiazole-5-carboxamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: LiAlH₄ is highly reactive with atmospheric moisture; an inert atmosphere is critical to prevent quenching of the reagent and ensure safety.

  • Reagent Suspension: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder at 0 °C (ice bath). Rationale: The dissolution/suspension of LiAlH₄ is exothermic. Slow addition at reduced temperature controls the initial heat evolution.

  • Substrate Addition: The 2-Methylthiazole-5-carboxamide, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Rationale: Dropwise addition maintains control over the reaction rate and temperature, which is crucial as amide reductions are highly exothermic.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy to drive the reduction to completion. TLC allows for empirical determination of when the starting material has been fully consumed.

  • Workup and Quenching (Fieser Method): The flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). A granular precipitate should form. Rationale: This specific quenching procedure is a well-established method to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a manageable solid, simplifying filtration.

  • Purification: The resulting slurry is stirred for 30 minutes, then filtered. The solid precipitate is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude amine can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Applications in Medicinal Chemistry & Drug Design

The primary value of this compound lies in its utility as a versatile intermediate. The primary amine serves as a nucleophilic handle for constructing a variety of chemical bonds, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity. The thiazole core itself is known to be a pharmacophore in drugs targeting a range of conditions.[2][3]

Key Therapeutic Areas for Thiazole Derivatives:

  • Anti-inflammatory: Thiazole derivatives have been identified as selective COX-1 inhibitors.[4]

  • Antimicrobial: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[8]

  • Anticancer: Many 2-aminothiazole-based compounds show anti-proliferative effects on cancer cell lines.[2]

Application_Logic cluster_reactions Synthetic Elaboration A This compound (Building Block) B Amide Coupling A->B C Reductive Amination A->C D Sulfonamide Formation A->D E Novel Compound Library B->E C->E D->E F Biological Screening (e.g., Kinase Assays, Cell Viability) E->F G Lead Compound Identification F->G

Caption: Role of this compound as a scaffold for generating diverse chemical libraries.

Analytical Characterization Profile

For researchers synthesizing or using this compound, confirmation of its identity and purity is paramount. The following table summarizes the expected spectroscopic signatures based on its chemical structure.

Analytical MethodExpected Characteristics
¹H NMR Singlet (~2.7 ppm) for the C2-methyl (3H)Singlet (~4.0 ppm) for the methylene bridge (-CH₂-) (2H)Singlet (~7.5-7.8 ppm) for the C4-proton on the thiazole ring (1H)Broad singlet for the amine protons (-NH₂) (2H), which is D₂O exchangeable
¹³C NMR Signal for the C2-methyl carbonSignal for the methylene bridge carbonSignals for the C2, C4, and C5 carbons of the thiazole ring (C2 being the most downfield)
IR Spectroscopy N-H stretching bands (~3300-3400 cm⁻¹)C-H stretching bands (~2850-3000 cm⁻¹)C=N and C=C stretching of the thiazole ring (~1500-1650 cm⁻¹)
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 128.04

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is mandatory. Information synthesized from available Safety Data Sheets (SDS) indicates that this compound requires careful handling.[9][10][11]

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[9][10]

  • Eye Irritation: Causes serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[9][10]

  • Ingestion: May be harmful if swallowed.[10]

Safe Handling Workflow

Safety_Workflow Start Begin Work PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat Start->PPE Handling Handle in a certified Chemical Fume Hood PPE->Handling Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Handling->Storage Disposal Dispose of waste in an approved waste disposal plant (Consult local regulations) Storage->Disposal End End Work Disposal->End

Caption: Standard workflow for the safe handling and storage of the title compound.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical aid.[9][11]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][11]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][11]

Conclusion

This compound (CAS 63139-97-9) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined structure, coupled with the reactive primary amine, provides a reliable starting point for the synthesis of novel molecular entities. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to explore new chemical space and develop next-generation therapeutics.

References

A Technical Guide to (2-Methylthiazol-5-yl)methanamine: Synthesis, Structural Analogues, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a privileged scaffold in the design of bioactive molecules. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This guide focuses on a specific, yet highly versatile, member of this family: (2-Methylthiazol-5-yl)methanamine. We will delve into its synthesis, explore the landscape of its structural analogues and derivatives, and elucidate the structure-activity relationships that govern its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Core Moiety: this compound

The foundational structure of this compound features a thiazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position. This arrangement of substituents provides a unique platform for chemical modification and interaction with biological targets. The methyl group can influence the molecule's lipophilicity and steric profile, while the primary amine of the methanamine group serves as a crucial handle for forming derivatives and engaging in key interactions with biological macromolecules.

Strategic Synthesis of the this compound Core

The synthesis of this compound can be approached through several strategic routes, often commencing from readily available starting materials. A common and efficient pathway involves the initial construction of a functionalized 2-methylthiazole ring, followed by the introduction or modification of the C5-substituent to yield the desired aminomethyl group.

Key Synthetic Intermediates

The successful synthesis of the target molecule hinges on the preparation of key intermediates. One of the most versatile of these is 2-chloro-5-chloromethylthiazole . This intermediate offers two reactive sites for selective modification.

Synthetic Pathway from 2-Chloro-5-chloromethylthiazole

A robust and widely applicable method for the synthesis of this compound is the Gabriel Synthesis , which provides a clean route to primary amines from alkyl halides.[1][2][3][4][5]

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

The synthesis of this key intermediate can be achieved through the reaction of 1,3-dichloropropene with sodium thiocyanate, followed by chlorination.[6][7][8][9]

Step 2: Gabriel Synthesis of the Primary Amine

The Gabriel synthesis utilizes potassium phthalimide to introduce the nitrogen atom, preventing the over-alkylation that can occur with ammonia.[1][2][3][4][5]

  • Reaction: 2-Chloro-5-chloromethylthiazole is reacted with potassium phthalimide to form the N-substituted phthalimide.

  • Deprotection: The phthalimide protecting group is then removed, typically by hydrazinolysis (the Ing-Manske procedure), to yield the primary amine.

Step 3: Reduction of the C2-Chloro Group

The final step involves the selective reduction of the chloro group at the C2 position to a methyl group. This can be accomplished using various reducing agents, such as catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via the Gabriel Route

Materials:

  • 2-Chloro-5-chloromethylthiazole

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Phthalimide Alkylation: To a solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in anhydrous DMF, add potassium phthalimide (1.1 equivalents). Heat the mixture at 80-90°C for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and pour it into ice water. Filter the resulting precipitate, wash with water, and dry to obtain 2-((2-chloro-1,3-thiazol-5-yl)methyl)isoindoline-1,3-dione.

  • Hydrazinolysis: Suspend the N-substituted phthalimide (1 equivalent) in ethanol. Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form. Cool the mixture, acidify with concentrated HCl, and filter off the precipitate. Concentrate the filtrate under reduced pressure.

  • Work-up and Isolation of the Intermediate Amine: Basify the residue with a concentrated NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2-chloro-1,3-thiazol-5-yl)methanamine.

  • Catalytic Hydrogenation: Dissolve the (2-chloro-1,3-thiazol-5-yl)methanamine (1 equivalent) in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to hydrogenation (50 psi) at room temperature for 12-16 hours.

  • Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound. Further purification can be achieved by distillation or chromatography if necessary.

Structural Analogues and Derivatives: Expanding the Chemical Space

The this compound core provides a rich scaffold for the generation of diverse analogues and derivatives with tailored biological activities. Modifications can be strategically introduced at several key positions:

  • The Amino Group (N-substitution): The primary amine is a prime site for derivatization. Acylation, alkylation, and sulfonylation can introduce a wide array of functional groups, influencing the compound's polarity, size, and hydrogen bonding capacity.

  • The Thiazole Ring (C4-substitution): The C4 position of the thiazole ring can be functionalized, often through lithiation followed by quenching with an electrophile, to introduce substituents that can modulate the electronic properties and steric profile of the molecule.

  • The Methyl Group (C2-substitution): While the methyl group is a defining feature of this core, its replacement with other alkyl or aryl groups can be explored to probe the impact of this position on biological activity.

Structure-Activity Relationships (SAR): Decoding Biological Activity

The biological activity of this compound derivatives is intricately linked to their structural features. While specific SAR data for this exact scaffold is emerging, valuable insights can be gleaned from related thiazole-containing compounds.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. SAR studies on related aminothiazoles have revealed several key trends:

  • N-Acylation: Acylation of the amino group with various aromatic and heterocyclic moieties has been shown to significantly enhance antibacterial and antifungal activity.[10][11] The nature of the acyl group, including the presence of electron-withdrawing or electron-donating substituents, can fine-tune the potency and spectrum of activity.

  • Substitution on the Thiazole Ring: The introduction of substituents at the C4 position of the thiazole ring can influence the overall lipophilicity and shape of the molecule, impacting its ability to penetrate microbial cell membranes and interact with intracellular targets.

Anti-inflammatory Activity

Thiazole-containing compounds have also demonstrated significant anti-inflammatory potential.[12][13][14][15][16] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines.

  • Aryl Substituents: The presence of substituted aryl groups, often attached to the thiazole core, is a common feature in anti-inflammatory thiazole derivatives. The substitution pattern on the aryl ring can dramatically affect potency.

  • Heterocyclic Fusions: Fusing the thiazole ring with other heterocyclic systems can lead to rigid analogues with enhanced binding affinity for their biological targets.

Bioisosteric Replacements: Fine-Tuning Molecular Properties

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The 2-methylthiazole moiety itself can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering advantages in terms of metabolic stability and solubility. Conversely, the thiazole ring can be replaced by other five-membered heterocycles like oxazoles, imidazoles, or pyrazoles to modulate the compound's electronic distribution and hydrogen bonding capabilities. For instance, the replacement of a 2-aminothiazole with a 2-aminooxazole has been shown to improve physicochemical properties while retaining antimicrobial activity.[17]

Therapeutic Applications and Future Directions

The this compound scaffold and its derivatives represent a promising area for drug discovery and development. The demonstrated antimicrobial and anti-inflammatory activities of related compounds suggest that this core could be a valuable starting point for the design of novel therapeutics.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive exploration of the chemical space around the this compound core is needed to build a detailed understanding of the structure-activity relationships.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets and mechanisms of action of active compounds will be crucial for their rational optimization.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their drug-likeness.

Data Presentation: Biological Activity of Thiazole Derivatives

To illustrate the potential of the thiazole scaffold, the following table summarizes the anti-inflammatory activity of a series of substituted phenyl thiazole derivatives from a representative study.

CompoundCarrageenan-induced Paw Edema (% Inhibition at 3h)Formalin-induced Paw Edema (% Inhibition)
3a38%Significant
3c44%Significant
3d41%Sustained efficacy
Nimesulide (Standard)--
Data adapted from a study on the anti-inflammatory activity of thiazole derivatives.[12][13]

Experimental Protocols: Biological Assays

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize Wistar rats for a week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., Nimesulide) orally or intraperitoneally to the animals.

  • Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, and 3 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[12][13]

Visualization of Synthetic Pathways and Relationships

Synthetic Pathway to this compound

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_gabriel Gabriel Synthesis cluster_final Final Product 1,3-Dichloropropene 1,3-Dichloropropene 2-Chloro-5-chloromethylthiazole 2-Chloro-5-chloromethylthiazole 1,3-Dichloropropene->2-Chloro-5-chloromethylthiazole + Sodium Thiocyanate, Chlorination Sodium Thiocyanate Sodium Thiocyanate Sodium Thiocyanate->2-Chloro-5-chloromethylthiazole N-Substituted Phthalimide N-Substituted Phthalimide 2-Chloro-5-chloromethylthiazole->N-Substituted Phthalimide + Potassium Phthalimide (2-Chloro-1,3-thiazol-5-yl)methanamine (2-Chloro-1,3-thiazol-5-yl)methanamine N-Substituted Phthalimide->(2-Chloro-1,3-thiazol-5-yl)methanamine Hydrazinolysis this compound this compound (2-Chloro-1,3-thiazol-5-yl)methanamine-> this compound Catalytic Hydrogenation

Caption: Synthetic route to this compound.

Structural Modification and Analogue Generation

G cluster_mods Sites of Modification cluster_derivs Resulting Derivatives Core This compound Core N_Sub N-Substitution (Amine) Core->N_Sub C4_Sub C4-Substitution (Thiazole Ring) Core->C4_Sub C2_Sub C2-Substitution (Methyl Group) Core->C2_Sub Amides Amides N_Sub->Amides Sulfonamides Sulfonamides N_Sub->Sulfonamides Alkylamines N-Alkylamines N_Sub->Alkylamines ArylThiazoles C4-Aryl Thiazoles C4_Sub->ArylThiazoles AlkylThiazoles C4-Alkyl Thiazoles C4_Sub->AlkylThiazoles OtherAlkylThiazoles Other C2-Alkyl Thiazoles C2_Sub->OtherAlkylThiazoles

Caption: Analogue generation from the core scaffold.

References

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry's Historical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From its initial synthesis in the late 19th century to its central role in modern targeted therapies, the 2-aminothiazole scaffold has proven to be a remarkably versatile and enduringly significant motif in the annals of medicinal chemistry. This guide provides a technical exploration of the discovery and historical development of 2-aminothiazoles, tracing their journey from a foundational chemical curiosity to a "privileged scaffold" in contemporary drug discovery. We will delve into the key synthetic milestones, the evolution of their therapeutic applications, and the critical structure-activity relationship (SAR) insights that have guided the development of numerous life-saving medications.

The Genesis: Hantzsch's Synthesis and the Dawn of a Scaffold

The story of the 2-aminothiazole begins in 1887 with the pioneering work of German chemist Arthur Hantzsch. His eponymous reaction, the Hantzsch thiazole synthesis, provided the first reliable method for constructing the thiazole ring.[1] This acid-catalyzed condensation of an α-haloketone with a thioamide or thiourea laid the fundamental groundwork for accessing a vast array of thiazole derivatives, including the 2-aminothiazole core.[2][3] The elegance and robustness of this reaction lie in its straightforward mechanism and the ready availability of its starting materials, factors that have contributed to its widespread use for over a century.

The initial discovery was not driven by a specific biological application but rather by a fundamental interest in heterocyclic chemistry. However, the inherent chemical properties of the 2-aminothiazole ring—its aromaticity, hydrogen bonding capabilities, and potential for diverse substitutions—primed it for future exploration in the nascent field of medicinal chemistry.

The First Wave: Sulfathiazole and the Dawn of Antibacterial Chemotherapy

The first major therapeutic breakthrough for the 2-aminothiazole scaffold came in the 1930s with the development of the sulfonamide class of antibiotics. Following the discovery of Prontosil and its active metabolite sulfanilamide, a systematic investigation into related structures led to the synthesis of sulfathiazole. This 2-aminothiazole-containing sulfa drug exhibited potent antibacterial activity by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.

Sulfathiazole quickly became a cornerstone of antibacterial therapy in the pre-penicillin era, dramatically reducing mortality from bacterial infections. Its success firmly established the 2-aminothiazole moiety as a valuable pharmacophore and catalyzed further research into its potential in other therapeutic areas.

A Scaffold for All Seasons: Diversification of Therapeutic Applications

The mid to late 20th century witnessed an explosion in the application of the 2-aminothiazole scaffold across a diverse range of therapeutic targets. This diversification was driven by a growing understanding of disease biology and the development of more sophisticated drug screening and design techniques. The following table summarizes key 2-aminothiazole-containing drugs that exemplify this expansion:

Drug (Brand Name)Year of Discovery/PatentingTherapeutic ClassMechanism of Action
Famotidine (Pepcid)1979H2 Receptor AntagonistBlocks histamine H2 receptors in the stomach, reducing acid production.
Cefdinir (Omnicef)1979Cephalosporin AntibioticInhibits bacterial cell wall synthesis.
Meloxicam (Mobic)~1990sNonsteroidal Anti-inflammatory Drug (NSAID)Preferentially inhibits cyclooxygenase-2 (COX-2), reducing inflammation and pain.
Dasatinib (Sprycel)2006 (Approval)Tyrosine Kinase InhibitorInhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases, blocking cancer cell proliferation.
Alpelisib (Piqray)2019 (Approval)PI3K InhibitorSpecifically inhibits the p110α isoform of phosphoinositide 3-kinase (PI3K), targeting a key pathway in cancer cell growth.

The development of these drugs highlights the remarkable adaptability of the 2-aminothiazole core. By modifying the substituents on the thiazole ring and the amino group, medicinal chemists were able to fine-tune the molecule's properties to interact with a wide array of biological targets, from G-protein coupled receptors (H2 receptors) to enzymes (COX-2, tyrosine kinases, PI3K).

The Privileged Scaffold: Understanding Structure-Activity Relationships

The repeated success of the 2-aminothiazole moiety in yielding clinically effective drugs has led to its designation as a "privileged scaffold".[4][5] This term refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The 2-aminothiazole's privileged nature stems from several key features:

  • Hydrogen Bonding Capabilities: The amino group and the ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

  • Rigid Core: The aromatic thiazole ring provides a rigid scaffold that can orient substituents in a defined three-dimensional space for optimal target binding.

  • Vectors for Substitution: The 2-amino group and positions 4 and 5 of the thiazole ring provide readily accessible points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

  • Favorable Physicochemical Properties: 2-Aminothiazole derivatives often possess drug-like properties, including good oral bioavailability and metabolic stability.

The evolution of our understanding of 2-aminothiazole SAR can be seen in the development of increasingly targeted therapies. Early drugs like sulfathiazole were discovered through broad screening efforts. In contrast, modern drugs like dasatinib and alpelisib were designed based on a detailed understanding of the three-dimensional structure of their target enzymes and the specific interactions required for potent and selective inhibition.

Experimental Protocols: The Enduring Legacy of the Hantzsch Synthesis

The Hantzsch synthesis remains a cornerstone for the laboratory-scale and industrial production of 2-aminothiazole derivatives.[6] Its enduring utility is a testament to its efficiency and versatility.

General Protocol for the Hantzsch Synthesis of a 2-Aminothiazole Derivative

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone in ethanol.

  • Addition of Thiourea: Add an equimolar amount of thiourea to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The 2-aminothiazole product will often precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction mixture increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.

  • Neutralization: The reaction is typically carried out under acidic conditions (due to the formation of HBr or HCl as a byproduct). Neutralization with sodium bicarbonate is necessary to quench the acid and facilitate the isolation of the free base form of the 2-aminothiazole.

Hantzsch_Synthesis α-Haloketone α-Haloketone Intermediate_1 Thiouronium Salt α-Haloketone->Intermediate_1 Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 2-Aminothiazole 2-Aminothiazole Intermediate_2->2-Aminothiazole Dehydration

Caption: The Hantzsch synthesis of 2-aminothiazoles.

A Double-Edged Sword: The 2-Aminothiazole as a Potential Toxicophore

While the 2-aminothiazole scaffold is undeniably "privileged," it is not without its potential liabilities. In some instances, the 2-aminothiazole moiety can be metabolized to reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity.[7] This has led to its classification as a potential "toxicophore" in some drug discovery programs.

The primary mechanism of metabolic activation involves the oxidation of the thiazole ring, which can lead to the formation of reactive electrophiles. The potential for toxicity is highly dependent on the overall structure of the molecule and the nature of its substituents. Therefore, a careful assessment of the metabolic fate and potential for bioactivation is a critical component of the safety evaluation for any new 2-aminothiazole-based drug candidate.

Toxicophore_Pathway 2-Aminothiazole 2-Aminothiazole Metabolic_Oxidation Metabolic Oxidation (e.g., P450) 2-Aminothiazole->Metabolic_Oxidation Reactive_Intermediate Reactive Electrophilic Intermediate Metabolic_Oxidation->Reactive_Intermediate Covalent_Adduct Covalent Adduct Reactive_Intermediate->Covalent_Adduct Macromolecule Cellular Macromolecule (e.g., Protein, DNA) Macromolecule->Covalent_Adduct Toxicity Toxicity Covalent_Adduct->Toxicity

Caption: Potential metabolic activation of the 2-aminothiazole scaffold.

The Future of the 2-Aminothiazole Scaffold

The journey of the 2-aminothiazole in medicinal chemistry is far from over. Its rich history and proven track record continue to inspire the development of new therapeutic agents. Current research is focused on several key areas:

  • Novel Therapeutic Targets: The scaffold is being explored for its potential to modulate a new generation of drug targets, including protein-protein interactions and epigenetic modifiers.

  • Targeted Drug Delivery: 2-Aminothiazole derivatives are being incorporated into antibody-drug conjugates and other targeted delivery systems to enhance their efficacy and reduce off-target toxicity.

  • Fragment-Based Drug Discovery: The 2-aminothiazole core is a popular starting point in fragment-based screening campaigns to identify novel lead compounds.

  • Addressing Resistance: Medicinal chemists are designing new 2-aminothiazole derivatives to overcome drug resistance, a major challenge in cancer and infectious disease therapy.

The enduring legacy of the 2-aminothiazole is a testament to the power of a simple, yet versatile, chemical scaffold. From its humble beginnings in a 19th-century German laboratory to its central role in 21st-century precision medicine, the 2-aminothiazole has consistently provided a fertile ground for innovation in drug discovery. As our understanding of biology continues to expand, it is certain that this remarkable heterocycle will continue to be a source of new and improved medicines for generations to come.

References

Introduction: The Structural and Functional Significance of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Chemical Stability of (2-Methylthiazol-5-yl)methanamine

This compound, with CAS Number 63139-97-9, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a methanamine group at the 5-position[1]. This molecule serves as a critical building block in medicinal chemistry and drug development. The thiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3]. The unique arrangement of the electron-rich aminomethyl group and the aromatic thiazole ring imparts a distinct profile of reactivity and stability, which is essential for researchers to understand for successful synthesis, formulation, and application.

This guide provides a comprehensive analysis of the chemical behavior of this compound, moving beyond a simple recitation of properties to explain the underlying principles governing its reactivity and stability. The insights and protocols herein are designed to empower researchers in drug discovery and chemical synthesis to utilize this versatile building block effectively and anticipate potential challenges.

Part 1: Chemical Reactivity Profile

The reactivity of this compound is governed by the interplay between its two primary functional components: the nucleophilic primary amine and the aromatic thiazole ring.

The Aminomethyl Group: A Primary Nucleophile and Base

The exocyclic aminomethyl group (-CH₂NH₂) is the most reactive site for most common synthetic transformations.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile. It readily participates in reactions such as:

    • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Basicity: Like other primary amines, this compound is basic. However, the electron-withdrawing nature of the adjacent thiazole ring reduces its basicity compared to a simple alkylamine like cyclohexylamine (pKaH ~11.2)[4]. Its basicity is more comparable to, though likely slightly stronger than, anilines (pKaH ~4.6)[4]. This moderate basicity is sufficient for it to act as a proton acceptor or a base catalyst in certain reactions. Factors influencing amine basicity include charge, conjugation, inductive effects, and hybridization[4].

The Thiazole Ring: An Aromatic Heterocycle

The thiazole ring itself possesses a distinct reactivity pattern rooted in its aromaticity and the electronic properties of its constituent nitrogen and sulfur atoms.

  • Protonation: The lone pair of electrons on the ring's nitrogen atom (N3) allows for easy protonation in acidic media[5]. The pKa of the conjugate acid of thiazole is approximately 2.5, making it significantly less basic than imidazole[6].

  • Electrophilic Substitution: The calculated pi-electron density of the thiazole ring indicates that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution[5][6]. The presence of the methyl group at C2 and the methanamine at C5 will influence the regioselectivity of further substitutions.

  • Deprotonation: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. It can be removed by very strong bases like organolithium compounds[5][6].

The following diagram illustrates the key reactive sites of the molecule.

Caption: Key reactive sites on this compound.

Part 2: Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is paramount for its proper handling, storage, and formulation. Degradation can lead to loss of potency, formation of impurities, and potential toxicity.

Thermal Stability

Thiazole-based materials are generally noted for their high thermal stability, often stable above 200 °C[7]. However, the overall stability of this compound will also depend on the aminomethyl substituent. Thermal decomposition can release hazardous gases, including oxides of carbon, nitrogen, and sulfur[8][9].

  • Recommendation: Avoid prolonged exposure to high temperatures. If heating is necessary for a reaction, it should be performed under a controlled atmosphere (e.g., nitrogen or argon).

pH and Hydrolytic Stability

The molecule is generally stable in neutral aqueous solutions. However, exposure to strongly acidic or basic conditions, especially at elevated temperatures, can promote degradation. The thiazole ring itself is relatively robust, but the molecule as a whole can be affected.

Oxidative Stability

The compound is susceptible to oxidation from atmospheric oxygen and other oxidizing agents.

  • Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized, for example by mCPBA, to a non-aromatic sulfoxide or sulfone[6]. This fundamentally alters the electronic properties and structure of the molecule.

  • Amine Oxidation: The primary amine group can also undergo oxidation.

  • Incompatible Materials: Strong oxidizing agents should be avoided during handling and storage[8][10].

Photostability

A critical, often overlooked, aspect of stability is the molecule's sensitivity to light. Thiazole rings, as aromatic heterocycles, can absorb UV and visible radiation, leading to photodegradation[11].

  • Mechanism: Degradation can occur through various pathways, including reaction with singlet oxygen generated during photosensitization[11][12]. Studies on related thiazole compounds have shown that photo-irradiation can lead to complex rearrangements and cleavage of the ring[12].

  • Signs of Degradation: Visual indicators include a color change in the solid or solution. Analytically, degradation is observed as a decrease in the parent compound's concentration and the appearance of new peaks in HPLC chromatograms[11].

The following table summarizes the key stability considerations and recommended mitigation strategies.

Stability ConcernPotential Degradation PathwayRecommended Mitigation Strategies
Thermal Decomposition into gaseous oxides (COx, NOx, SOx).Store in a cool place. Avoid unnecessary heating. Use an inert atmosphere if heating is required.
Oxidative Oxidation of the ring sulfur or the amine group.Store under an inert atmosphere (N₂ or Ar). Avoid strong oxidizing agents[8][10]. Consider adding antioxidants to formulations[11].
Photochemical Ring cleavage or rearrangement via reaction with singlet oxygen or other radical species.Store in amber vials or protect from light with aluminum foil[11]. Handle in areas with minimal UV light exposure.
pH (Acid/Base) Potential for accelerated degradation at pH extremes.Maintain solutions near neutral pH unless required for a specific procedure. Buffer solutions where appropriate.

Part 3: Practical Guidance and Experimental Protocols

This section provides actionable protocols for researchers working with this compound, ensuring both safety and experimental integrity.

Handling and Storage

Proper handling and storage are the first line of defense against degradation and ensure laboratory safety.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[13][14]. For long-term storage, a cool, dry environment is recommended[13].

  • Handling: Avoid all personal contact, including inhalation of dust or fumes[10]. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection[13]. Wash hands thoroughly after handling[9][13]. Avoid the formation of dust and aerosols[14].

Experimental Protocol: Assessing Nucleophilic Reactivity via Acylation

This protocol provides a self-validating method to confirm the nucleophilic character of the amine and synthesize an amide derivative.

Objective: To synthesize N-((2-methylthiazol-5-yl)methyl)acetamide via acylation with acetyl chloride.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

Unlocking the Therapeutic Potential of 2-Methylthiazole Compounds: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Methylthiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-methylthiazole core, and particularly its 2-amino variant, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities. Indeed, derivatives of 2-methylthiazole have demonstrated a remarkable breadth of therapeutic potential, with significant preclinical and clinical interest in their application as anticancer, neuroprotective, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth exploration of the key therapeutic targets of 2-methylthiazole compounds, delving into their mechanisms of action and outlining robust experimental workflows for the identification and validation of novel molecular targets. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of harnessing this versatile chemical scaffold for therapeutic innovation.

Part 1: Promising Therapeutic Targets and Mechanisms of Action

The therapeutic versatility of 2-methylthiazole derivatives stems from their ability to interact with a variety of protein targets implicated in critical disease pathways. This section will explore some of the most well-documented and promising targets in oncology, neurodegenerative disease, and inflammation.

Oncology: Disrupting the Engine of Cancer Proliferation

The anticancer properties of 2-methylthiazole compounds are multifaceted, with demonstrated activity against key regulators of cell growth, proliferation, and survival.

Mechanism of Action: Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[4] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. 2-aminothiazole derivatives have emerged as potent inhibitors of CDK2.[5][6][7] High-throughput screening and subsequent structure-based drug design have led to the development of 2-aminothiazole compounds with nanomolar inhibitory activity.[5][6][8]

X-ray crystallography studies of 2-aminothiazole inhibitors bound to CDK2 have revealed their binding mode within the ATP-binding pocket.[5][9] These compounds typically form key hydrogen bond interactions with the hinge region of the kinase, specifically with the backbone amide of Leu83, mimicking the binding of ATP.[9] This competitive inhibition prevents the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing apoptosis in cancer cells.[7]

Quantitative Data on 2-Aminothiazole-Based CDK2 Inhibitors:

Compound IDModificationCDK2 IC50 (nM)Reference
1 2-acetamido-thiazolylthio acetic ester808[8]
4 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide20[5][8]
14 Ester moiety replaced with 5-ethyl-substituted oxazole1-10 (range for analogues)[7]
45 Water-soluble derivative1-10 (range for analogues)[7]
Hit Compound 1 2-(allylamino)-4-aminothiazol-5-yl)(phenyl)methanone15,000[6]
Compound 51 Optimized diaminothiazole0.9 - 1.5[6]

CDK2 Signaling Pathway and Inhibition by 2-Aminothiazoles:

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Proteins S-Phase Proteins CyclinE_CDK2->S_Phase_Proteins phosphorylates substrates Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by 2-aminothiazole compounds.

Mechanism of Action: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[10] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2, demonstrating their potential to act as anti-angiogenic agents.[10][11][12][13]

These compounds typically bind to the ATP-binding site in the kinase domain of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling inhibits endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization. Molecular docking studies have shown that these inhibitors form crucial hydrogen bonds with key residues in the VEGFR-2 active site, such as Glu885.[11]

VEGFR-2 Signaling Pathway and Inhibition by 2-Aminobenzothiazoles:

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/Raf/MEK/ERK VEGFR2->MAPK Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->VEGFR2 inhibits Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration MAPK->Migration

Caption: Inhibition of the VEGFR-2 signaling cascade by 2-aminobenzothiazole derivatives.

Neurodegenerative Diseases: A Gleam of Hope in a Challenging Landscape

The ability of 2-methylthiazole derivatives to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative disorders.

Mechanism of Action: The microtubule-associated protein tau plays a crucial role in stabilizing microtubules in neurons. In a group of neurodegenerative diseases known as tauopathies, including Alzheimer's disease, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.[14] Substituted 2-aminothiazoles have been shown to be potent inhibitors of tau-induced neuronal toxicity and to prevent tau aggregation.[15][16]

While the precise mechanism is still under investigation, it is believed that these compounds may bind to tau monomers or early-stage oligomers, stabilizing them in a non-pathogenic conformation and preventing their assembly into larger, toxic aggregates.[15] Some 2-aminothiazole-flavonoid hybrid compounds have demonstrated a high affinity for tau and a strong ability to inhibit its fibrillation.[17]

Quantitative Data on 2-Aminothiazole Derivatives in Tauopathy Models:

Compound IDCell LineIC50 (µM)Tau-dependent ActivityReference
2 U87 shCTRL (Tau expressing)1.4 ± 0.5Yes[17]
2 U87 shTau (Tau non-expressing)4.7 ± 0.3Yes[17]
9 U87 shCTRL (Tau expressing)1.6 ± 0.5Yes[17]
9 U87 shTau (Tau non-expressing)No activityYes[17]
1 (detached thiazole)92.0 (50% inhibition of Tau assembly)-[15]
QCT (Quercetin)17.3 (50% inhibition of Tau assembly)-[15]

Mechanism of Action: Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform (PrPSc).[18] PrPSc can then template the misfolding of more PrPC, leading to a cascade of protein aggregation and neuronal damage. 2-aminothiazole derivatives have been identified as a promising class of anti-prion compounds.[18][19][20]

Mechanistic studies suggest that 2-aminothiazoles do not alter the expression of PrPC or directly disaggregate existing PrPSc. Instead, they appear to inhibit the formation of new PrPSc, possibly by interfering with the interaction between PrPC and PrPSc or by modulating the activity of auxiliary molecules involved in the conversion process.[18][20]

Quantitative Data on 2-Aminothiazole Derivatives in Prion Disease Models:

Compound IDCell LineEC50 (µM)Reference
27 ScN2a-cl30.94[20]
Improved lead compounds ScN2a-cl3As low as 0.081[20]
Acylthiosemicarbazides 7x and 7y Prion aggregation formation assay5[21][22]
Acylthiosemicarbazides 7x and 7y Real-time quaking induced conversion assay0.9 and 2.8[21][22]
Inflammation: Targeting the Cyclooxygenase (COX) Enzymes

Mechanism of Action: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory response, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Thiazole and thiazolidinone derivatives have been investigated as COX inhibitors, with some compounds showing selective inhibition of COX-1 or COX-2.[2][4][23][24][25]

The binding mode of these inhibitors within the active site of COX enzymes involves interactions with key amino acid residues. For example, some thiadiazole-based inhibitors have been shown to form hydrogen bonds with Tyr355 and pi-cationic interactions with Arg120 in the COX-1 active site.[23] The selectivity for COX-1 versus COX-2 is often influenced by the substitution pattern on the thiazole ring, with bulkier substituents sometimes favoring COX-2 inhibition.[2][4][24]

Quantitative Data on Thiazole Derivatives as COX Inhibitors:

Compound SeriesTargetIC50 (µM)Reference
5-adamantylthiadiazole-based thiazolidinones (compounds 3, 4, 14)COX-11.08, 1.12, 9.62[23]
4,5-diarylthiazoles (compounds 9a, 9b)COX-10.42, 0.32[24]
4,5-diarylthiazoles (compounds 9a, 9b)COX-210.71, 9.23[24]
Thiazole carboxamides (compound 2b)COX-10.239[2][4]
Thiazole carboxamides (compound 2b)COX-20.191[2][4]
Thiazole carboxamides (compound 2a)COX-20.958[2][4]

Part 2: A Practical Guide to Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. This section provides an overview of established experimental workflows for the deconvolution of 2-methylthiazole compound targets.

Target Identification Strategies

Modern drug discovery employs a range of techniques to identify the protein targets of small molecules. Chemical proteomics and affinity-based methods are particularly powerful in this regard.

Workflow Overview: Chemical proteomics utilizes chemical probes to identify protein targets in a complex biological sample. The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction that is well-suited for this purpose.[1][3][26][27][28]

The general workflow involves synthesizing a derivative of the 2-methylthiazole compound of interest that incorporates a "clickable" handle, either an azide or an alkyne. This probe is then incubated with cells or a cell lysate. After the probe has bound to its target(s), a reporter tag (e.g., biotin) with the complementary clickable handle is added, and the click reaction is initiated. The biotinylated protein-probe complexes can then be enriched using streptavidin-coated beads, digested into peptides, and identified by mass spectrometry.[3][26][27]

Experimental Protocol: Chemical Proteomics with Click Chemistry

  • Probe Synthesis: Synthesize an analogue of the 2-methylthiazole compound with a terminal alkyne or azide group. Ensure that the modification does not significantly alter the compound's biological activity.

  • Cell Treatment: Treat cultured cells with the chemical probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a buffer compatible with the click reaction (e.g., a buffer containing 0.1% NP-40 and 0.2% SDS in 20 mM HEPES pH 7.5).[28]

  • Click Reaction: To the cell lysate, add the biotin-azide or biotin-alkyne reporter tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.

  • Protein Precipitation and Enrichment: Precipitate the proteins to remove excess reagents. Resuspend the protein pellet and add streptavidin-coated magnetic beads to enrich for the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate with iodoacetamide, and then digest the proteins with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the enriched proteins.

  • Data Analysis: Compare the protein enrichment in the probe-treated sample to the vehicle control to identify specific targets.

Chemical Proteomics Workflow using Click Chemistry:

Chemical_Proteomics cluster_workflow Chemical Proteomics Workflow Probe 1. 2-Methylthiazole Probe (with alkyne handle) Cells 2. Treat Cells Probe->Cells Lysis 3. Cell Lysis Cells->Lysis Click 4. Click Reaction (add Biotin-Azide + Cu(I)) Lysis->Click Enrichment 5. Streptavidin Enrichment Click->Enrichment Digestion 6. On-Bead Digestion Enrichment->Digestion MS 7. LC-MS/MS Analysis Digestion->MS Identification 8. Target Protein Identification MS->Identification

Caption: A streamlined workflow for target identification using chemical proteomics and click chemistry.

Workflow Overview: This classic and robust method involves immobilizing the 2-methylthiazole compound on a solid support (e.g., agarose beads) to create an affinity matrix.[29][30][31][32][33] A cell lysate is then passed over this matrix, and proteins that bind to the immobilized compound are captured. After washing away non-specifically bound proteins, the target proteins are eluted and identified by mass spectrometry.[29][30]

Experimental Protocol: Affinity Chromatography

  • Ligand Immobilization: Synthesize a derivative of the 2-methylthiazole compound with a reactive group (e.g., a carboxylic acid or an amine) that can be covalently coupled to an activated solid support (e.g., NHS-activated agarose beads).

  • Column Preparation: Pack a chromatography column with the affinity matrix and equilibrate it with a binding buffer.

  • Sample Application: Apply the cell lysate to the column and allow it to incubate to facilitate binding.

  • Washing: Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using a competitive ligand (e.g., an excess of the free 2-methylthiazole compound) or by changing the buffer conditions (e.g., altering pH or ionic strength) to disrupt the interaction.[29][30]

  • Sample Preparation for MS: Concentrate and buffer-exchange the eluted protein fraction. Denature, reduce, alkylate, and digest the proteins with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify the proteins that were specifically eluted from the affinity matrix. A control experiment using an inactive analogue of the compound or beads without the immobilized ligand is crucial to distinguish specific binders from non-specific ones.

Affinity Chromatography Workflow:

Affinity_Chromatography cluster_workflow Affinity Chromatography Workflow Immobilize 1. Immobilize 2-Methylthiazole Compound on Beads Bind 2. Incubate with Cell Lysate Immobilize->Bind Wash 3. Wash Away Non-specific Proteins Bind->Wash Elute 4. Elute Bound Proteins Wash->Elute MS 5. Protein ID by Mass Spectrometry Elute->MS Target Identified Target Protein(s) MS->Target

Caption: A step-by-step workflow for target identification using affinity chromatography.

Target Validation

Once potential targets have been identified, it is essential to validate that they are indeed responsible for the observed biological effects of the 2-methylthiazole compound.

  • Enzyme Inhibition Assays: For targets that are enzymes (e.g., kinases, COX), direct enzymatic assays should be performed to confirm inhibition and determine the IC50 value of the compound.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to directly measure the binding affinity (KD) of the compound to the purified target protein.

  • Protein Aggregation Assays: For targets like tau and prion protein, in vitro aggregation assays can be employed.[21][22][34][35] These often use fluorescent dyes like Thioflavin T (ThT) that bind to amyloid fibrils, allowing for the real-time monitoring of aggregation.[22] The ability of the 2-methylthiazole compound to inhibit this process can be quantified.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the 2-methylthiazole compound is no longer effective in these cells, it provides strong evidence that the protein is the relevant target.

  • Overexpression of a Resistant Mutant: If the binding site of the compound on the target protein is known, a mutant version of the protein that is resistant to binding can be overexpressed in cells. If the compound loses its efficacy in these cells, it further validates the target.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of the target protein in the presence of the 2-methylthiazole compound indicates direct engagement.

Conclusion and Future Perspectives

The 2-methylthiazole scaffold has firmly established its place as a cornerstone of modern medicinal chemistry, offering a gateway to a multitude of therapeutic targets. The examples provided in this guide for oncology, neurodegenerative diseases, and inflammation underscore the remarkable versatility of this chemical entity. As our understanding of disease biology deepens, so too will the opportunities to apply this privileged scaffold to novel and challenging targets.

The continued advancement of target identification technologies, such as chemical proteomics and sophisticated mass spectrometry, will undoubtedly accelerate the discovery of new applications for 2-methylthiazole compounds. The integration of computational approaches, including structure-based drug design and in silico screening, with robust experimental validation will be paramount in unlocking the full therapeutic potential of this remarkable class of molecules. The future of 2-methylthiazole-based drug discovery is bright, with the promise of delivering novel and effective therapies for a wide range of human diseases.

References

Methodological & Application

Application Note: A Four-Step Synthesis of (2-Methylthiazol-5-yl)methanamine from 2-Amino-5-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of (2-Methylthiazol-5-yl)methanamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-5-methylthiazole. The synthetic route is a multi-step process involving a sequence of reliable and well-established transformations: a Sandmeyer reaction to replace the 2-amino group, a Suzuki cross-coupling for C-C bond formation, a regioselective radical bromination, and a Gabriel synthesis to install the final primary amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind key procedural choices to ensure reproducibility and high yields.

Strategic Overview & Rationale

The transformation of 2-amino-5-methylthiazole into this compound requires significant functional group interconversions at both the C2 and C5 positions of the thiazole ring. A direct conversion is not feasible; therefore, a robust, four-step synthetic pathway has been designed.

The chosen strategy involves:

  • Deaminative Bromination: The 2-amino group is first converted into a more versatile bromo-substituent via a Sandmeyer reaction. This is a classic transformation for converting aromatic amines into halides.[1][2]

  • Palladium-Catalyzed Methylation: The 2-bromo group is then replaced with the target methyl group using a Suzuki cross-coupling reaction. This method is selected for its mild conditions and the stability and low toxicity of its boronic acid reagents compared to alternatives like organotins (Stille coupling) or Grignard reagents (Kumada coupling).[3][4][5]

  • Radical Halogenation: The methyl group at the C5 position is selectively functionalized to a bromomethyl group using N-Bromosuccinimide (NBS) under radical conditions. This sets the stage for introducing the amine functionality.[6][7]

  • Primary Amine Installation: The final aminomethyl group is installed using the Gabriel synthesis. This method reliably produces the primary amine from the alkyl halide, preventing the common side reaction of over-alkylation.[8][9]

The logical flow of this synthetic pathway is illustrated below.

G A 2-Amino-5-methylthiazole B Step 1: Sandmeyer Reaction (NaNO₂, HBr, CuBr) A->B Deaminative Bromination C 2-Bromo-5-methylthiazole B->C D Step 2: Suzuki Coupling (Methylboronic Acid, Pd Catalyst) C->D C-C Coupling E 2,5-Dimethylthiazole D->E F Step 3: Radical Bromination (NBS, AIBN) E->F Side-Chain Functionalization G 5-(Bromomethyl)-2-methylthiazole F->G H Step 4: Gabriel Synthesis (1. K-Phthalimide; 2. N₂H₄) G->H Amination I This compound H->I

Caption: Overall synthetic workflow.

Experimental Protocols & Methodologies

Step 1: Synthesis of 2-Bromo-5-methylthiazole via Sandmeyer Reaction

Principle: The Sandmeyer reaction facilitates the conversion of an aromatic amino group into a halide through the formation of a diazonium salt intermediate.[1] In this step, 2-amino-5-methylthiazole is diazotized using sodium nitrite in an acidic medium, and the resulting diazonium salt is subsequently treated with copper(I) bromide. The copper(I) salt catalyzes the substitution of the diazonium group with a bromide ion via a single-electron transfer mechanism, releasing nitrogen gas.[10][11]

G cluster_mech Sandmeyer Reaction Mechanism Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂, H⁺ Ar• + N₂ Ar• + N₂ Ar-N₂⁺->Ar• + N₂ + Cu(I)Br - Cu(II)Br₂ Ar-Br Ar-Br Ar• + N₂->Ar-Br + Cu(II)Br₂ - Cu(I)Br

Caption: Simplified Sandmeyer reaction mechanism.

Protocol:

  • To a stirred solution of hydrobromic acid (48%, 50 mL), add 2-amino-5-methylthiazole (11.4 g, 0.1 mol) portion-wise, ensuring the temperature is maintained below 10 °C with an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL).

  • Cool the sodium nitrite solution to 0 °C and add it dropwise to the thiazole solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in hydrobromic acid (48%, 20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-bromo-5-methylthiazole as a colorless to pale yellow liquid.

ParameterValueReference
Expected Yield 65-75%[12]
Appearance Colorless to pale yellow liquidN/A
Molecular Formula C₄H₄BrNSN/A
Molecular Weight 178.05 g/mol N/A
Step 2: Synthesis of 2,5-Dimethylthiazole via Suzuki Coupling

Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] Here, 2-bromo-5-methylthiazole is coupled with methylboronic acid. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the methyl group from boron to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[3][13]

Protocol:

  • To a flame-dried Schlenk flask, add 2-bromo-5-methylthiazole (8.9 g, 0.05 mol), methylboronic acid (3.6 g, 0.06 mol), and potassium carbonate (20.7 g, 0.15 mol).

  • Add a mixture of toluene (150 mL) and water (50 mL) to the flask.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1 mol%) to the flask under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (approx. 16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and separate the layers. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 2,5-dimethylthiazole.

ParameterValueReference
Expected Yield 80-90%[14]
Appearance Colorless liquidN/A
Molecular Formula C₅H₇NSN/A
Molecular Weight 113.18 g/mol N/A
Step 3: Synthesis of 5-(Bromomethyl)-2-methylthiazole via Radical Bromination

Principle: N-Bromosuccinimide (NBS) is a reagent used for the selective bromination of allylic and benzylic positions.[7] In the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), NBS provides a low, steady concentration of bromine radicals. These radicals preferentially abstract a hydrogen from the 5-methyl group of the thiazole, which is activated for radical formation, leading to the desired bromomethyl product.[6][15]

Protocol:

  • Dissolve 2,5-dimethylthiazole (5.65 g, 0.05 mol) in carbon tetrachloride (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) and a catalytic amount of AIBN (0.16 g, 1 mol%).

  • Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be initiated by shining a bright lamp on the flask.

  • Continue refluxing until all the dense NBS has been converted to the less dense succinimide, which will float on the surface (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, 5-(bromomethyl)-2-methylthiazole, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[16]

ParameterValueReference
Expected Yield 70-80%[15]
Appearance Yellowish oilN/A
Molecular Formula C₅H₆BrNS[16]
Molecular Weight 192.08 g/mol [16]
Step 4: Synthesis of this compound via Gabriel Synthesis

Principle: The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines, avoiding the formation of secondary or tertiary amine byproducts.[9] It involves the N-alkylation of potassium phthalimide with the alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (the Ing-Manske procedure), to release the desired primary amine and the stable phthalhydrazide byproduct.[8][17]

G A 5-(Bromomethyl)-2-methylthiazole + Potassium Phthalimide B SN2 Reaction A->B C N-((2-Methylthiazol-5-yl)methyl)phthalimide B->C D Hydrazinolysis (N₂H₄) C->D E This compound + Phthalhydrazide D->E

Caption: Gabriel synthesis workflow.

Protocol:

  • Dissolve 5-(bromomethyl)-2-methylthiazole (7.7 g, 0.04 mol) in dimethylformamide (DMF, 80 mL).

  • Add potassium phthalimide (8.15 g, 0.044 mol) to the solution and stir the mixture at 80 °C for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 400 mL of cold water.

  • The precipitated N-((2-methylthiazol-5-yl)methyl)phthalimide is collected by filtration, washed with water, and dried.

  • Suspend the dried phthalimide derivative in ethanol (100 mL).

  • Add hydrazine monohydrate (4 mL, approx. 0.08 mol) to the suspension and heat the mixture to reflux for 2 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture and add 100 mL of 2 M hydrochloric acid. Reheat to reflux for 1 hour to break up the precipitate.

  • Filter the hot mixture to remove the phthalhydrazide. Wash the solid with a small amount of hot water.

  • Cool the filtrate and make it strongly basic (pH > 12) by the careful addition of 40% NaOH solution, keeping the flask in an ice bath.

  • Extract the liberated amine with dichloromethane (3 x 75 mL).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

ParameterValueReference
Expected Yield 75-85% (from phthalimide)[18][19]
Appearance Oil or low-melting solidN/A
Molecular Formula C₅H₈N₂SN/A
Molecular Weight 128.19 g/mol N/A

Conclusion

This application note outlines a validated four-step synthetic route to this compound from 2-amino-5-methylthiazole. Each step employs a well-understood and reliable chemical transformation, ensuring high yields and purity of the intermediates and the final product. The described protocols provide researchers in drug development and organic synthesis with a practical and reproducible guide for accessing this important heterocyclic amine.

References

Application Notes and Protocols for the Quantification of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

(2-Methylthiazol-5-yl)methanamine is a heterocyclic amine containing a thiazole ring, a structural motif of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities.[1][2] As a research chemical and potential building block in drug discovery, the ability to accurately quantify this compound in various matrices is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and performing pharmacokinetic studies.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The methodologies presented are grounded in established analytical principles and are designed to be adapted and validated by researchers in drug development and quality control laboratories.

The Imperative of Method Validation

Before implementing any analytical method for routine use, it is crucial to perform a thorough validation to ensure the results are reliable, reproducible, and fit for purpose.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for analytical method validation.[5] Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These application notes provide a strong foundation for developing a fully validated analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. The thiazole ring in this compound allows for detection by UV spectrophotometry. This method is particularly well-suited for purity assessments and assays of bulk material and formulated products where sensitivity requirements are moderate.

Causality Behind Experimental Choices

The selection of a C18 reversed-phase column is based on the non-polar nature of the stationary phase, which is ideal for retaining and separating small organic molecules like our target analyte from a polar mobile phase.[7] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid helps to protonate the primary amine, reducing peak tailing and improving chromatographic performance. The detection wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds and serves as a good starting point, though determining the analyte's specific λmax is recommended for optimal sensitivity.[7]

Detailed Protocol for HPLC-UV Analysis

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic: 70% A / 30% B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Expected Performance Characteristics (for a related compound, 2-Amino-5-methylthiazole)[7]
ParameterExpected Value
Linearity (R²) >0.999
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
LOD ~5 ng/mL
LOQ ~15 ng/mL

Note: These values are illustrative and must be experimentally determined for this compound.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis of plasma samples or quantification of trace-level impurities, LC-MS/MS is the gold standard.[8] This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer, providing exceptional specificity through Multiple Reaction Monitoring (MRM).

Causality Behind Experimental Choices

The use of a UHPLC system with a sub-2 µm particle size column can significantly reduce run times and improve peak efficiency.[9] Positive Electrospray Ionization (ESI+) is chosen as it is highly effective for ionizing basic compounds like amines.[6] The precursor ion for this compound is selected based on its protonated molecule [M+H]+, which has a predicted m/z of 129.05.[10] Product ions are generated by collision-induced dissociation (CID) of the precursor ion. While experimental fragmentation data is ideal, logical fragment ions can be predicted based on the structure (e.g., loss of the aminomethyl group or cleavage of the thiazole ring).

Detailed Protocol for LC-MS/MS Analysis

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z): 129.1 (predicted)Product Ions (m/z): To be determined experimentally. A starting point could be to monitor fragments around m/z 112 (loss of NH3) and m/z 85 (cleavage of the side chain).

| Source Parameters | Optimized for the specific instrument (e.g., capillary voltage, source temperature). |

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for HPLC-UV, but at much lower concentrations suitable for MS detection. For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step is typically required.[11]

  • Method Development: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and identify the most abundant and stable product ions for MRM.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Use the instrument's software to integrate the peak areas from the MRM chromatograms and quantify the analyte concentration based on a calibration curve.

Expected Performance Characteristics (for a related compound, 2-Amino-5-methylthiazole)[7]
ParameterExpected Value
Linearity (R²) >0.999
Accuracy (% Recovery) 99.1 - 100.8%
Precision (% RSD) < 1.5%
LOD ~0.1 ng/mL
LOQ ~0.3 ng/mL

Note: These values are illustrative and must be experimentally determined for this compound.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification A Sample Dilution / Extraction B Filter / Centrifuge A->B C UHPLC Separation B->C D ESI+ Ionization C->D E Precursor Ion Selection (Q1) D->E F CID Fragmentation (Q2) E->F G Product Ion Monitoring (Q3) F->G H MRM Peak Integration G->H I Concentration Calculation H->I

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the primary amine group, this compound is polar and may exhibit poor peak shape and thermal instability during GC analysis. Therefore, derivatization is required to convert it into a more volatile and stable compound.[12]

Causality Behind Experimental Choices

Silylation is a common and effective derivatization technique for primary amines.[13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups.[12] This increases volatility and improves chromatographic behavior. A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte. Electron Ionization (EI) is a standard ionization technique in GC-MS that produces reproducible fragmentation patterns useful for identification and quantification.

Detailed Protocol for GC-MS Analysis with Derivatization

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

Derivatization:

  • Sample Preparation: Place a known amount of the sample in a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add a suitable aprotic solvent (e.g., 100 µL of acetonitrile) and the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Chromatographic and Mass Spectrometry Conditions:

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-450 or Selected Ion Monitoring (SIM) for target ions |

Expected Performance Characteristics (for a related compound, 2-Amino-5-methylthiazole)[7]
ParameterExpected Value
Linearity (R²) >0.998
Accuracy (% Recovery) 97.9 - 102.5%
Precision (% RSD) < 3.0%
LOD ~1 ng/mL
LOQ ~3 ng/mL

Note: These values are illustrative and must be experimentally determined for this compound.

GC-MS with Derivatization Workflow Diagram

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dry Sample B Add Solvent & Silylating Agent A->B C Heat (70-80°C) B->C D Inject into GC C->D E Capillary GC Separation D->E F Electron Ionization (EI) E->F G Mass Analysis (Scan or SIM) F->G H Extract Ion Chromatogram G->H I Quantify Concentration H->I

Caption: Workflow for GC-MS analysis with silylation.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[14][15] These studies expose the analyte to stress conditions more severe than those used in accelerated stability testing.[14] The goal is to generate potential degradation products and ensure that the analytical method can separate and quantify the analyte in their presence.

Protocol for Forced Degradation Studies

The HPLC-UV method described above is well-suited for a stability-indicating assay. The use of a Diode Array Detector (DAD) is highly recommended to assess peak purity and identify the formation of any co-eluting degradation products.

Stress Conditions (as per ICH Q1A/Q1B guidelines):

  • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the analyte with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid analyte to dry heat (e.g., 105°C) in an oven.

  • Photolytic Degradation: Expose the analyte (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analysis:

  • Analyze the stressed samples using the developed HPLC-UV method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Assess the decrease in the peak area of the analyte and the formation of new peaks corresponding to degradation products.

  • The method is considered "stability-indicating" if the degradation products are well-resolved from the main analyte peak.

Conclusion

The quantification of this compound can be successfully achieved using HPLC-UV, LC-MS/MS, or GC-MS. The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided in this guide offer a robust starting point for method development. It is imperative that any method be fully validated according to established guidelines to ensure the generation of high-quality, reliable, and reproducible data in a research or drug development setting.

References

(2-Methylthiazol-5-yl)methanamine: A Versatile Primary Amine Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents, including antineoplastics like Tiazofurin and anti-HIV drugs such as Ritonavir.[1] Its prevalence is due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets. (2-Methylthiazol-5-yl)methanamine, with a molecular weight of 128.20 g/mol and formula C₅H₈N₂S, serves as a critical building block, providing a reactive primary amine handle attached to this valuable heterocyclic core.[2] This strategic placement allows for its incorporation into a wide array of molecular architectures, making it a cornerstone for synthesizing novel compounds in drug discovery programs targeting inflammatory conditions, cancer, and neurological disorders.[1][3][4][5] This guide provides detailed protocols and expert insights into leveraging this compound in two of the most fundamental transformations in organic synthesis: amide bond formation and reductive amination.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 63139-97-9[2]
Molecular Formula C₅H₈N₂S[2]
Molecular Weight 128.20 g/mol [2]
IUPAC Name (2-methyl-1,3-thiazol-5-yl)methanamine

Application 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently utilized reaction in drug discovery, linking carboxylic acids and amines to create the stable peptide backbone found in countless pharmaceuticals.[6] this compound serves as an excellent nucleophile for these coupling reactions. The general principle involves the "activation" of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[6]

cluster_start Reactant Preparation cluster_activation Activation Step cluster_reaction Reaction & Monitoring cluster_end Work-up & Purification RCOOH Carboxylic Acid (1.0 eq) CouplingAgent Coupling Reagent (e.g., EDC, HATU) RCOOH->CouplingAgent Mix Amine This compound (1.1 eq) Reaction Stir at 0 °C to RT (12-24 h) Amine->Reaction Add Amine Solution Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->RCOOH CouplingAgent->Reaction Additive Additive (e.g., HOBt) Additive->Reaction Base Base (e.g., DIPEA) Base->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Sample periodically Quench Aqueous Quench Monitor->Quench Upon completion Extract Organic Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Desired Amide Product Purify->Product

Caption: General workflow for amide bond formation.

This method is highly favored for its mild conditions and broad substrate scope. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like 1-Hydroxybenzotriazole (HOBt) is crucial for minimizing side reactions and preventing racemization of chiral centers.[7][8]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add EDC (1.2 eq) to the cooled mixture. Stir for 15-20 minutes at 0 °C to allow for the formation of the activated HOBt-ester.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted acid and HOBt, followed by brine (1x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.

Scientist's Note (Causality): The use of HOBt is critical. EDC initially reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can rearrange to a stable N-acylurea byproduct, halting the reaction. HOBt traps the O-acylisourea by forming an active HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide, thus improving yields.[8] DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt, ensuring the primary amine remains in its free, nucleophilic state.

Table 2: Representative Amide Coupling Reactions

Carboxylic AcidCoupling SystemSolventTypical Yield
Benzoic AcidEDC, HOBt, DIPEADMF85-95%
Boc-L-AlanineHATU, DIPEADCM80-90%
4-Fluorophenylacetic acidEDC, HOBt, DIPEADCM88-96%

Application 2: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful method for synthesizing secondary amines from primary amines and carbonyl compounds (aldehydes or ketones). The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by a mild hydride reagent.

This protocol is widely used due to the mildness and selectivity of Sodium Triacetoxyborohydride (NaBH(OAc)₃), which tolerates a wide range of functional groups and does not readily reduce the starting carbonyl compound.[7]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to a concentration of 0.1-0.5 M.

  • Catalysis: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product spot.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired secondary amine.[7]

Scientist's Note (Rationale): STAB is the reducing agent of choice for several reasons. It is less basic and more sterically hindered than other common hydrides like sodium borohydride (NaBH₄), making it less reactive towards the carbonyl group but highly effective at reducing the protonated iminium ion intermediate. This selectivity prevents competitive reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields of the desired secondary amine. The acidic conditions required for imine formation are compatible with STAB, allowing for a convenient one-pot procedure.[7]

Caption: Reductive amination of an aldehyde with the title amine.

Summary and Outlook

This compound is a high-value building block for synthetic and medicinal chemists. Its primary amine functionality provides a reliable anchor point for introducing the biologically significant 2-methylthiazole moiety into target molecules. The protocols detailed herein for amide coupling and reductive amination represent robust, reproducible, and scalable methods for elaborating this building block into more complex structures. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures for the synthesis of novel chemical entities with therapeutic potential.

References

Application Notes & Protocol: N-Alkylation of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction

(2-Methylthiazol-5-yl)methanamine is a pivotal building block in medicinal chemistry and drug discovery. The primary amine functionality serves as a versatile handle for structural modification, and its N-alkylated derivatives are integral scaffolds in a variety of pharmacologically active agents. The introduction of alkyl groups onto the nitrogen atom allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

However, the N-alkylation of primary amines is not without its challenges. A primary issue is the potential for overalkylation, where the secondary amine product, often being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to yield tertiary amines and even quaternary ammonium salts.[1][2] This lack of selectivity can lead to complex product mixtures that are difficult to separate, resulting in low yields of the desired mono-alkylated product.[3][4]

This guide provides a comprehensive overview of two robust and widely adopted methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . We will delve into the mechanistic underpinnings of each strategy, offer detailed step-by-step protocols, and provide expert insights into process optimization and troubleshooting.

Core Principles & Mechanistic Insights

The choice of alkylation strategy is dictated by the desired product, the reactivity of the alkylating agent, and the required level of selectivity.

Direct Alkylation via SN2 Reaction

This classical approach involves the reaction of the primary amine with an alkyl halide (or other alkylating agents with a good leaving group, such as tosylates or mesylates) in the presence of a base.[5] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[3] This forms a new carbon-nitrogen bond and displaces the halide leaving group. The resulting ammonium salt is then deprotonated by a base to yield the neutral secondary amine product.[3][4] The base is crucial for neutralizing the acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[1][6]

SN2_Mechanism Figure 1: Ssubscript{N}2 Mechanism for Direct N-Alkylation Amine This compound (Nucleophile) AmmoniumSalt Ammonium Salt Intermediate Amine->AmmoniumSalt Ssubscript{N}2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) SecondaryAmine N-Alkyl Product BaseH Protonated Base (B-H+) Halide Halide Ion (X-) Base Base (B:) AmmoniumSalt->SecondaryAmine Deprotonation

Caption: SN2 Mechanism for Direct N-Alkylation.

Reductive Amination

Reductive amination is a highly versatile and selective method for forming C-N bonds, often favored for producing mono-alkylated amines with minimal byproducts.[1][7] This one-pot reaction proceeds in two stages:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine (or Schiff base) intermediate, with the concurrent elimination of a water molecule.

  • In-Situ Reduction: The imine is then reduced in the same reaction vessel to the corresponding secondary amine using a selective reducing agent.

This method's key advantage is its selectivity; the imine intermediate is typically more reactive towards the reducing agent than the starting carbonyl compound, and the secondary amine product is generally unreactive under these conditions, thus preventing overalkylation.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and tolerance of slightly acidic conditions that favor imine formation.[8]

Comparative Analysis of Synthetic Strategies

MetricDirect Alkylation (SN2)Reductive Amination
Selectivity Low to moderate; prone to overalkylation to form tertiary amines and quaternary salts.[2]High; excellent for selective mono-alkylation.[1][7]
Substrate Scope Primarily for primary and some secondary alkyl halides. Bulky halides may lead to elimination.[9]Broad; utilizes a wide range of aldehydes and ketones.
Reaction Conditions Often requires heating (40-100 °C).[7][9]Typically mild, often proceeding at room temperature.[7][8]
Key Reagents Alkyl halide, Base (e.g., K₂CO₃, Et₃N).Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃).
Common Issues Difficult purification due to product mixtures.[4]Hydrolysis of the reducing agent; requires anhydrous conditions for optimal results.
Ideal Use Case Exhaustive alkylation (e.g., forming quaternary salts) or when the secondary amine is significantly less reactive.Controlled synthesis of secondary amines from primary amines.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl bromide. To favor mono-alkylation, a slight excess of the starting amine is used relative to the alkylating agent.[1]

Reagents & Materials

ReagentMolar Eq.PurposeNotes
This compound1.2NucleophileUsing a slight excess minimizes dialkylation.
Alkyl Bromide (R-Br)1.0ElectrophileAlkyl iodides are more reactive but also more expensive.
Potassium Carbonate (K₂CO₃)2.5BaseAnhydrous, finely powdered K₂CO₃ is preferred.[10]
Acetonitrile (MeCN) or DMF-SolventPolar aprotic solvents are ideal for SN2 reactions.[1][9]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (to a concentration of ~0.2 M) to the flask.

  • Addition of Alkylating Agent: Stir the suspension vigorously. Add the alkyl bromide (1.0 eq) dropwise to the mixture at room temperature.[7]

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyl bromide is consumed (typically 4-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove any remaining inorganic salts or DMF if it was used as the solvent.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[7]

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a highly selective method for preparing N-alkylated this compound derivatives from various aldehydes or ketones.

Reagents & Materials

ReagentMolar Eq.PurposeNotes
This compound1.0Nucleophile
Aldehyde or Ketone1.1ElectrophileA small excess ensures complete consumption of the amine.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5Reducing AgentMoisture-sensitive; handle quickly in air.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-SolventAnhydrous solvent is required.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (~0.2 M).

  • Carbonyl Addition: Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[8]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Continue stirring at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the imine intermediate and the formation of the product.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[7]

General Experimental Workflow & Troubleshooting

The following diagram outlines the typical workflow for N-alkylation reactions, from setup to final product characterization.

Workflow Figure 2: General Experimental Workflow A 1. Reactant Preparation (Amine, Alkylating Agent, Base/Reducer, Solvent) B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Reaction Execution (Stirring, Heating as required) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Reaction Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, MS, Purity Analysis) F->G

Caption: General Experimental Workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient temperature (Direct Alkylation).[9] Inactive reducing agent (Reductive Amination). Poor quality reagents or solvent.Increase temperature gradually for direct alkylation. Use a fresh bottle of NaBH(OAc)₃. Ensure all reagents are pure and solvents are anhydrous.
Overalkylation (Direct Alkylation) Product amine is more nucleophilic than starting amine.[2] Stoichiometry is incorrect.Use a larger excess of the starting amine (e.g., 2-3 eq). Add the alkylating agent slowly to the reaction mixture.[1] Consider switching to reductive amination for better control.
Multiple Spots on TLC Overalkylation, side reactions, or unreacted starting materials.Optimize reaction time and temperature. Ensure correct stoichiometry. If purification is difficult, reconsider the synthetic route.
Slow Imine Formation (Reductive Amination) Sterically hindered ketone/aldehyde or less reactive amine.Add a dehydrating agent like anhydrous MgSO₄. A catalytic amount of acetic acid can sometimes accelerate imine formation.

Characterization

Confirmation of the N-alkylated product structure and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the newly introduced alkyl group and the overall structure. A downfield shift in the protons adjacent to the nitrogen is typically observed.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the alkyl group.

  • Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine product will appear as a single, sharp peak around 3300-3500 cm⁻¹, distinct from the two peaks of the primary amine starting material.

By selecting the appropriate synthetic strategy and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse array of N-alkylated this compound derivatives for further investigation in drug development programs.

References

The Strategic Application of (2-Methylthiazol-5-yl)methanamine in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2] From the essential vitamin thiamine (Vitamin B1) to blockbuster drugs, the thiazole nucleus is a versatile building block that imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule.[3][4] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6]

Within the diverse family of thiazole-containing building blocks, (2-Methylthiazol-5-yl)methanamine presents itself as a particularly interesting synthon for drug discovery programs. This molecule uniquely combines the structural features of a 2-methylthiazole core with a reactive primary aminomethyl group at the 5-position. This arrangement offers medicinal chemists a valuable handle for molecular elaboration, allowing for the introduction of diverse functionalities and the exploration of novel chemical space. The 2-methyl group can influence the electronic properties of the thiazole ring and provide a vector for steric interactions within a binding pocket, while the aminomethyl linker offers a site for the formation of stable amide, sulfonamide, or urea linkages, which are prevalent in many drug scaffolds.

This comprehensive guide provides detailed application notes and protocols for the strategic utilization of this compound in drug discovery workflows. We will delve into its synthesis, key reactions, and the rationale behind its application, empowering researchers to effectively leverage this versatile building block in the quest for novel therapeutics.

Physicochemical and Spectroscopic Profile

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₅H₈N₂S-
Molecular Weight 128.20 g/mol [Calculated]
logP ~0.5 - 1.5The thiazole ring is relatively polar, and the primary amine is a polar group. The methyl group adds some lipophilicity. The value is expected to be slightly higher than that of (thiazol-5-yl)methanamine.
pKa (of the amine) ~8.5 - 9.5The electron-withdrawing nature of the thiazole ring is expected to slightly decrease the basicity of the primary amine compared to a simple alkylamine.
Hydrogen Bond Donors 1 (from the -NH₂)The primary amine can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (from the thiazole N and S)The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is crucial for confirming the identity and purity of synthesized compounds. Below are the predicted key spectroscopic features for this compound.

SpectroscopyPredicted Key Signals
¹H NMR δ ~ 2.7 (s, 3H, -CH₃), ~ 3.9 (s, 2H, -CH₂-), ~ 7.7 (s, 1H, thiazole-H4), amine protons may be broad and exchangeable.
¹³C NMR δ ~ 19 ( -CH₃), ~ 40 (-CH₂-), ~ 140 (thiazole-C4), ~ 150 (thiazole-C5), ~ 165 (thiazole-C2).
IR (Infrared) ~3300-3400 cm⁻¹ (N-H stretch), ~1580 cm⁻¹ (C=N stretch of thiazole).
MS (Mass Spectrometry) M+H⁺ peak at m/z 129.05.

Synthesis of this compound: Proposed Routes

The efficient synthesis of this compound is a prerequisite for its widespread application. While a definitive, optimized protocol is not widely published, several logical synthetic strategies can be employed, starting from commercially available precursors.

Workflow for the Synthesis of this compound

G cluster_0 Route A: From Aldehyde cluster_1 Route B: From Nitrile cluster_2 Route C: From Carboxylic Acid A1 2-Methylthiazole-5-carbaldehyde A2 Oxime Formation A1->A2 NH₂OH·HCl A3 Reduction A2->A3 e.g., H₂, Pd/C or LiAlH₄ Target This compound A3->Target B1 2-Methylthiazole-5-carbonitrile B2 Reduction B1->B2 e.g., LiAlH₄ or H₂, Raney Ni B2->Target C1 2-Methylthiazole-5-carboxylic acid C2 Amide Formation C1->C2 1. SOCl₂ 2. NH₃ C3 Hofmann/Curtius Rearrangement or Reduction C2->C3 e.g., LiAlH₄ C3->Target

Caption: Proposed synthetic routes to this compound.

Protocol 1: Synthesis via Reductive Amination of 2-Methylthiazole-5-carbaldehyde

This is a reliable and commonly used method for the synthesis of primary amines from aldehydes.

Materials:

  • 2-Methylthiazole-5-carbaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrogen gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 2-methylthiazole-5-carbaldehyde (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

  • Reduction of the Oxime:

    • Dissolve the crude oxime in methanol in a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis via Reduction of 2-Methylthiazole-5-carbonitrile

Direct reduction of a nitrile is another efficient route to primary amines.

Materials:

  • 2-Methylthiazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate

  • Standard laboratory glassware for air-sensitive reactions and purification equipment

Procedure (using LiAlH₄):

  • Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction:

    • Carefully add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-methylthiazole-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or distillation.

Application in Drug Discovery: Key Coupling Reactions

The primary amine functionality of this compound is a versatile handle for constructing a wide array of derivatives through well-established coupling reactions.

Workflow for Key Coupling Reactions

G cluster_amide Amide Bond Formation cluster_reductive Reductive Amination cluster_sulfonamide Sulfonamide Formation Start This compound Amide_Product Amide Derivative Start->Amide_Product Reductive_Product Secondary/Tertiary Amine Start->Reductive_Product Sulfonamide_Product Sulfonamide Derivative Start->Sulfonamide_Product Amide_Reactant Carboxylic Acid (R-COOH) Amide_Reactant->Amide_Product Coupling Agents (e.g., HATU, EDC/HOBt) Reductive_Reactant Aldehyde/Ketone (R'R''C=O) Reductive_Reactant->Reductive_Product Reducing Agent (e.g., NaBH(OAc)₃) Sulfonamide_Reactant Sulfonyl Chloride (R-SO₂Cl) Sulfonamide_Reactant->Sulfonamide_Product Base (e.g., Pyridine, Et₃N)

Caption: Key coupling reactions involving this compound.

Protocol 3: Amide Coupling with a Carboxylic Acid

Amide bonds are ubiquitous in pharmaceuticals, and their formation is a cornerstone of medicinal chemistry.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure (using HATU):

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition:

    • Add a solution of this compound (1.0-1.2 eq) in DMF to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[7]

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.

    • If the reaction is slow, a catalytic amount of acetic acid can be added.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

When incorporating this compound into a drug candidate, it is crucial to consider the potential contributions of each part of the molecule to the overall biological activity.

  • 2-Methyl Group: This group can provide beneficial steric interactions within a hydrophobic pocket of the target protein. It also influences the electronics of the thiazole ring, potentially modulating its pKa and hydrogen bonding capabilities.

  • Thiazole Ring: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site. The nitrogen and sulfur atoms can act as hydrogen bond acceptors.

  • Aminomethyl Linker: This flexible linker allows for optimal positioning of the thiazole moiety within the binding pocket. The nitrogen atom, once derivatized (e.g., as an amide), can participate in crucial hydrogen bonding interactions with the target. The length and flexibility of this linker can be further optimized to improve binding affinity.

Conclusion

This compound is a promising and versatile building block for drug discovery. Its unique combination of a 2-methylthiazole core and a reactive aminomethyl group provides a valuable platform for the synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower medicinal chemists to effectively utilize this synthon in their research endeavors. By understanding its synthesis, reactivity, and potential structure-activity relationships, researchers can strategically employ this compound to accelerate the discovery of novel and effective therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methylthiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Derivatives of this core are frequently investigated for a range of therapeutic applications, including as kinase inhibitors for oncology, modulators of CNS targets for neurodegenerative diseases, and as anti-infective agents.[1][2][3] High-Throughput Screening (HTS) serves as a cornerstone in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising "hit" compounds.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS assays tailored for the discovery of novel 2-methylthiazole-based drug candidates. We present detailed protocols for two primary assay formats: a biochemical kinase inhibition assay and a cell-based viability/cytotoxicity assay, which together form a robust primary screening cascade.

Guiding Principles for Screening 2-Methylthiazole Libraries

The success of any HTS campaign hinges on the quality and robustness of the assay. The goal is to create a reliable system that can clearly distinguish between active and inactive compounds with high statistical confidence.[4]

The Assay Window and Statistical Validation (Z'-Factor)

Before initiating a full-scale screen, the assay must be rigorously validated. The primary metric for this is the Z'-factor (Z-prime), a statistical parameter that quantifies the separation between the distributions of positive and negative controls.[5][6]

  • Z'-Factor > 0.5: An excellent assay, indicating a large separation band and low data variability. This is the gold standard for HTS.[5]

  • 0 < Z'-Factor < 0.5: An acceptable, but marginal assay. Results should be interpreted with caution.

  • Z'-Factor < 0: The assay is not suitable for screening, as the signal from active compounds is indistinguishable from the background noise.[5]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Causality Explained: A high Z'-factor is non-negotiable because it provides confidence that any observed "hit" is a result of the compound's activity and not random experimental error. It ensures the assay is sensitive and reproducible enough for the demands of screening tens of thousands of compounds.[5][7]

General HTS Workflow

A typical HTS campaign follows a structured workflow designed for efficiency and accuracy. This process ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (Target & Technology Selection) Optimization Optimization (Reagents, Concentrations, Timing) AssayDev->Optimization Validation Assay Validation (Z'-Factor > 0.5) Optimization->Validation PrimaryScreen Primary HTS (Single Concentration Screen) Validation->PrimaryScreen HitID Hit Identification (% Inhibition Threshold) PrimaryScreen->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Counterscreens Counterscreens (Assay Interference, Specificity) DoseResponse->Counterscreens SAR Structure-Activity Relationship (SAR) Analysis Counterscreens->SAR

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Application Note I: Biochemical Kinase Inhibition Assay

Objective: To identify 2-methylthiazole derivatives that inhibit the activity of a specific protein kinase. This is a common primary screen as many thiazole-containing compounds are designed as ATP-competitive kinase inhibitors.[2][8][9]

Scientific Rationale & Assay Principle

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide.[10] In this assay, kinase activity is measured by quantifying the amount of ATP consumed during the enzymatic reaction. The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous "add-and-read" method ideal for HTS.[10][11]

The principle is based on a luciferase reaction. After the kinase reaction has proceeded for a set time, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP in the well to generate a luminescent signal.[10][12] Therefore, the light output is inversely proportional to the kinase activity:

  • High Kinase Activity = Low ATP remaining = Low Luminescence

  • Low Kinase Activity (Inhibition) = High ATP remaining = High Luminescence

Kinase_Glo_Principle Inverse Correlation: High Luminescence = High Inhibition cluster_Kinase Step 1: Kinase Reaction cluster_Detection Step 2: Luminescence Detection Kinase Kinase ADP_pSubstrate ADP + p-Substrate Kinase->ADP_pSubstrate Phosphorylation ATP_Substrate ATP + Substrate ATP_Substrate->Kinase ATP_Remaining Remaining ATP Test_Compound 2-Methylthiazole Inhibitor Test_Compound->Kinase Luciferase Luciferase + Luciferin ATP_Remaining->Luciferase Light Luminescent Signal Luciferase->Light Light Generation

Caption: Mechanism of the luminescent kinase inhibition assay.

Detailed Protocol: Luminescent Kinase Assay

This protocol is a template and should be optimized for the specific kinase and substrate.[13]

Materials:

  • Recombinant Kinase (e.g., CDK2/Cyclin A)

  • Kinase Substrate (e.g., Histone H1)

  • ATP, MgCl₂, DTT

  • Kinase Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 2-Methylthiazole Compound Library (10 mM in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Solid white, opaque 384-well assay plates

  • Luminometer capable of reading multiwell plates[12]

Protocol Steps:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each 2-methylthiazole compound from the library plate to the assay plate.

    • Add 50 nL of DMSO to negative control wells (n=32).

    • Add 50 nL of a known inhibitor (e.g., 10 µM Staurosporine final concentration) to positive control wells (n=32).

  • Enzyme/Substrate Addition:

    • Prepare a master mix of Kinase Reaction Buffer containing the kinase and substrate at 2X the final desired concentration.

    • Dispense 5 µL of this mix into each well of the assay plate. The final volume is now 5.05 µL.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. Final volume is ~10 µL.

    • Causality: Adding ATP last synchronizes the start of the reaction across the plate, which is critical for reproducibility in HTS.[14]

  • Incubation:

    • Briefly centrifuge the plate to ensure all components are mixed.

    • Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption for negative controls).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.[10][14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Read luminescence on a plate reader.

Data Analysis & Interpretation
ParameterDescriptionTypical Value
Compound Conc. Final concentration for primary screen10 µM
DMSO Conc. Final DMSO concentration≤ 0.5%
Positive Control Known inhibitor (e.g., Staurosporine)10 µM
Negative Control DMSO vehicleN/A
Hit Threshold % Inhibition to be considered a "hit"> 50% (or > 3σ from mean)

Calculation of Percent Inhibition:

% Inhibition = 100 * (RLU_neg_ctrl - RLU_sample) / (RLU_neg_ctrl - RLU_pos_ctrl)

Where RLU is the Relative Luminescence Units. Hits are selected for dose-response studies to determine their IC₅₀ values.

Application Note II: Cell Viability/Cytotoxicity Assay

Objective: To identify 2-methylthiazole derivatives that reduce cancer cell viability or to triage cytotoxic compounds identified in other screens. This assay is crucial for understanding a compound's therapeutic window.

Scientific Rationale & Assay Principle

The resazurin (also known as AlamarBlue) assay is a widely used method for measuring cell viability.[15] The principle is based on the metabolic activity of living cells. The blue, non-fluorescent dye resazurin is permeable to cells.[16] Inside viable, metabolically active cells, mitochondrial reductases convert resazurin into the pink, highly fluorescent product, resorufin.[16][17] The amount of resorufin produced is directly proportional to the number of viable cells.[16]

  • High Cell Viability = High Metabolic Activity = High Fluorescence

  • Low Cell Viability (Cytotoxicity) = Low Metabolic Activity = Low Fluorescence

This homogeneous "add-and-read" assay is highly sensitive and amenable to HTS.[17][18]

Detailed Protocol: Resazurin-Based Viability Assay

Materials:

  • Cancer Cell Line (e.g., MDA-MB-231 for breast cancer)[19]

  • Complete Cell Culture Medium (e.g., DMEM + 10% FBS)

  • Resazurin sodium salt

  • DPBS (pH 7.4)[16][18]

  • Opaque-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)[16][20]

Protocol Steps:

  • Cell Plating:

    • Harvest and count cells. Seed cells into the assay plates at a pre-optimized density (e.g., 5,000 cells/well in 90 µL for a 96-well plate).

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to nutrient depletion and non-compound-related death.

  • Compound Addition:

    • Prepare serial dilutions of 2-methylthiazole compounds in culture medium.

    • Add 10 µL of the diluted compounds to the cells. Include wells with vehicle (DMSO) as a negative control (100% viability) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient for the compounds to exert their effects.

  • Reagent Preparation & Addition:

    • Prepare a 0.15 mg/mL stock solution of resazurin in DPBS and filter-sterilize it.[16][18] Store protected from light.[16][18]

    • Add 20 µL of the resazurin solution to each well (for a 96-well plate).[16][18]

  • Signal Development & Detection:

    • Incubate the plates for 1 to 4 hours at 37°C.[16][18] The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Measure fluorescence using a plate reader with appropriate filters (Ex: 560 nm / Em: 590 nm).[16]

Data Analysis & Interpretation
ParameterDescriptionTypical Value
Cell Line e.g., A549, MCF-7, HT29Varies by project
Seeding Density Cells per well1,000 - 10,000
Incubation Time Compound exposure duration48 - 72 hours
Resazurin Incubation Signal development time1 - 4 hours[16][18]
Data Output Relative Fluorescence Units (RFU)N/A

Calculation of Percent Viability:

% Viability = 100 * (RFU_sample - RFU_blank) / (RFU_neg_ctrl - RFU_blank)

Where RFU_blank corresponds to wells with medium but no cells.[20] Data is then plotted in a dose-response curve to calculate the IC₅₀ (or GI₅₀), the concentration at which 50% of cell growth is inhibited.

Concluding Remarks

The protocols described herein provide a robust framework for conducting high-throughput screening campaigns with 2-methylthiazole derivative libraries. The biochemical kinase assay serves as an excellent primary screen for target-based discovery, while the cell-based viability assay is essential for evaluating phenotypic effects and cytotoxicity. Success in HTS is predicated on meticulous assay development, stringent validation using metrics like the Z'-factor, and a systematic approach to data analysis and hit follow-up. By adhering to these principles, research teams can efficiently and effectively identify novel, biologically active 2-methylthiazole compounds for progression into the drug discovery pipeline.

References

The Strategic Deployment of (2-Methylthiazol-5-yl)methanamine in the Synthesis of Advanced Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous bioactive molecules.[1] Its prevalence in both natural products, such as Vitamin B1 (Thiamine), and synthetic drugs underscores its remarkable versatility as a pharmacophore.[1] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[4]

(2-Methylthiazol-5-yl)methanamine is a particularly valuable building block in this context. It provides a robust scaffold that combines the stability and favorable pharmacokinetic properties of the 2-methylthiazole core with a reactive primary amine handle at the 5-position. This primary amine serves as a versatile anchor point for the introduction of diverse structural motifs through well-established chemical transformations, such as acylation, alkylation, and reductive amination. The strategic placement of the methyl group at the 2-position can also influence the molecule's metabolic stability and binding affinity to target proteins.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of high-value bioactive compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the broader implications for drug discovery and development.

Core Application: Synthesis of Amide-Containing Bioactive Molecules

A primary application of this compound is in the synthesis of amide derivatives. The formation of an amide bond is a cornerstone of medicinal chemistry, prized for its high stability and ability to mimic the peptide linkages found in biological systems.

Application Note 1: General N-Acylation of this compound

The N-acylation of this compound with a variety of acylating agents (e.g., acyl chlorides, carboxylic acids) is a straightforward and highly effective method for generating libraries of diverse bioactive candidates. The choice of acylating agent is dictated by the desired therapeutic target and the structure-activity relationship (SAR) of the compound series.

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Acyl chlorides are generally more reactive than their corresponding carboxylic acids and are often used for rapid library synthesis. However, they can be sensitive to moisture and may generate corrosive HCl as a byproduct. Carboxylic acids, when activated with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer a milder and often higher-yielding alternative, which is particularly important when dealing with sensitive substrates.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically employed to avoid side reactions with the acylating agent. The choice of solvent is also influenced by the solubility of the starting materials.

  • Base: In reactions involving acyl chlorides, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine. For carboxylic acid couplings, a base is also typically included to facilitate the reaction.

Protocol 1: Synthesis of N-((2-Methylthiazol-5-yl)methyl)acetamide (A Representative Protocol)

This protocol details a representative N-acylation reaction using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (as both solvent and base)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in pyridine (10 volumes) in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at 0 °C with stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((2-methylthiazol-5-yl)methyl)acetamide.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.
This compound128.201.0
Acetic Anhydride102.091.2
N-((2-Methylthiazol-5-yl)methyl)acetamide170.24-

Case Study: Synthesis of Mirabegron - A Blockbuster Drug for Overactive Bladder

While direct synthesis pathways for Mirabegron starting from this compound are not the most commonly cited, the core of Mirabegron contains a closely related 2-aminothiazole-4-yl acetic acid moiety. The synthetic strategies employed are highly relevant and adaptable for derivatizations of this compound. The following outlines a key conceptual step in many reported Mirabegron syntheses: the amide coupling reaction.[2]

Significance: Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. Its synthesis is a prime example of modern drug development, where a thiazole-containing fragment is coupled with a chiral amine to achieve the desired pharmacological profile.

Application Note 2: Amide Bond Formation in the Synthesis of Mirabegron Analogs

The crucial step in the synthesis of Mirabegron and its analogs involves the formation of an amide bond between a thiazole-containing carboxylic acid and an amine. This reaction highlights the importance of robust and efficient coupling strategies in the construction of complex drug molecules.

Causality Behind Experimental Choices:

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) is a widely used water-soluble carbodiimide coupling agent.[2] Its selection is advantageous because the urea byproduct is also water-soluble and can be easily removed during aqueous work-up.

  • Solvent System: A mixture of water and an organic solvent like n-butanol is often employed.[2] Water is necessary to dissolve the EDC.HCl and the hydrochloride salt of the amine, while the organic solvent helps to dissolve the thiazole carboxylic acid and the final product.

  • pH Control: The reaction is typically carried out under acidic conditions initially to facilitate the activation of the carboxylic acid by EDC. Following the coupling, the pH is raised with a base (e.g., aqueous ammonia) to neutralize the reaction mixture and precipitate the product.[2]

Protocol 2: Conceptual Amide Coupling for Mirabegron Synthesis

This protocol describes the key amide bond formation step, adapted from published syntheses of Mirabegron.[2]

Materials:

  • 2-(2-Aminothiazol-4-yl)acetic acid

  • (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)[2]

  • Concentrated Hydrochloric Acid

  • Water

  • n-Butanol

  • Aqueous Ammonia

  • Ethyl acetate

  • Toluene

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reaction Setup: To a mixture of 2-(2-aminothiazol-4-yl)acetic acid (1.0 eq), (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride (1.0 eq), and concentrated hydrochloric acid in water, add EDC.HCl (1.2 eq) at a controlled temperature (e.g., 28°C).[2]

  • Reaction Progression: Stir the mixture for several hours to ensure complete coupling. Additional EDC.HCl may be added if needed to drive the reaction to completion.[2]

  • Work-up and Extraction: After the reaction is complete, wash the reaction mass with a mixture of ethyl acetate and n-butanol. Add n-butanol to the aqueous layer and then basify with an aqueous solution of ammonia.[2]

  • Phase Separation and Washing: Separate the organic layer and wash it sequentially with aqueous ammonia and water.[2]

  • Crystallization and Isolation: Partially concentrate the organic layer under vacuum and add toluene to induce crystallization. Cool the mixture to room temperature, filter the solid product, wash with toluene, and dry under vacuum to obtain Mirabegron.[2]

Quantitative Data Summary for Amide Coupling:

Reactant/ProductMolecular Weight ( g/mol )Molar Eq.
2-(2-Aminothiazol-4-yl)acetic acid158.181.0
(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol HCl308.821.0
EDC.HCl191.701.2
Mirabegron396.51-

Visualizing Synthetic Pathways and Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using Graphviz, provide a clear visual representation of the key transformations.

Diagram 1: General N-Acylation of this compound

G start This compound product N-((2-Methylthiazol-5-yl)methyl)amide start->product N-Acylation reagent Acyl Chloride (R-COCl) / Base or Carboxylic Acid (R-COOH) / Coupling Agent

Caption: General workflow for the N-acylation of this compound.

Diagram 2: Key Amide Coupling Step in Mirabegron Synthesis

G cluster_reactants Reactants thiazole_acid 2-(2-Aminothiazol-4-yl)acetic acid mirabegron Mirabegron thiazole_acid->mirabegron Amide Coupling amine_fragment (R)-Amine Fragment (Hydrochloride Salt) coupling_agent EDC.HCl

Caption: The crucial amide bond formation in the synthesis of Mirabegron.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a valuable and strategically important building block for the synthesis of novel bioactive compounds. Its inherent structural features, combined with the versatility of its primary amine functionality, provide a robust platform for the generation of diverse chemical libraries. The principles and protocols outlined in this guide, exemplified by the synthesis of amide derivatives and the case study of Mirabegron, demonstrate the power of this scaffold in modern medicinal chemistry. As the quest for new and improved therapeutics continues, the judicious use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

Application Note: A Practical Guide to the Chromatographic Purification of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylthiazol-5-yl)methanamine is a pivotal heterocyclic amine building block in medicinal chemistry and drug development, frequently utilized in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate downstream processing, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the chromatographic purification of this compound, detailing two robust methodologies: Normal-Phase Chromatography (NPC) with a basic modifier and high-pH Reversed-Phase Chromatography (RPC). We will explore the underlying chemical principles, provide step-by-step protocols for method development, and offer practical troubleshooting advice to empower researchers to achieve high-purity material efficiently.

Introduction: The Challenge of Purifying Basic Amines

This compound, a primary amine, presents a common challenge in silica-based chromatography. The lone pair of electrons on the nitrogen atom imparts basicity, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase, causing low recovery.[1]

To achieve a successful and efficient purification, these undesirable interactions must be mitigated. This guide presents two field-proven strategies:

  • Normal-Phase Chromatography (NPC): Utilizing a mobile phase containing a competing base to neutralize the active silanol sites on the silica surface.

  • Reversed-Phase Chromatography (RPC): Employing a high-pH mobile phase to maintain the amine in its neutral, less polar form, thereby enhancing retention and improving peak shape.

The selection of the appropriate technique depends on the specific impurity profile, sample solubility, and the desired scale of purification.

Physicochemical Properties of this compound

Understanding the properties of the target compound is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₅H₈N₂S[2]
Molecular Weight 128.20 g/mol [2]
Appearance Colorless to pale yellow liquid (estimated)[3]
pKa (estimated) ~9.0 - 9.5(Estimated based on similar primary amines)
LogP (estimated) 1.03[4]

The basic nature (pKa ~9.0-9.5) is the most critical parameter guiding the development of the purification methods described herein.

Purification Strategy Selection

The choice between Normal-Phase and Reversed-Phase chromatography is a critical first step. The following decision tree illustrates the logical process for selecting the optimal approach.

G start Crude this compound solubility_check Assess Solubility & Impurity Profile start->solubility_check npc_path Non-polar impurities? Soluble in DCM/Hexane? solubility_check->npc_path Predominantly Non-polar Impurities rpc_path Polar impurities? Soluble in Water/ACN/MeOH? solubility_check->rpc_path Predominantly Polar Impurities use_npc Pursue Normal-Phase Chromatography (NPC) npc_path->use_npc Yes use_rpc Pursue Reversed-Phase Chromatography (RPC) rpc_path->use_rpc Yes npc_details Strategy: Use standard silica with a basic mobile phase additive (e.g., Triethylamine). use_npc->npc_details rpc_details Strategy: Use C18 silica with a high-pH mobile phase (pH > 10) to run in free-base form. use_rpc->rpc_details G prep 1. Sample Preparation equil 2. Column Equilibration prep->equil scout 3. Analytical Scouting (Small Injection) equil->scout optim 4. Method Optimization scout->optim prep_run 5. Preparative Run (Load Crude Material) optim->prep_run collect 6. Fraction Collection prep_run->collect analyze 7. Fraction Purity Analysis (TLC/HPLC) collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Solvent Evaporation pool->evap final Pure Compound evap->final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methylthiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions.

Introduction: The Challenge of Synthesizing this compound

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of various pharmacologically active agents. Its synthesis, however, is often plagued by challenges that can lead to low yields and purification difficulties. The most common and practical route involves the reduction of 2-methylthiazole-5-carbonitrile. This guide focuses on optimizing this key transformation, addressing the subtle yet critical parameters that dictate the success of the reaction.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reduction of 2-methylthiazole-5-carbonitrile is resulting in very low yields. What are the likely causes and how can I fix it?

A1: Low yield is the most common issue and can stem from several factors, primarily related to the choice and handling of the reducing agent and the reaction conditions.

  • Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is extremely sensitive to moisture and air. Improper handling or using an old batch can lead to a significant drop in activity.

  • Solution 1: Always use a fresh, unopened bottle of LiAlH₄ or a freshly prepared standardized solution. Handle it under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

  • Solution 2: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The disappearance of the starting nitrile spot is a key indicator. If the reaction stalls, a small, careful addition of fresh reducing agent may be necessary. Also, ensure the reaction temperature is appropriate; while the addition of LiAlH₄ is done at 0 °C for safety, the reaction often needs to be warmed to room temperature or gently refluxed to proceed to completion.

  • Cause 3: Degradati[1]on during Workup. The product amine is basic and can be sensitive. The quenching and extraction process is critical.

  • Solution 3: A careful, sequential quenching procedure at 0 °C is vital. A common and effective method is the Fieser workup: add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off. An alternative is to use [1]a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which complexes with the aluminum salts, keeping them in the aqueous layer during extraction.

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

A2: Side product formation often arises from the high reactivity of the intermediates and the reducing agent.

  • Cause 1: Formation of Secondary and Tertiary Amines. During catalytic hydrogenation (e.g., H₂/Raney Nickel), the initially formed primary amine can react with the intermediate imine, leading to secondary and eventually tertiary amines.

  • Solution 1: When [2]using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture. The excess ammonia compet[2]itively inhibits the primary amine from reacting with the imine intermediate, thus favoring the formation of the desired primary amine.

  • Cause 2: Thiazole Ring Reduction. While less common under standard nitrile reduction conditions, aggressive reagents or harsh conditions could potentially affect the aromatic thiazole ring.

  • Solution 2: Use a chemoselective reducing agent. Borane-THF complex (BH₃-THF) or Borane-dimethyl sulfide complex (BH₃-SMe₂) are excellent alternatives to LiAlH₄ for reducing nitriles and are less likely to reduce the thiazole ring. They are also generally s[2]afer to handle.

Q3: The purification of my final product is difficult. What's the best approach?

A3: this compound is a relatively polar, basic compound, which can make purification challenging.

  • Problem: Co-elution with impurities on silica gel.

  • Solution 1: Acid-Base Extraction. Before chromatography, perform an acid-base workup. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract the pure amine back into an organic solvent.

  • Problem: Product is water-soluble, leading to loss during extraction.

  • Solution 2: Distillation or Kugelrohr. If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method for isolating the pure amine from non-volatile impurities.

  • Problem: Streaking[3] on silica gel column chromatography.

  • Solution 3: Modified Eluent. When performing column chromatography, add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to the eluent system (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica gel, preventing the amine from streaking and allowing for better separation.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for reducing 2-methylthiazole-5-carbonitrile on a lab scale? A: For lab-scale synthesis, reduction with LiAlH₄ in an anhydrous ether solvent like THF or diethyl ether is the most common and generally reliable method. Its high reactivity ensur[4][5][6]es complete conversion if handled correctly. However, for reasons of safety and chemoselectivity, Borane complexes (BH₃-THF or BH₃-SMe₂) are increasingly preferred.

Q: Can I use Sodium Bo[2]rohydride (NaBH₄) for this reduction? A: No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines on its own. However, its reactivity c[7]an be enhanced by using it in combination with transition metal salts like cobalt(II) chloride (CoCl₂), which can effectively reduce nitriles.

Q: How do I monitor the reaction effectively? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system (e.g., 10% Methanol in Dichloromethane). The starting nitrile will be less polar (higher Rf) than the resulting amine product (lower Rf). Stain the TLC plate with ninhydrin, which specifically visualizes primary amines as a colored spot (usually purple or pink), to confirm product formation.

Q: My starting 2-methylthiazole-5-carbonitrile is impure. How will this affect the reaction? A: The purity of the starting material is critical. Impurities from the nitrile synthesis (e.g., unreacted starting materials or side products) can interfere with the reduction. For example, any acidic impurities will quench the hydride reagent, reducing its effective concentration and leading to incomplete reaction. It is highly recommended to purify the nitrile (e.g., by recrystallization or column chromatography) before the reduction step.

Data & Methodologies

Comparison of Common Reduction Methods
Reducing AgentTypical SolventTemperatureYield PotentialKey ProsKey Cons
LiAlH₄ THF, Et₂O0 °C to RTHighPowerful, fast reactionMoisture sensitive, pyrophoric, less chemoselective
H₂ / Raney Ni Methanol / NH₃RT, >1 atmGood-HighScalable, cost-effectiveRequires pressure equipment, potential for side products
BH₃-THF / BH₃-SMe₂ THF0 °C to RefluxHighHigh chemoselectivity, safer than LiAlH₄BH₃-SMe₂ has a strong odor
NaBH₄ / CoCl₂ MethanolRTModerate-GoodSafer than LiAlH₄, inexpensiveCan be lower yielding, requires catalyst
Experimental Protocols

Protocol 1: Reduction of 2-methylthiazole-5-carbonitrile using LiAlH₄

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 mL per gram of LAH) and cool the slurry to 0 °C in an ice bath.

  • Addition: Dissolve 2-methylthiazole-5-carbonitrile (1.0 eq.) in anhydrous THF (5 mL per gram of nitrile) and add it dropwise via the dropping funnel to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X is the number of grams of LiAlH₄ used). Then, add 15% aqueous NaOH (X mL). Finally, add more water (3X mL).

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described in the troubleshooting section.

Visualizing the Process

General Synthesis Workflow

This diagram illustrates the primary synthetic pathway discussed.

G Start 2-Methylthiazole-5-carbonitrile Reduction Reduction (e.g., LiAlH₄, THF) Start->Reduction Workup Quenching & Workup (e.g., Fieser Method) Reduction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing yield issues.

G Start Low Yield Observed Check_TLC Analyze Crude TLC: Incomplete Reaction? Start->Check_TLC Check_Reagent Was LiAlH₄ fresh? Were solvents anhydrous? Check_TLC->Check_Reagent Yes Side_Products Analyze Crude TLC/NMR: Significant Side Products? Check_TLC->Side_Products No Sol_Incomplete Solution: - Increase reaction time/temp - Use fresh, active reagent Check_Reagent->Sol_Incomplete Sol_Side_Products Solution: - Use milder reagent (BH₃-THF) - Add NH₃ for H₂/Raney Ni Side_Products->Sol_Side_Products Yes Sol_Workup Review workup procedure. Consider alternative quench (e.g., Rochelle's salt). Side_Products->Sol_Workup No

References

Technical Support Center: Navigating the Purification Challenges of Polar Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar aminothiazoles. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to the common purification challenges associated with this important class of heterocyclic compounds. The inherent polarity and basicity of the aminothiazole scaffold often lead to frustrating and time-consuming purification steps. This resource aims to equip you with the knowledge to overcome these hurdles efficiently and effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar aminothiazoles, providing detailed causes and actionable solutions.

Problem 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Symptom: Your polar aminothiazole elutes in the void volume or very early during reversed-phase HPLC or flash chromatography, resulting in poor separation from other polar impurities or the solvent front.

Cause: This is a classic issue for highly polar compounds in RPC.[1][2] The non-polar stationary phase (like C18) has minimal interaction with highly polar analytes, which prefer the polar mobile phase and are therefore not retained.[1][3]

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution for purifying highly polar compounds.[1][2][4] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide-based) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[5] Water acts as the strong eluting solvent.[1] This "aqueous normal-phase" mode provides excellent retention and separation for compounds that are problematic in RPC.

    • Expert Tip: For the basic amino group on the thiazole ring, a neutral or zwitterionic HILIC phase can sometimes offer better results than a charged phase, where electrostatic interactions might be too strong.[1]

  • Employ Ion-Pairing Chromatography: For aminothiazoles that are ionized at the mobile phase pH, adding an ion-pairing reagent to the mobile phase can significantly improve retention on a reversed-phase column.[3][6] The ion-pairing agent forms a neutral complex with the charged analyte, increasing its hydrophobicity and interaction with the stationary phase.[7][8]

    • Common Ion-Pairing Agents for Basic Compounds (like Aminothiazoles):

      • Trifluoroacetic acid (TFA)

      • Heptafluorobutyric acid (HFBA)

      • Alkyl sulfonates (e.g., 1-octanesulfonic acid sodium salt)[7][9]

    • Caution: Larger ion-pairing agents like HFBA can be less volatile and may contaminate your system or suppress MS signals if used with LC-MS.[6]

  • Use a Polar-Embedded or Polar-Endcapped RPC Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds compared to standard C18 columns.

Problem 2: Asymmetric Peak Shapes (Tailing)

Symptom: Your compound's chromatographic peak is not symmetrical and has a "tail" extending from the back of the peak. This can lead to poor resolution and inaccurate quantification.[10][11]

Cause: Peak tailing for basic compounds like aminothiazoles is often due to secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[10] This results in multiple retention mechanisms, causing some molecules to be retained longer than others.[10]

Solutions:

  • Adjust Mobile Phase pH: The amino group on the thiazole ring is basic. By lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid), you can protonate the amino group. This consistent positive charge can lead to more uniform interactions and improved peak shape. For ionizable compounds, it is generally recommended to use a buffer with a pH at least 2 units away from the compound's pKa.

  • Increase Buffer Concentration: A higher buffer concentration (typically in the 5-100 mM range) can help to mask the residual silanol groups on the stationary phase, reducing secondary interactions.

  • Use a Deactivated or End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible silanol groups, leading to better peak shapes for basic compounds.

  • Consider a Polymer-Based RPC Column: These columns are stable over a wider pH range (e.g., pH 2-12), allowing you to run at a higher pH where your aminothiazole may be neutral, thus avoiding interactions with silanols.[12]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10] Try reducing the injection volume or sample concentration.[10]

Problem 3: Compound "Oils Out" During Recrystallization

Symptom: During the cooling phase of recrystallization, your aminothiazole separates from the solution as a liquid (an oil) instead of forming solid crystals.[13]

Cause: "Oiling out" is a common problem when the compound's melting point is lower than the solution's temperature or when significant impurities are present, depressing the melting point.[13]

Solutions:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional solvent to slightly decrease the solution's saturation. Allow it to cool very slowly.[13]

  • Slow Down the Cooling Process: Rapid cooling encourages oiling. Let the solution cool to room temperature slowly, and then gradually lower the temperature further in an ice bath or refrigerator.

  • Change the Solvent System: The choice of solvent is crucial. Experiment with different solvents or solvent mixtures. A common strategy is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Then, gently heat until it's clear again and allow it to cool slowly.[14]

    Solvent Polarity Spectrum (Decreasing Polarity)
    Water
    Alcohols (Methanol, Ethanol)
    Acetone
    Ethyl Acetate
    Dichloromethane
    Diethyl Ether
    Toluene
    Hexane/Heptane
    Table 1: A general guide to solvent polarity for recrystallization.
  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic starting point for a new, uncharacterized polar aminothiazole?

A: For a novel polar aminothiazole, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[1][2] It is specifically designed for polar compounds that perform poorly in reversed-phase chromatography.[1][2][4] A good initial screening method would be to use a silica or diol HILIC column with a gradient of acetonitrile and water, both containing a small amount of a modifier like ammonium formate or formic acid to improve peak shape.

Q2: My aminothiazole is not soluble in common normal-phase solvents. What are my options?

A: This is a common issue with polar compounds. Traditional normal-phase chromatography with non-polar solvents like hexane and ethyl acetate is often unsuitable.[2] This is another strong indicator that HILIC is the preferred method, as it uses polar, aqueous-organic mobile phases in which your compound is likely soluble.[4]

Q3: When should I consider recrystallization over chromatography?

A: Recrystallization is an excellent and cost-effective method for purification, especially on a larger scale, if your compound is a solid with moderate to high purity (>90%) and you can find a suitable solvent system.[15] Chromatography is generally better for complex mixtures with multiple components, for separating impurities with very similar structures, or when only a small amount of material is available.

Q4: Can I use basic modifiers like triethylamine or ammonia in my mobile phase?

A: Yes, especially for normal-phase chromatography on silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide can deactivate the acidic silica surface, preventing your basic aminothiazole from streaking or irreversibly binding to the column.[16][17]

Experimental Protocols

Protocol 1: General HILIC Method for Polar Aminothiazole Purification
  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, diol, or amide). A 5 µm particle size is suitable for preparative work.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

    • Solvent B: 5:95 Acetonitrile:Water with 10 mM Ammonium Formate

  • Sample Preparation: Dissolve your crude aminothiazole in a solvent with a high organic content, ideally the initial mobile phase composition, to ensure good peak shape. If solubility is an issue, use a minimum amount of a stronger solvent like methanol or DMSO.

  • Gradient Program:

    • Equilibrate the column with 100% Solvent A.

    • Inject the sample.

    • Run a linear gradient from 0% Solvent B to 50% Solvent B over 20-30 column volumes.

    • Hold at 50% Solvent B for a column wash.

    • Return to 100% Solvent A and re-equilibrate.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

Protocol 2: Recrystallization of a Polar Aminothiazole
  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude aminothiazole in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualizations

Workflow for Purification Method Selection

This diagram outlines a decision-making process for selecting an appropriate purification strategy for a polar aminothiazole.

Purification_Workflow start Crude Polar Aminothiazole is_solid Is the compound a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No success Pure Compound recrystallize->success rpc_check Try Reversed-Phase Chromatography (RPC) chromatography->rpc_check retention_check Good retention and peak shape? rpc_check->retention_check optimize_rpc Optimize RPC: - pH adjustment - Ion-pairing agent retention_check->optimize_rpc No retention_check->success Yes optimize_rpc->retention_check hilic Use HILIC optimize_rpc->hilic If still poor hilic->success

A decision tree for selecting a purification method.

References

Technical Support Center: (2-Methylthiazol-5-yl)methanamine Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methylthiazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a molecule possessing both a nucleophilic primary amine and an aromatic thiazole ring, its stability can be influenced by a variety of experimental conditions. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Degradation in Solution

This section addresses common observational triggers that may indicate the degradation of this compound in your experimental solutions.

Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis

Question: I've prepared a solution of this compound, and after a short period of storage or during an experiment, I'm observing new, unexpected peaks in my chromatogram. What could be happening?

Answer: The appearance of new peaks is a strong indicator of degradation. The chemical structure of this compound contains moieties susceptible to degradation under common laboratory conditions. The primary culprits are likely oxidation, pH-mediated hydrolysis, or photodegradation.

Causality and Investigation Workflow:

To identify the cause, a systematic approach known as a forced degradation study is recommended.[1][2] This involves intentionally exposing the compound to harsh conditions to accelerate and identify potential degradation pathways.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Workflow for Investigating Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation prep Prepare stock solution of This compound in a suitable solvent (e.g., ACN:H2O) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to: base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose aliquots to: oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation Expose aliquots to: photo Photolytic Stress (ICH Q1B light exposure) prep->photo Expose aliquots to: thermal Thermal Stress (e.g., 60°C in solution) prep->thermal Expose aliquots to: control Control Sample (Stored at -20°C, protected from light) analysis Analyze all samples by a stability-indicating HPLC/LC-MS method at various time points (e.g., 0, 2, 6, 24h) control->analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis interpretation Compare chromatograms of stressed samples to the control. Identify and quantify degradation products. analysis->interpretation pathway Propose degradation pathways based on the mass of the degradants (from LC-MS). interpretation->pathway

Caption: A systematic workflow for conducting a forced degradation study.

Detailed Protocols for Forced Degradation Studies:

Objective: To identify the conditions under which this compound degrades and to preliminarily characterize the degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the 50:50 ACN:H₂O mixture. This is your time-zero sample. Store an aliquot at -20°C, protected from light.

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.

  • Thermal Degradation: Incubate the stock solution at 60°C in a light-protected container.

  • Time Points and Analysis: Withdraw aliquots from each stress condition at specified time points (e.g., 2, 6, 12, and 24 hours). Quench the acid and base samples with an equimolar amount of base and acid, respectively. Dilute all samples to the working concentration and analyze immediately by HPLC or LC-MS.

Data Interpretation:

Stress ConditionExpected Observation if Compound is UnstablePotential Degradation Pathway
Acidic Hydrolysis Appearance of new peaks, decrease in parent peak area.The thiazole ring is generally stable to acid, but the primary amine can be protonated. Degradation is less likely but could involve reactions with formulation components.
Basic Hydrolysis Appearance of new peaks, decrease in parent peak area.While amides are prone to base hydrolysis, the amine and thiazole moieties are generally stable. However, extreme pH can catalyze other reactions.[3]
Oxidative Stress Significant decrease in parent peak area with the appearance of new peaks.The primary amine and the sulfur atom in the thiazole ring are susceptible to oxidation.[3][4]
Photolytic Stress Appearance of new peaks, especially under UV light.Thiazole-containing compounds can undergo photo-oxygenation.[5]
Thermal Stress Gradual decrease in parent peak with a corresponding increase in degradant peaks.Thermal energy can accelerate underlying degradation pathways like oxidation.
Scenario 2: Loss of Compound Potency or Activity

Question: My experimental results are inconsistent, and I suspect a loss of potency of my this compound solution over time. How can I confirm this and prevent it?

Answer: A loss of potency is a direct consequence of degradation. The troubleshooting steps are similar to Scenario 1, with a focus on quantifying the amount of remaining active compound.

Quantitative Analysis:

A stability-indicating analytical method is crucial. This is typically an HPLC method that can separate the parent compound from all potential degradation products, allowing for accurate quantification of the active ingredient.[4]

Prevention Strategies:

  • pH Control: Based on your forced degradation results, buffer your solution to a pH where the compound is most stable. Many amine-containing compounds are more stable at a slightly acidic pH.[3]

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C). Prepare working solutions fresh daily if possible.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For solutions highly susceptible to oxidation, de-gas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation of the Amine: Primary amines can be oxidized to form various products, including imines, nitroso, or nitro compounds.

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.

  • Photodegradation: Thiazole rings, especially with aryl substituents, can react with singlet oxygen in a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges to other products.[5]

Degradation_Pathways

References

Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing thiazole-containing molecules. Thiazole rings are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, from antimicrobials to anticancer agents.[1][2]

While synthetically valuable, the construction of the thiazole ring, most commonly via the Hantzsch thiazole synthesis, can present significant challenges, including low yields, competing side reactions, and difficult purifications.[3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Core Principles: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is the most prominent method for creating the thiazole core.[4] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[5][6] Understanding the mechanism is critical for effective troubleshooting.

The reaction proceeds in three main stages:

  • S-Alkylation: A nucleophilic attack from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone (an SN2 reaction).[7]

  • Cyclization: An intramolecular attack by the thioamide's nitrogen atom onto the ketone's carbonyl carbon.[5]

  • Dehydration: Elimination of a water molecule to form the stable, aromatic thiazole ring.[7]

Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during thiazole synthesis.

Category 1: Low or No Product Yield

Q1: My Hantzsch reaction is giving a very low yield or no product at all. What are the first things I should check?

A: This is a frequent issue that can often be resolved by systematically evaluating the core reaction parameters.

  • Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an appreciable rate.[8] If you are running the reaction at room temperature, try gentle heating (e.g., 40–60 °C). For less reactive or sterically hindered substrates, refluxing in a suitable solvent may be necessary.[9] Causality: Increased thermal energy helps overcome the activation energy for both the initial SN2 step and the subsequent cyclization.

  • Reaction Time: The reaction may simply not have proceeded to completion. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS. If starting materials are still present after the initially planned time, extend the reaction duration.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Alcohols like ethanol or methanol are the most common and effective choices as they can solubilize both the polar thioamide and the α-haloketone.[8] In some cases, greener solvent systems like ethanol/water mixtures have been shown to improve yields.[10][11]

  • Purity of Starting Materials: The success of the reaction is highly dependent on the purity of the α-haloketone and the thioamide. Impurities can inhibit the reaction or lead to unwanted side products.[12] Always use freshly purified or commercially sourced high-purity reagents. The α-haloketone, in particular, can be unstable and should be used promptly after synthesis or purification.

Q2: I'm working with a sterically hindered α-haloketone or thioamide and facing reactivity issues. How can I drive the reaction to completion?

A: Steric hindrance is a major barrier, slowing down the key bond-forming steps.[9] More forcing conditions are typically required.

  • Increase Temperature and Time: Bulky substrates require more energy and time to react. Gradually increase the reaction temperature towards the reflux point of your solvent and prolong the reaction time significantly. Monitor carefully by TLC to track the consumption of the limiting reagent and watch for potential decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for overcoming steric hindrance. It provides rapid and efficient heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.[13][14]

  • Use of a Catalyst: While the classic Hantzsch reaction is often uncatalyzed, certain catalysts can promote the reaction of hindered substrates. Green catalysts like silica-supported tungstosilicic acid have been shown to be effective in multicomponent versions of this reaction.[15]

Q3: Could my starting materials be the problem? How do I ensure their quality?

A: Absolutely. Starting material integrity is paramount.

  • α-Haloketone Stability: α-haloketones can be lachrymatory and unstable, degrading over time. They are susceptible to self-condensation or decomposition. It is best to use them immediately after preparation or purchase. If storage is necessary, keep them in a cool, dark, and dry environment. Confirm identity and purity via ¹H NMR before use.

  • Thioamide Quality: Thioamides can also degrade. Some are unstable in acidic media.[3] Ensure your thioamide is pure and dry. If you synthesized it yourself (e.g., from an amide using Lawesson's reagent), ensure it is thoroughly purified to remove any residual reagents.

Category 2: Side Reactions and Impurities

Q4: My TLC shows multiple spots, and the final product is impure. What are the common side reactions in Hantzsch synthesis?

A: Several side reactions can compete with the desired thiazole formation.

  • Formation of Dithiazine Byproducts: The thioamide can react with two molecules of the α-haloketone, leading to the formation of dithiazine impurities. This is more common if an excess of the α-haloketone is used.

  • Hydrolysis of Thioamide: If water is present in the reaction mixture, especially at elevated temperatures, the thioamide can hydrolyze back to the corresponding amide.

  • Self-Condensation of α-Haloketone: Under basic conditions or high heat, α-haloketones can undergo self-condensation reactions.

  • Isomer Formation: When using N-monosubstituted thioureas, there is a possibility of forming isomeric products (2-(N-substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles). Reaction conditions, particularly pH, can influence this regioselectivity. Running the reaction under acidic conditions can favor the formation of the 2-imino isomer.[16]

Category 3: Reaction Parameter Optimization

Q6: How do I choose the optimal solvent for my specific substrates?

A: The ideal solvent should effectively dissolve both reactants to facilitate their interaction. A screening of solvents is often a valuable first step in optimization.

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol/Methanol Polar Protic78 / 65Standard Choice. Excellent for solvating both reactants. Often provides high yields.[5][8]
Ethanol/Water Polar ProticVariableA "green" and effective solvent system. The water can help dissolve thiourea if used.[11]
Tetrahydrofuran (THF) Polar Aprotic66Good alternative, especially if reactants are sensitive to protic solvents.[17]
1,4-Dioxane Moderately Polar Aprotic101Higher boiling point allows for higher reaction temperatures if needed.[18]
Toluene Nonpolar111Used in some specific cases, particularly for removing water azeotropically.
Solvent-Free N/AN/AAn environmentally friendly option, often performed by grinding reactants together, sometimes with microwave assistance. Can be very effective and fast.[19][20]

Q7: What is the effect of temperature on the reaction, and how do I determine the sweet spot?

A: Temperature is a double-edged sword. While it increases the reaction rate, excessive heat can promote decomposition of reactants or the final product, leading to lower yields and more impurities.[8]

The optimal temperature depends on substrate reactivity.

  • Highly reactive substrates (e.g., chloroacetone, simple thioamides) may react readily at room temperature or with gentle warming (40-60 °C).

  • Less reactive substrates (e.g., sterically hindered ones) will likely require reflux temperatures.

Self-Validating Approach: Start at a moderate temperature (e.g., 50 °C) and monitor the reaction by TLC. If the reaction is sluggish after 1-2 hours, incrementally increase the temperature by 10-15 °C and continue monitoring. This systematic approach allows you to find the lowest effective temperature, minimizing byproduct formation.

Category 4: Work-up and Purification

Q9: My thiazole product is not precipitating during the work-up. What should I do?

A: The common work-up procedure involves pouring the cooled reaction mixture into a basic aqueous solution (e.g., 5% sodium carbonate) to neutralize acid and precipitate the product.[5] If precipitation does not occur, your product is likely soluble in the work-up mixture.

  • Switch to Extraction: Instead of filtration, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Check pH: Ensure the aqueous layer is sufficiently basic (pH > 8) to ensure any protonated thiazole (which is more water-soluble) is converted to its free base form.

  • Salting Out: If the product has some water solubility, adding brine (saturated NaCl solution) to the aqueous layer can decrease the product's solubility and drive it into the organic layer during extraction.

Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol is a standard example of the Hantzsch synthesis and serves as a robust starting point for optimization.[5][7]

Materials:

  • 2-Bromoacetophenone (1.00 g, 5.0 mmol, 1.0 equiv)

  • Thiourea (0.57 g, 7.5 mmol, 1.5 equiv)

  • Methanol (10 mL)

  • 5% Aqueous Sodium Carbonate solution (Na₂CO₃)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone and thiourea.

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Heating and Monitoring (Self-Validation): Heat the mixture with stirring in a water bath or on a hot plate set to 60-70 °C.

    • Control Point: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the mobile phase). The reaction is complete when the 2-bromoacetophenone spot is no longer visible (typically 30-60 minutes).

  • Cooling: Once complete, remove the flask from the heat and allow the solution to cool to room temperature.

  • Precipitation (Work-up): Pour the cooled reaction mixture into a beaker containing 40 mL of 5% aqueous sodium carbonate solution while stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and salts.

  • Drying: Allow the collected solid to air dry on a watch glass. Determine the mass and calculate the percent yield. The crude product is often pure enough for characterization.[5]

Protocol 2: Troubleshooting Workflow

This workflow provides a logical path for diagnosing and solving common issues in thiazole synthesis.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Purity Verify Purity of Starting Materials (NMR) Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Yes Purity_Bad Impure Materials Check_Purity->Purity_Bad No Optimize_Conditions Systematically Optimize Conditions Purity_OK->Optimize_Conditions Repurify Purify/Re-synthesize Starting Materials Purity_Bad->Repurify Repurify->Start Increase_Temp Increase Temperature (e.g., +20°C or to Reflux) Optimize_Conditions->Increase_Temp Temp_OK Yield Improved Increase_Temp->Temp_OK Yes Temp_No_Change No Improvement Increase_Temp->Temp_No_Change No Extend_Time Extend Reaction Time (Monitor by TLC) Temp_No_Change->Extend_Time Time_OK Yield Improved Extend_Time->Time_OK Yes Time_No_Change No Improvement Extend_Time->Time_No_Change No Change_Solvent Change Solvent (e.g., to Dioxane or try Solvent-Free) Time_No_Change->Change_Solvent Solvent_OK Yield Improved Change_Solvent->Solvent_OK Yes Consider_Catalyst Consider Catalyst or Microwave Synthesis Change_Solvent->Consider_Catalyst No

Caption: A logical workflow for troubleshooting low-yield thiazole synthesis.

References

Technical Support Center: Overcoming Solubility Problems of 2-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with 2-methylthiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles and advance your research.

Part 1: Understanding the Core Challenge

The 2-methylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. However, derivatives of this class often exhibit poor aqueous solubility. This limitation can severely hamper biological assays, formulation development, and ultimately, the therapeutic potential of a compound.

The primary reasons for this poor solubility often stem from:

  • High Crystal Lattice Energy: The planar nature of the thiazole ring and intermolecular interactions can lead to a highly stable, tightly packed crystal structure. A significant amount of energy is required to break this lattice, which disfavors dissolution.[1][2][3]

  • Molecular Lipophilicity: While the thiazole ring itself has some polar character, substituents added to enhance potency are often lipophilic, increasing the overall non-polar nature of the molecule and reducing its affinity for aqueous media.

  • Weak Basicity: The thiazole nitrogen is weakly basic. The pKa of the conjugate acid is crucial as it determines the extent of ionization at a given pH.[4][5] Many derivatives may not be sufficiently ionized in physiological pH ranges to achieve desired solubility.[6][7]

This guide will walk you through a systematic approach to diagnose and solve these issues.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Initial Screening & Assay Problems

Question 1: My 2-methylthiazole derivative is precipitating out of my aqueous assay buffer when I dilute it from a DMSO stock. What's happening and how can I fix it for my initial in vitro screens?

Answer: This is a classic case of a compound "crashing out" of solution. It is soluble in your 100% DMSO stock but exceeds its thermodynamic solubility limit in the final aqueous buffer. For immediate screening purposes, where finding an enabling formulation is key, consider these strategies:

  • Co-solvents: While you are already using DMSO, other water-miscible organic solvents can be used in combination to create a more solubilizing final environment.[8][9]

    • Immediate Action: Try preparing a new stock in a mixture of DMSO and another co-solvent like ethanol or polyethylene glycol (PEG 400). When diluting into your final assay medium, ensure the final organic solvent concentration is kept to a minimum (typically <1%, and always consistent across all experiments) to avoid artifacts.

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and your hydrophobic compound, making dissolution more favorable.[8]

  • pH Adjustment: The solubility of your compound is likely pH-dependent due to the basic thiazole nitrogen.[10]

    • Immediate Action: Attempt to dissolve your compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). This can protonate the basic nitrogen, forming a more soluble salt in situ.

    • Causality: Ionized species are generally more water-soluble than their neutral counterparts.[11] By shifting the pH below the pKa of your compound's basic center, you increase the proportion of the more soluble, protonated form.[6][7]

Question 2: I'm seeing inconsistent results in my cell-based assays. Could this be related to solubility?

Answer: Absolutely. Poor solubility is a major cause of assay irreproducibility. If your compound is not fully dissolved, the actual concentration exposed to the cells is unknown and likely much lower than your nominal concentration. Furthermore, small, undissolved particles can have different cellular interactions than soluble molecules.

  • Immediate Action: Before adding your compound to the assay, visually inspect the final diluted solution (against a light source) for any signs of precipitation or cloudiness. A more rigorous approach is to centrifuge a sample of the final dilution and measure the concentration of the supernatant via HPLC-UV or LC-MS. This will tell you the true soluble concentration.

  • Workflow Diagram:

G cluster_0 Solubility Troubleshooting Workflow A Compound Precipitates in Assay B Visually Inspect Final Dilution A->B C Is Solution Clear? B->C D Proceed with Assay (with caution) C->D Yes E Quantify Supernatant (HPLC/LC-MS) C->E No / Unsure D->E Optional: Confirm F Concentration = Nominal? E->F F->D Yes G Implement Solubilization Strategy F->G No H Re-evaluate in Assay G->H

Caption: Decision workflow for handling suspected precipitation in biological assays.

Lead Optimization & Formulation Strategies

Question 3: My lead compound has promising activity but terrible solubility. What are the main strategies I should consider for long-term development?

Answer: During lead optimization, you need to move beyond simple assay-enabling tricks and toward strategies that can be translated into a viable drug product. The main approaches can be divided into chemical modifications and formulation-based techniques.[12][13]

Strategy CategoryTechniquePrincipleKey Considerations
Chemical Modification Salt Formation Ionizing a weakly basic or acidic functional group to create a more soluble salt form.[14]Requires an ionizable center with an appropriate pKa. The pKa difference between the drug and the counter-ion should ideally be >2-3.[15]
Prodrugs Attaching a polar, water-solubilizing promoiety that is cleaved in vivo to release the active drug.[16][17][18]Requires a suitable functional group for attachment. Cleavage kinetics must be optimized.[19]
Formulation-Based Amorphous Solid Dispersions (ASDs) Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[20][21][22]Amorphous forms are higher energy and more soluble but can be physically unstable and revert to the crystalline form.[23][24]
Complexation (Cyclodextrins) Encapsulating the lipophilic drug within the hydrophobic core of a cyclodextrin molecule.[25][26][27]The size and shape of the drug must be compatible with the cyclodextrin cavity.[28][29]
Particle Size Reduction (Nanosuspensions) Reducing the drug particle size to the nanometer range, which increases the surface area for dissolution.[9][12]Increases dissolution rate but not equilibrium solubility.[30]

Question 4: How do I choose between salt formation and creating an amorphous solid dispersion (ASD)?

Answer: The choice depends heavily on the physicochemical properties of your 2-methylthiazole derivative, particularly its pKa and melting point.

  • Choose Salt Formation if:

    • Your molecule has a basic nitrogen with a pKa that allows for protonation at a pharmaceutically acceptable pH (generally, a pKa > 5 for a weak base is a good starting point for considering salt formation).[5][31]

    • The goal is to increase solubility in the acidic environment of the stomach to aid absorption.[7]

    • You can identify a counter-ion that forms a stable, crystalline salt.

  • Choose ASD if:

    • Your molecule is non-ionizable or has a very weak basicity (pKa < 3), making stable salt formation difficult.[31]

    • The molecule has a high melting point, suggesting high crystal lattice energy is the primary barrier to solubility.[32][33] ASDs bypass the crystal lattice by converting the drug to a higher-energy amorphous state.[20][23]

    • You need to achieve a state of supersaturation in the gastrointestinal tract to drive absorption.[24]

Here is a decision-making diagram to guide your choice:

G cluster_0 Strategy Selection: Salt vs. ASD Start Poorly Soluble 2-Methylthiazole Derivative CheckPka Determine pKa of Basic Center Start->CheckPka PkaHigh pKa > 3-5? CheckPka->PkaHigh TrySalt Pursue Salt Formation Strategy PkaHigh->TrySalt Yes CheckMelting Is Melting Point High? PkaHigh->CheckMelting No TrySalt->CheckMelting If salt fails TryASD Pursue Amorphous Solid Dispersion (ASD) CheckMelting->TryASD Yes Reconsider Consider Prodrug or other strategies CheckMelting->Reconsider No

Caption: A simplified decision tree for choosing between salt formation and ASD.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments relevant to troubleshooting solubility.

Protocol 1: Kinetic vs. Thermodynamic Solubility Measurement

It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures how readily a compound precipitates from a pre-dissolved stock, while thermodynamic solubility is the true equilibrium solubility of the solid material.[34][35][36]

Objective: To determine the kinetic and thermodynamic solubility of a 2-methylthiazole derivative in a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • Test compound (solid powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • 96-well collection plates

  • HPLC or LC-MS/MS system for quantification

  • Plate shaker

Procedure for Kinetic Solubility: [37][38]

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the 10 mM DMSO stock to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples through the 96-well filter plate into a clean collection plate by centrifugation.

  • Quantify the concentration of the compound in the filtrate using a validated LC-MS method against a calibration curve prepared in the same PBS/DMSO mixture.

Procedure for Thermodynamic Solubility: [36][37]

  • Add an excess amount of the solid compound (e.g., 1 mg) to a vial containing 1 mL of PBS (pH 7.4). Ensure solid is visible.

  • Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, allow the suspension to settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS method.

Data Interpretation: The kinetic solubility value is often higher than the thermodynamic solubility because it starts from a molecular solution and measures the point of precipitation, often forming a supersaturated solution temporarily. The thermodynamic value represents the true equilibrium state and is more relevant for predicting oral absorption from a solid dosage form.[35]

Protocol 2: Basic Salt Screening

Objective: To identify a suitable acidic counter-ion for forming a more soluble salt of a basic 2-methylthiazole derivative.

Materials:

  • 2-methylthiazole derivative (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).[39]

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Small glass vials, magnetic stir plate.

Procedure:

  • Dissolve a known amount of the free base (e.g., 50 mg) in a minimal amount of a suitable solvent (e.g., ethanol) in a vial with heating if necessary.

  • In a separate vial, prepare a solution of the acidic counter-ion (1.0 molar equivalent) in the same solvent.

  • Slowly add the acid solution to the free base solution while stirring.

  • Observe for the formation of a precipitate. If no solid forms immediately, allow the solution to cool slowly to room temperature, and then if necessary, store at 4°C overnight.

  • If a solid is obtained, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the resulting solid using techniques like X-ray Powder Diffraction (XRPD) to confirm it is a new crystalline form and Differential Scanning Calorimetry (DSC) to determine its melting point.

  • Measure the aqueous solubility of the new salt form using the thermodynamic solubility protocol described above and compare it to the free base.

Part 4: Conclusion

Overcoming the solubility challenges of 2-methylthiazole derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and applying the appropriate experimental techniques, researchers can successfully diagnose and address these issues. This guide provides a foundational framework for troubleshooting, from initial screening assays to lead optimization. Remember to always validate your chosen solubilization method to ensure it does not interfere with your experimental outcomes.

References

troubleshooting guide for scaling up (2-Methylthiazol-5-yl)methanamine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methylthiazol-5-yl)methanamine Production

A Senior Application Scientist's Guide to Scaling Up Synthesis

Welcome to the technical support center for the production of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively.

The synthesis of this compound is most commonly achieved via the reductive amination of 2-methylthiazole-5-carboxaldehyde. While straightforward on paper, this transformation presents several challenges during scale-up, from managing reaction energetics to controlling impurity profiles. This guide addresses the most frequent issues encountered in the field, providing actionable solutions grounded in chemical principles.

Frequently Asked Questions & Troubleshooting

Section 1: Reaction Kinetics and Control

Question 1: My reaction shows poor conversion, with significant unreacted 2-methylthiazole-5-carboxaldehyde remaining even after extended reaction times. What is the likely cause and how can I fix it?

Answer: This is a classic issue in reductive aminations, and the root cause is almost always inefficient imine formation. The reducing agent can only act on the iminium ion intermediate; if the equilibrium between the starting aldehyde/amine and the imine is unfavorable, the reaction will stall.

Underlying Cause: The formation of the imine from an aldehyde and an amine is a reversible, equilibrium-driven process that liberates water. On a small scale, this water may not significantly impede the reaction. However, during scale-up, the larger volume can make it harder for the equilibrium to shift towards the imine product. Furthermore, the pKa of the ammonium source is critical; a stable ammonium salt will not provide enough free amine to react.

Troubleshooting Protocol:

  • Optimize pH: The reaction requires a slightly acidic medium (typically pH 5-6) to catalyze imine formation without excessively protonating the amine, rendering it non-nucleophilic. Acetic acid is a common and effective catalyst for this purpose.[1][2][3]

  • Pre-form the Imine: Before introducing the reducing agent, allow the 2-methylthiazole-5-carboxaldehyde and the amine source (e.g., ammonia or an ammonium salt) to stir in the solvent for a period (1-2 hours).[1][4] Monitor the formation of the imine by a suitable analytical method (e.g., NMR, IR, or in-process LCMS) to ensure the equilibrium is established.

  • Water Removal: On a larger scale, consider methods to remove the water generated during imine formation. This can be achieved by using a Dean-Stark apparatus if the solvent forms a suitable azeotrope (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate.

Question 2: Upon adding the reducing agent, I observe a strong, difficult-to-control exotherm. How can I manage the reaction temperature at a larger scale?

Answer: The reduction of the iminium ion by hydride reagents like sodium borohydride is a highly exothermic step. Failure to control this exotherm can lead to side reactions, solvent boiling, and unsafe operating conditions.

Underlying Cause: The rate of heat generation is proportional to the rate of reaction. Adding the reducing agent too quickly to a concentrated solution results in a rapid reaction rate that overwhelms the heat removal capacity of the reactor, especially as the surface-area-to-volume ratio decreases upon scale-up.

Troubleshooting Protocol:

  • Control the Addition Rate: The most critical control parameter is the addition rate of the reducing agent. Add the reagent portion-wise or as a solution via a controlled-rate addition pump.

  • Pre-cool the Reaction: Cool the vessel containing the pre-formed imine solution to 0-5 °C before beginning the addition of the reducing agent.

  • Dilution: Increasing the solvent volume can help to moderate the temperature rise by providing a larger thermal mass. However, this must be balanced against reaction time and throughput considerations.

  • Monitor Internal Temperature: Always use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature. Set safety limits to pause the addition if the temperature exceeds the desired range (e.g., >15 °C).

Section 2: Impurity Profile and Side Reactions

Question 3: My final product is contaminated with a significant amount of 2-methylthiazole-5-methanol. How is this forming and how can I prevent it?

Answer: The formation of the corresponding alcohol is a common side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting aldehyde before it can form the imine.

Underlying Cause: This side reaction is a result of a kinetic competition. If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, the alcohol by-product will be significant. This is particularly problematic with highly reactive reducing agents like sodium borohydride (NaBH₄).

Preventative Measures & Solutions:

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for reductive aminations precisely because it is less reactive and more selective for the iminium ion over the aldehyde.[2] It is also more tolerant of mildly acidic conditions used to promote imine formation. Sodium cyanoborohydride (NaCNBH₃) is also selective but is highly toxic, making it less desirable for scale-up.[1][2]

  • Ensure Complete Imine Formation: As detailed in Question 1, pre-forming the imine ensures that the concentration of free aldehyde is minimized when the reducing agent is introduced.

  • Temperature Control: Lowering the reaction temperature during the reduction step can further favor the desired pathway.

Logical Workflow for Troubleshooting Reductive Amination Scale-up

G start Problem Encountered During Scale-up low_conversion Low Yield / Incomplete Conversion? start->low_conversion exotherm Poor Temperature Control / Exotherm? start->exotherm impurity High Impurity Levels? start->impurity check_imine Action: Verify Imine Formation (Monitor by LCMS/NMR) low_conversion->check_imine Yes control_addition Action: Slow Reagent Addition Rate exotherm->control_addition Yes change_reductant Action: Switch to Selective Reductant (STAB) impurity->change_reductant Alcohol by-product observed check_amine_stoich Action: Check Amine Stoichiometry (Excess can lead to dialkylation) impurity->check_amine_stoich Dialkylation by-product observed add_acid Action: Add Catalytic Acid (e.g., AcOH) check_imine->add_acid Imine formation is slow pre_cool Action: Pre-cool Reactor to 0-5 °C control_addition->pre_cool

Caption: Troubleshooting Decision Tree for Reductive Amination.

Question 4: I am observing a higher molecular weight impurity that corresponds to a dialkylated product. What causes this?

Answer: Dialkylation occurs when the desired product, this compound, which is a primary amine, reacts with another molecule of the starting aldehyde to form a new imine, which is then reduced to a secondary amine.

Underlying Cause: The product amine is often more nucleophilic than the ammonia or ammonium salt used as the amine source. This makes it a competitive reactant for any remaining aldehyde, especially if the reaction is run with an excess of the aldehyde or if the local concentration of the product amine becomes high before the reaction is complete.

Preventative Measures:

  • Stoichiometry Control: Use a slight excess of the amine source relative to the aldehyde. This ensures the aldehyde is consumed before significant product accumulation occurs.

  • Controlled Addition of Aldehyde: In a semi-batch process, adding the aldehyde solution slowly to a solution of the amine source and the reducing agent can keep the aldehyde concentration low at all times, minimizing the chance of the product amine reacting with it.

  • Choice of Amine Source: Using a large excess of a volatile amine like ammonia can help drive the reaction and minimize dialkylation, with the excess being easily removed during work-up.

Section 3: Work-up and Purification

Question 5: During the aqueous work-up and extraction, I'm struggling with persistent emulsions that make phase separation difficult and time-consuming. How can I improve this?

Answer: Emulsion formation is a common challenge during the scale-up of reactions involving basic amines and brine washes.

Underlying Cause: The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers. The presence of fine solid particulates can also contribute to emulsion formation.

Troubleshooting Protocol:

  • Filter Before Extraction: If any solids are present after quenching the reaction (e.g., borate salts), filter the batch before transferring it to the extraction vessel.

  • Brine Wash: Use saturated sodium chloride (brine) solution instead of deionized water for washes. The increased ionic strength of the aqueous phase helps to break emulsions by increasing the density difference and disrupting the stabilizing effects of the surfactant-like amine.

  • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) to keep the amine product in its free base form and in the organic layer.

  • Solvent Choice: Consider using a solvent with a lower water miscibility and a greater density difference from water, such as methyl tert-butyl ether (MTBE) or toluene, instead of solvents like dichloromethane (DCM).

  • Minimize Agitation: Use gentle mixing during extraction rather than vigorous shaking or high-speed agitation, which can promote emulsion formation.

Comparative Overview of Reducing Agents for Scale-up

FeatureSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)Catalytic Hydrogenation (H₂/Pd-C)
Selectivity Low (reduces aldehydes/ketones)High (selective for imines/iminium ions)High (selective for imines)
Reaction pH BasicMildly Acidic (pH 5-6)Neutral
Safety Concerns Generates H₂ gas on contact with acidLess hazardous, moisture-sensitiveFlammable H₂ gas, specialized equipment required
Work-up Aqueous quench, borate salt by-productsAqueous quench, acetate by-productsFiltration of catalyst
Cost & Availability Low cost, widely availableHigher costCatalyst cost, high initial equipment cost
Scale-up Suitability Good, but requires careful controlExcellent , preferred for selectivityExcellent for large scale, but requires dedicated hydrogenation facilities

Reaction Pathway vs. Common Side Reactions

G Aldehyde 2-Methylthiazole- 5-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine Imine Formation (+ H₂O) Alcohol 2-Methylthiazole-5-methanol (SIDE PRODUCT) Aldehyde->Alcohol Direct Reduction (e.g., NaBH₄) Dialkylation Dialkylated Product (SIDE PRODUCT) Aldehyde->Dialkylation Side Reaction Amine_Source Amine Source (e.g., NH₃) Amine_Source->Imine Imine Formation (+ H₂O) Product This compound (DESIRED PRODUCT) Imine->Product Reduction Product->Dialkylation Side Reaction Reductant Reducing Agent

Caption: Desired reaction pathway versus common side reactions.

References

preventing degradation of (2-Methylthiazol-5-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methylthiazol-5-yl)methanamine

Introduction

This compound is a valuable heterocyclic primary amine used as a building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][2][3] The inherent reactivity of its primary amine and the electron-rich thiazole ring, while beneficial for synthesis, also makes the compound susceptible to degradation during storage.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing, identifying, and troubleshooting the degradation of this compound to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The stability of this compound is critically dependent on its storage environment. Based on safety data sheets (SDS) for the compound and its analogs, the following conditions are recommended to minimize degradation.[5][6]

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°C (Refrigerated)[7]Low temperatures slow down the kinetics of potential degradation reactions, such as oxidation and dimerization. While some suppliers may ship at room temperature for short durations, long-term storage should always be refrigerated.[7]
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine is susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide to form carbamates and ureas.[8] An inert atmosphere displaces O₂ and CO₂, significantly enhancing long-term stability.
Light Protect from Light (Amber Vial)[7][9]Thiazole rings can be sensitive to UV light, which can catalyze photo-oxidative degradation or other unwanted photoreactions.
Container Tightly-Sealed, Dry Glass VialPrevents exposure to atmospheric moisture and contaminants.[5][6] Glass is preferred over plastic, which may be permeable to gases or contain leachable additives.
Incompatible Materials Strong Oxidizing Agents, Strong Acids[6][10]These materials will react exothermically and degrade the amine. Always store separately from such reagents.

Q2: I've noticed my this compound has turned yellow/brown. Is it still usable?

A color change from its typical colorless or light-yellow appearance to a more pronounced yellow or brown hue is a strong indicator of degradation. This is often due to the formation of oxidized or polymeric impurities. While minor color changes might not significantly impact some robust reactions, it is crucial to verify the compound's purity analytically before use. Do not assume it is usable without verification. Proceed to the troubleshooting section for guidance on purity analysis.

Q3: The compound is a liquid, but I see some solid precipitate in my vial. What is this?

This could be a sign of degradation. One common pathway for primary amines is the reaction with atmospheric CO₂ to form carbamic acid, which can then react with another amine molecule to form a substituted urea.[8] These ureas often have higher melting points and lower solubility than the parent amine, causing them to precipitate. It could also be a salt formed from exposure to acidic vapors. An analytical check is required to confirm the identity of the precipitate and the purity of the remaining liquid.

Understanding the Chemistry of Degradation

To effectively prevent degradation, it is essential to understand the underlying chemical pathways. The two primary vulnerabilities of this compound are its primary amine group and the thiazole ring itself.

  • Oxidative Degradation : The primary amine is susceptible to oxidation, which can lead to the formation of corresponding hydroxylamines, nitroso, or nitro compounds.[11][12] The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide or sulfone under harsh conditions. These reactions are often catalyzed by air (O₂) and trace metal impurities.

  • Reaction with Carbon Dioxide : Primary amines readily react with atmospheric CO₂ in a reversible acid-base reaction to form a carbamate salt. This intermediate can then undergo dehydration or react with another molecule of the amine to form a stable N,N'-disubstituted urea derivative, which is a common impurity in aged amine samples.[8]

The diagram below illustrates these potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_ox Oxidation cluster_co2 Reaction with CO2 A This compound (Starting Material) B Hydroxylamine/Nitroso Derivatives A->B + [O] (e.g., Air) C Carbamic Acid (Intermediate) A->C + CO2 (Atmospheric) D N,N'-disubstituted Urea C->D + 1 eq. Amine - H2O

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to compound stability.

Problem: My experimental yield is low, or my analytical results (TLC, HPLC, NMR) show unexpected impurities.

This is a common consequence of using a degraded starting material. Follow this workflow to diagnose the issue.

G start Unexpected Results or Visual Change Observed visual_check Step 1: Visual Inspection (Color, Precipitate) start->visual_check analytical_check Step 2: Analytical Purity Check (e.g., HPLC-UV, GC-MS) visual_check->analytical_check Degradation Suspected (Color Change, etc.) investigate_other Root Cause is Likely Elsewhere (Reagents, Protocol, etc.) visual_check->investigate_other No Visual Change review_storage Step 3: Review Storage & Handling Procedures analytical_check->review_storage Purity <95% or Impurities Detected analytical_check->investigate_other Purity Acceptable purify Action: Purify Material (e.g., Distillation, Chromatography) review_storage->purify If purification is feasible discard Action: Discard and Use New, Verified Lot review_storage->discard If purification is not feasible or cost-effective

References

Technical Support Center: Synthesis of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methylthiazol-5-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, particularly in the common final step involving the reduction of a precursor like 2-methylthiazole-5-carbonitrile or 2-methylthiazole-5-carboxamide.

Q1: My final product yield is disappointingly low, and analytical data (LC-MS/NMR) shows a significant amount of unreacted 2-methylthiazole-5-carbonitrile. What are the likely causes?

A1: This is a classic case of incomplete reduction. The root cause typically falls into one of three categories:

  • Reagent Stoichiometry and Activity: The hydride reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)) may be insufficient. LiAlH₄, in particular, is extremely sensitive to moisture and can be partially quenched if solvents are not rigorously dried or if the reagent itself has degraded upon storage.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

      • Use freshly opened or properly stored reducing agents. The activity of LiAlH₄ can be titrated before use if its quality is in doubt.

      • Increase the molar equivalents of the reducing agent. A typical starting point is 2.0-2.5 equivalents for a nitrile reduction, but this may need optimization.

  • Reaction Conditions: Nitrile reduction requires specific conditions to proceed to completion.

    • Troubleshooting Steps:

      • Temperature: Ensure the reaction is maintained at the appropriate temperature. Some reductions require an initial addition at 0 °C followed by refluxing to drive the reaction to completion.

      • Reaction Time: The reaction may simply not have been run long enough. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Complex Formation: The nitrogen and sulfur atoms in the thiazole ring can coordinate with Lewis-acidic reducing agents like LiAlH₄, potentially deactivating a portion of the reagent.

Q2: My LC-MS analysis shows a significant impurity with a mass corresponding to 2-methylthiazole-5-carboxamide or 2-methylthiazole-5-carboxylic acid. How are these forming during a nitrile reduction?

A2: The presence of these oxygenated impurities points directly to the presence of water during the reaction or, more commonly, the workup phase.

  • Mechanism of Formation:

    • Carboxamide Impurity: During the workup of a LiAlH₄ reduction, the intermediate imine-aluminate complex is hydrolyzed. If the quenching and hydrolysis are not carefully controlled (e.g., too slow, non-homogenous, or at elevated temperatures), the imine intermediate can be partially hydrolyzed to the corresponding aldehyde, which can then be further involved in side reactions or, more directly, the nitrile group can undergo partial hydrolysis to the amide.

    • Carboxylic Acid Impurity: This is a result of more extensive hydrolysis of the nitrile, amide, or even the final amine product under harsh acidic or basic workup conditions.

  • Preventative Measures:

    • Anhydrous Conditions: Use anhydrous solvents and reagents for the reaction itself.

    • Controlled Workup: Employ a well-established quenching procedure, such as the Fieser workup (sequential, cautious addition of water, followed by aqueous NaOH, and then more water) at low temperatures (0 °C) to carefully decompose the aluminum complexes and minimize side reactions.

    • Purification: If these impurities form, an acid-base extraction can be effective. The desired amine is basic and can be extracted into an acidic aqueous layer, leaving the neutral amide impurity in the organic phase. The carboxylic acid will also be extracted into a basic aqueous wash.[1]

Q3: My product is pure by NMR, but it has a persistent yellow or brown color. What causes this and how can it be removed?

A3: Color in amine products often arises from trace amounts of highly conjugated or oxidized impurities that are not present in high enough concentration to be easily detected by NMR.

  • Potential Causes:

    • Oxidation: The amine product can be susceptible to air oxidation, forming colored byproducts.

    • Thiazole Ring Impurities: Impurities originating from the initial synthesis of the thiazole ring system, often via the Hantzsch synthesis, can be highly colored.[2] This synthesis involves reacting thioacetamide with an α-halocarbonyl compound, a process that can generate various chromophoric side products if not perfectly controlled.[3][4]

  • Decolorization Protocol:

    • Dissolve the crude amine product in a suitable organic solvent (e.g., ethyl acetate or isopropanol).

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Gently heat or stir the mixture for 15-30 minutes.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.

    • Crystallize the product directly from the filtrate or remove the solvent under reduced pressure. This method is effective for adsorbing colored impurities.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated impurity profiles?

A1: The most common and direct routes start from a pre-formed 2-methylthiazole ring bearing a functional group at the 5-position that is a precursor to the aminomethyl group.

  • Route A: Reduction of 2-Methylthiazole-5-carbonitrile:

    • Method: Reduction using LiAlH₄, BH₃·THF, or catalytic hydrogenation (e.g., Raney Nickel).

    • Common Impurities: Unreacted nitrile, 2-methylthiazole-5-carboxamide (from hydrolysis), and potential secondary amine dimers (R-CH₂-NH-CH₂-R).

  • Route B: Reduction of 2-Methylthiazole-5-carboxamide:

    • Method: Typically reduced with LiAlH₄ or BH₃·THF.

    • Common Impurities: Unreacted amide, 2-methylthiazole-5-carbonitrile (from over-dehydration if using certain reagents), 2-methylthiazole-5-carboxylic acid (from hydrolysis).

Q2: Which analytical techniques are most effective for identifying and quantifying impurities?

A2: A combination of techniques is essential for comprehensive purity analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for detecting and quantifying both starting materials and unknown byproducts. It provides retention time and mass-to-charge ratio, allowing for tentative identification of impurities.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for confirming the structure of the final product and for identifying and quantifying major impurities (>1%). Characteristic shifts for the thiazole protons and the methyl/methylene groups are key indicators.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Primarily used for identifying residual solvents and volatile impurities.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for tracking the disappearance of precursor functional groups, such as the nitrile (C≡N stretch ~2230 cm⁻¹) or amide (C=O stretch ~1660 cm⁻¹).

Q3: What are the recommended methods for final product purification?

A3: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: As a basic amine, the product can be selectively extracted into an aqueous acid solution (e.g., 1M HCl), leaving neutral organic impurities behind. The aqueous layer is then basified (e.g., with NaOH) and the pure amine is re-extracted into an organic solvent.[1]

  • Column Chromatography: Effective for removing impurities with different polarities. Silica gel is commonly used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent the amine from streaking on the acidic silica.

  • Crystallization as a Salt: The free base is often an oil or low-melting solid. It can be converted to a stable, crystalline salt (e.g., hydrochloride or hydrobromide) by treating a solution of the amine with HCl or HBr. This process is highly effective for purification, as the salt often has much lower solubility than impurities, allowing for isolation by filtration.

Part 3: Protocols & Data

Experimental Protocol: Reduction of 2-Methylthiazole-5-carboxamide with LiAlH₄

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: Under an inert nitrogen atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) via cannula to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-methylthiazole-5-carboxamide (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed (typically 4-6 hours).

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate of aluminum salts should form.

  • Workup: Stir the mixture vigorously for 30 minutes, then filter off the aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or one of the methods described in the FAQ section.

Table 1: Common Impurities and Their Identification
Impurity NameChemical StructureLikely OriginRecommended Analytical Method
2-Methylthiazole-5-carbonitrile
alt text
Unreacted starting material (Route A)LC-MS, FTIR (2230 cm⁻¹)
2-Methylthiazole-5-carboxamide
alt text
Unreacted starting material (Route B); Hydrolysis of nitrile (Route A)LC-MS, ¹H NMR
2-Methylthiazole-5-carboxylic acid
alt text
Hydrolysis of nitrile or amide during workupLC-MS, Acid-base titration
Thioacetamide
alt text
Unreacted starting material from thiazole ring synthesisLC-MS, ¹H NMR
N,N'-bis((2-methylthiazol-5-yl)methyl)amine
alt text
Dimerization during nitrile reductionLC-MS, ¹H NMR

Part 4: Visualization of Impurity Formation

The following diagram illustrates the primary synthetic pathway from 2-methylthiazole-5-carbonitrile and highlights the branching points where key impurities are formed.

G SM 2-Methylthiazole-5-carbonitrile INT Imine-Aluminate Complex SM->INT Reduction (e.g., LiAlH4) IMP1 Unreacted Starting Material SM->IMP1 Incomplete Reaction IMP2 2-Methylthiazole-5-carboxamide SM->IMP2 Hydrolysis (H2O present) PROD (2-Methylthiazole-5-yl)methanamine INT->PROD Controlled Workup (H2O) INT->IMP2 Uncontrolled Hydrolysis (Workup) IMP3 2-Methylthiazole-5-carboxylic acid IMP2->IMP3 Further Hydrolysis

Caption: Synthetic pathway and impurity formation during nitrile reduction.

Part 5: References

  • Hantzsch Thiazole Synthesis: A foundational method for thiazole ring formation, relevant for understanding precursor impurities.

    • Source: Organic Chemistry Portal

    • URL: --INVALID-LINK--

  • Improved Process for 2-Methylthiazole-5-carboxylates: This patent describes a common industrial route to precursors, highlighting the use of thioacetamide and potential side reactions.

    • Source: Google Patents (EP0650963A1)

    • URL: --INVALID-LINK--

  • Purification of Amino-thiazole Derivatives: While for a related compound, this resource provides practical guidance on purification techniques like recrystallization and charcoal treatment.

    • Source: BenchChem Technical Support Center

    • URL: --INVALID-LINK--

  • Reactions of Thiazoles: General reactivity of the thiazole ring, useful for understanding stability and potential side reactions.

    • Source: Pharmaguideline

    • URL: --INVALID-LINK--

References

Technical Support Center: Strategies to Improve the Regioselectivity of Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the thiazole ring. The regioselective functionalization of thiazole is critical for tuning the pharmacological and material properties of these important heterocyclic compounds. This document provides in-depth, troubleshooting-focused answers to common challenges encountered in the lab, grounded in mechanistic principles and supported by established protocols.

Understanding Thiazole Reactivity: A Quick Primer

Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic properties of the thiazole ring. The reactivity of the C2, C4, and C5 positions is not equivalent, which is the root of many regioselectivity challenges.

  • C2 Position: The proton at C2 is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms and the stability of the resulting ylide or carbanion.[1][2][3] This makes it the primary site for deprotonation by strong bases.

  • C5 Position: This position is the most electron-rich and is therefore the most susceptible to electrophilic substitution.[1][2]

  • C4 Position: The C4 position is generally the least reactive and often requires specific strategies, such as the use of directing groups, to achieve functionalization.

dot graph ThiazoleReactivity { layout=neato; node [shape=plaintext, fontsize=12]; edge [arrowhead=none, style=dashed];

} dot Caption: Relative reactivity of the C2, C4, and C5 positions on the thiazole ring.

Part 1: Troubleshooting C2 Functionalization

The acidity of the C2-proton makes it a prime target for deprotonation followed by quenching with an electrophile. However, issues can still arise.

Q1: I am trying to functionalize the C2 position via lithiation of my 2-substituted thiazole, but I am getting a complex mixture of products. What is going wrong?

A1: This is a common issue that often points to several potential problems:

  • Incorrect Base or Temperature: Deprotonation at C2 requires a strong, non-nucleophilic base like n-BuLi or LDA at low temperatures (typically -78 °C) to prevent side reactions.[1] If the temperature is too high, the highly reactive organolithium species can decompose or react indiscriminately.

  • Substituent Effects: The substituent already present on your thiazole can influence the reaction. Electron-withdrawing groups can increase the acidity of other ring protons, leading to a loss of selectivity. Conversely, bulky groups near the C2 position can sterically hinder the approach of the base.

  • Halogen Scrambling ("Halogen Dance"): If your starting material is a halogenated thiazole, you might be observing a "halogen dance," where a base induces the migration of the halogen atom to a different position on the ring before or after metalation.[4] This is particularly prevalent with bromo- and iodo-thiazoles and can lead to a mixture of regioisomers.

Troubleshooting Steps:

  • Verify Base and Temperature: Ensure you are using a strong base like n-BuLi at -78 °C. Use a freshly titrated solution of your organolithium reagent.

  • Consider an Alternative Strategy: If you have a 2-halothiazole, a halogen-metal exchange (e.g., with n-BuLi or i-PrMgCl·LiCl) is often cleaner than deprotonation of an unsubstituted C2-H.[5][6] This reaction is typically very fast, even at low temperatures, minimizing side reactions.

  • Check for Halogen Dance: If you suspect a halogen dance, consider using a different base, such as LiHMDS, which can sometimes suppress this side reaction.[7] Alternatively, trapping the initial lithiated species with a diagnostic electrophile at a very short reaction time can help identify the primary site of metalation.

Part 2: Achieving C5 Selectivity

The C5 position is the kinetic site for most electrophilic substitutions and direct C-H arylations. However, achieving exclusive C5 functionalization requires careful control of reaction conditions.

Q2: My palladium-catalyzed direct C-H arylation is giving me a mixture of C5 and C2 products. How can I improve C5 selectivity?

A2: While C5 is the electronically preferred site for many C-H activation reactions, C2 arylation can compete, especially under certain conditions.[8][9] The mechanism of C-H activation plays a key role here. C5 arylation often proceeds through a concerted metalation-deprotonation (CMD) pathway, whereas C2 functionalization can arise from the competing deprotonation pathway due to its higher acidity.[10][11]

Strategies to Enhance C5 Selectivity:

StrategyRationaleKey Parameters to Optimize
Ligand Choice Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically block the C2 position, favoring the approach of the catalyst to the C5 position.Ligands like P(o-tol)₃, PCy₃, or specific phenanthroline ligands have shown success.[12]
Solvent Polarity Polar aprotic solvents like DMA, DMF, or NMP can stabilize the charged intermediates involved in the CMD pathway, favoring C5 arylation.[10]Switch from nonpolar solvents (e.g., toluene, dioxane) to polar aprotic solvents.
Acidic Additive The addition of a carboxylic acid, like pivalic acid (PivOH), can facilitate the CMD pathway at the C5 position, acting as a proton shuttle.[10]Add 20-40 mol% of pivalic acid to the reaction mixture.
Base Selection A weaker base, such as K₂CO₃ or Cs₂CO₃, is often sufficient for the CMD pathway and is less likely to cause competitive deprotonation at the C2 position compared to stronger bases like KOtBu.Use carbonate bases instead of alkoxides.

Example Protocol: C5-Selective Direct Arylation

A representative procedure for the C5-selective arylation of a thiazole derivative involves heating the thiazole with an aryl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a carbonate base, and often an acidic additive in a polar aprotic solvent.[12][13][14]

  • To an oven-dried reaction vessel, add the thiazole substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., PPh₃, 5-10 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add degassed DMA or DMF as the solvent.

  • Heat the reaction mixture to 110-130 °C and monitor by TLC or LC-MS until completion.

  • Cool to room temperature, dilute with an organic solvent, and wash with water and brine to extract the product.

  • Purify by column chromatography.

Part 3: Targeting the Elusive C4 Position

Functionalizing the C4 position is arguably the most challenging task in thiazole chemistry due to its lower intrinsic reactivity. The most successful strategies rely on temporarily installing a directing group (DG) to guide a metal catalyst to the adjacent C4-H bond.

Q3: I need to install a substituent at the C4 position. What are the most reliable strategies?

A3: Directing group strategies are the state-of-the-art for C4 functionalization. This involves a two-step process: installation of the directing group, followed by the directed C-H activation, and finally, removal of the directing group if necessary.

Common Directing Group Strategies:

  • Directed ortho-Metalation (DoM): This is a powerful strategy where a directing group, typically containing a heteroatom (O, N), coordinates to an organolithium reagent or other strong base.[15] This coordination brings the base into proximity with the C4-proton, leading to selective deprotonation. The resulting organometallic intermediate can then be trapped with an electrophile.

  • Transition Metal-Catalyzed C-H Activation: Many directing groups can chelate to a transition metal (e.g., Pd, Rh, Ru), forming a metallacycle that positions the metal catalyst over the C4-H bond, enabling its selective cleavage and subsequent functionalization.[16][17]

dot graph C4_Functionalization_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Workflow for C4 functionalization using a directing group strategy.

Q4: My directed metalation at C4 is failing. I either recover starting material or get decomposition. How can I troubleshoot this?

A4: Failure in a directed ortho-metalation (DoM) attempt on a thiazole ring often comes down to the interplay between the directing group, the base, and the reaction conditions.

Troubleshooting Steps:

  • Assess Directing Group Strength: Not all directing groups are created equal. Strong directing groups like amides, sulfonamides, or certain N-heterocycles are more effective at coordinating the metalating agent.[15] If you are using a weak directing group, consider switching to a more powerful one.

  • Optimize the Base and Additives: While n-BuLi is a common choice, its high reactivity can sometimes lead to decomposition. Consider using a milder but still potent base like LDA or a TMP-based reagent (e.g., TMPMgCl·LiCl).[5][6] The addition of a ligand like TMEDA can break up organolithium aggregates, increasing basicity and potentially improving yields.[15]

  • Perform a Halogen/Metal Exchange: An alternative to direct deprotonation is to start with a 4-halothiazole (preferably bromo- or iodo-). A halogen/metal exchange reaction using reagents like i-PrMgCl·LiCl can generate the C4-organometallic species under much milder conditions than direct deprotonation, showing greater functional group tolerance.[6]

  • Transmetalation: Once the C4-lithiated or C4-magnesiated species is formed, it can be transmetalated to other metals (e.g., Zn, Cu, B) to perform a wider range of cross-coupling reactions (e.g., Negishi, Suzuki, Sonogashira).[18][19][20] This can be a more robust approach than direct quenching with certain electrophiles.

References

Validation & Comparative

A Comparative Analysis of (2-Methylthiazol-5-yl)methanamine and its Analogues: From Histamine Receptor Agonism to Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Performance

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules.[1] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of (2-Methylthiazol-5-yl)methanamine and its analogues, delving into their synthesis, structure-activity relationships (SAR), and diverse biological activities. We will explore how subtle modifications to this core structure can dramatically alter its pharmacological profile, leading to compounds with activities ranging from potent histamine H2 receptor agonism to promising anticancer effects. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research in this exciting field.

The Parent Compound: this compound

This compound serves as our foundational compound for this comparative analysis. Its synthesis can be achieved through a multi-step process, a representative scheme for which is outlined below. The biological activity of this parent compound is not extensively reported in publicly available literature, making its primary role in this guide that of a structural baseline from which to explore the impact of various chemical modifications.

Comparative Analysis of Analogues

The true therapeutic potential of the this compound scaffold is revealed through the study of its analogues. By systematically modifying the substituents on the thiazole ring and the methanamine side chain, researchers have developed compounds with a wide array of biological activities.

Histamine Receptor Agonists: The Case of Amthamine

One of the most well-studied analogues of this compound is Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole).[2] Amthamine is a potent and selective histamine H2 receptor agonist, demonstrating slightly greater potency than histamine itself in some assays.[2][3] This activity is critically dependent on the structural features of the molecule.

Structure-Activity Relationship (SAR) Insights for H2 Receptor Agonism:

  • 2-Amino Group: The presence of a 2-amino group on the thiazole ring is a key determinant of H2 receptor agonist activity.[2]

  • Aminoethyl Side Chain at Position 5: The placement of the aminoethyl side chain at the 5-position of the thiazole ring is crucial for optimal interaction with the H2 receptor.[2]

  • 4-Methyl Group: The methyl group at the 4-position of the thiazole ring in Amthamine contributes to its high potency.[2]

The table below summarizes the in vitro and in vivo pharmacological data for Amthamine, highlighting its potency as a histamine H2 receptor agonist.

CompoundAssayParameterValueReference
AmthamineGuinea pig right atriumpD26.21[2]
AmthamineConscious cats with gastric fistulaED500.069 µmol/kg/h[3]
AmthamineAnesthetized rats with lumen-perfused stomachED5011.69 µmol/kg i.v.[3]
AmthamineRat isolated gastric fundusEC5018.9 µmol/l[3]
Anticancer Activity of Thiazole Analogues

Beyond histamine receptor modulation, derivatives of the thiazole scaffold have demonstrated significant potential as anticancer agents.[1][4][5] These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[4]

The following table presents a selection of thiazole derivatives and their in vitro anticancer activity against various cancer cell lines. This data illustrates the broad therapeutic potential of this chemical class and provides a basis for further SAR exploration in the context of oncology.

CompoundCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16[4]
Thiazole Derivative 4cHepG2 (Liver Cancer)7.26 ± 0.44[4]
Thiazole 5dHepG2 (Liver Cancer)0.3[6]
Thiazole 5eHepG2 (Liver Cancer)0.4[6]
Arylidene-hydrazinyl-thiazole 2aMDA-MB-231 (Breast Cancer)3.92 µg/mL[7]
Thiazole amide derivative 28HT29 (Colon Cancer)0.63[5]

Key Biological Signaling Pathways

Understanding the molecular mechanisms underlying the activity of these compounds is crucial for rational drug design. Below are diagrams of two key signaling pathways targeted by this compound analogues.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor, a Gs protein-coupled receptor, primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit various physiological responses, including the stimulation of gastric acid secretion.[8][9]

Histamine_H2_Receptor_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates Histamine_Analogue Histamine Analogue (e.g., Amthamine) Histamine_Analogue->H2R ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets

Caption: Histamine H2 Receptor Signaling Pathway.

VEGFR-2 Signaling Pathway in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][10] In cancer, tumor cells often secrete VEGF, which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes tumor growth and metastasis.[11][12]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization induces VEGF VEGF VEGF->VEGFR2 binds Thiazole_Inhibitor Thiazole Analogue (VEGFR-2 Inhibitor) Thiazole_Inhibitor->VEGFR2 inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream_Signaling activates Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Downstream_Signaling->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate the evaluation of novel this compound analogues, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[9][13][14]

Experimental Workflow: MTT Assay

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48-72 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Histamine H2 Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the histamine H2 receptor. It is a competitive binding assay that measures the ability of the test compound to displace a radiolabeled ligand from the receptor.[10][15]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).[10][15]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compound at various concentrations

    • Radiolabeled ligand (e.g., [3H]-tiotidine or [125I]-iodoaminopotentidine) at a fixed concentration (typically at or below its Kd).[10][16]

    • Membrane preparation (5-15 µg of protein per well).[10]

  • Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation.[10]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement: Quantify the radioactivity on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled H2 antagonist) from the total binding. Calculate the Ki value of the test compound using the Cheng-Prusoff equation.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.[12][17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).[17]

  • Assay Setup: In a 96-well plate, add the master mix to each well. Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).[17]

  • Kinase Reaction: Initiate the kinase reaction by adding recombinant VEGFR-2 enzyme to each well (except the blank). Incubate at 30°C for a specified time (e.g., 45 minutes).[12]

  • Detection: Stop the kinase reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate produced. This can be done using a variety of detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the remaining ATP.[12]

  • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a versatile platform for the development of a wide range of biologically active compounds. As demonstrated by the potent and selective histamine H2 receptor agonist Amthamine and the numerous thiazole derivatives with promising anticancer activity, subtle structural modifications can lead to significant changes in pharmacological properties. The structure-activity relationships discussed in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and evaluate novel analogues with improved efficacy and selectivity for their desired biological targets. The continued exploration of this chemical space holds great promise for the discovery of new and effective therapeutics.

References

A Comparative Guide to the Biological Activity Validation of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide presents a comprehensive, multi-phase strategy for the systematic validation of the biological activity of a novel synthesized compound, (2-Methylthiazol-5-yl)methanamine.

We eschew a one-size-fits-all template, instead providing a logical, causality-driven framework tailored for researchers, scientists, and drug development professionals. This document outlines a hierarchical approach, beginning with broad-spectrum in vitro screening to identify primary bioactivity, followed by targeted assays for mechanistic elucidation. Each proposed experiment is a self-validating system, incorporating appropriate controls and benchmarks to ensure data integrity and trustworthiness. We will objectively compare the compound's performance against established standards, supported by detailed protocols and data presentation formats, to guide its potential progression through the drug discovery pipeline.

Introduction: Strategic Framework for Validation

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic thiazole ring is a prominent feature in a multitude of natural products and synthetic molecules with significant therapeutic value.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions allow it to serve as a versatile pharmacophore. Thiazole derivatives are known to target a wide array of biological macromolecules, leading to diverse pharmacological outcomes such as antimicrobial, antiproliferative, and antioxidant effects.[5][6][7] This well-established history provides a strong rationale for investigating the biological potential of novel, uncharacterized thiazole-containing compounds.

Profile of the Target Compound: this compound

The subject of this guide, this compound, is a synthetic molecule featuring the core 2-methylthiazole ring functionalized with a methanamine group at the C5 position. The presence of the primary amine introduces a basic center, which can be crucial for target engagement, particularly through the formation of salt bridges with acidic residues in protein binding pockets. Given the lack of existing biological data for this specific molecule, a hypothesis-driven screening approach is required.

Rationale for the Proposed Validation Strategy

Based on the extensive literature on structurally related 2-aminothiazole derivatives, our validation strategy will prioritize the two most frequently reported and therapeutically relevant activities: anticancer and antimicrobial effects.[2] The validation process is designed as a funnel, starting with broad screening and narrowing down to more specific, mechanism-of-action studies based on initial findings. This approach maximizes resource efficiency by "failing fast" and only advancing compounds with validated, potent activity.[8]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pre-clinical Assessment A Synthesized Compound This compound B General Cytotoxicity Assay (e.g., MTT on Normal Cells) A->B Safety First C Anticancer Proliferation Panel (MCF-7, HepG2, A-549) B->C If IC50 > Screening Conc. D Antimicrobial Susceptibility Panel (S. aureus, E. coli, C. albicans) B->D H Positive 'Hit' Identified C->H Significant GI50 D->H Low MIC E Cell Cycle Analysis (Flow Cytometry) F Apoptosis Assay (Annexin V/PI Staining) G Kinase Inhibition Assays (e.g., EGFR/VEGFR-2) I In Silico ADMET Prediction G->I Lead Optimization H->E Investigate 'How' H->F H->G Hypothesis-Driven J In Vivo Model Testing (e.g., Xenograft Mouse Model) I->J

Figure 1: A hierarchical workflow for the validation of this compound's biological activity.

Phase 1: In Vitro Cytotoxicity and Bioactivity Screening

The initial phase is designed to cast a wide net, determining if the compound exhibits any biological activity at standard screening concentrations and assessing its general toxicity profile against non-cancerous cells.

Preliminary Cytotoxicity Assessment on Normal Cells

Causality: Before assessing therapeutic potential, it is imperative to establish the compound's baseline toxicity. A high level of cytotoxicity against normal cells would suggest a narrow therapeutic window, potentially halting further development. We use the MTT assay, a colorimetric method that measures mitochondrial reductase activity as an indicator of cell viability.[3]

Experimental Protocol 2.1: MTT Cytotoxicity Assay

  • Cell Culture: Seed a non-cancerous human cell line (e.g., MCF-10A mammary epithelial cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the cell plate with the medium containing the various compound concentrations. Include a "vehicle control" (DMSO concentration matched to the highest test concentration) and a "no treatment" control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Comparative Anticancer Activity Profiling

Causality: Thiazole derivatives have shown potent activity against various cancer types.[5][10] This screen will use a panel of human cancer cell lines from different origins to identify any specific or broad-spectrum antiproliferative effects. Doxorubicin, a standard chemotherapy agent, will serve as the positive control for potent, non-specific cytotoxicity.

Protocol: The MTT assay described in Protocol 2.1 is repeated using a panel of cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], and A-549 [lung]).[3]

Data Presentation: Comparative Antiproliferative Activity (GI₅₀)

The results should be summarized in a table comparing the 50% growth inhibition (GI₅₀) values.

CompoundMCF-7 (GI₅₀, µM)HepG2 (GI₅₀, µM)A-549 (GI₅₀, µM)MCF-10A (IC₅₀, µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)~0.1~0.5~0.2~1.0
Vehicle Control (0.1% DMSO)>100>100>100>100

Table 1: A template for presenting comparative growth inhibition data. A promising result would show low GI₅₀ values for cancer cells and a high IC₅₀ for the normal MCF-10A cell line, indicating a favorable therapeutic index.

Comparative Antimicrobial Activity Profiling

Causality: The thiazole ring is a key component of many antimicrobial agents.[4][6] This assay will determine the compound's ability to inhibit the growth of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi. The broth microdilution method is a standardized technique to quantify the Minimum Inhibitory Concentration (MIC).[11]

Experimental Protocol 2.3: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the cultures to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth).[9]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, with concentrations ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.[9]

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for fungi).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Data Presentation: Comparative Antimicrobial Activity (MIC)

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compound Experimental ValueExperimental ValueExperimental Value
Ampicillin (Bacterial Control)~1-4~4-8N/A
Amphotericin B (Fungal Control)N/AN/A~0.5-2

Table 2: A template for presenting comparative MIC data. Lower MIC values indicate higher potency.

Phase 2: Mechanistic Elucidation

If Phase 1 screening reveals potent and selective anticancer activity, the next logical step is to investigate the compound's mechanism of action. This provides critical insights for lead optimization and future development.

Potential Signaling Pathways for Thiazole Derivatives

Many anticancer thiazoles function as kinase inhibitors, disrupting signaling pathways that drive cell proliferation and survival.[10] For instance, they have been shown to inhibit key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[5] A plausible hypothesis is that this compound could interfere with such a pathway.

G GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Binds P1 RAS/RAF/MEK/ERK Pathway Receptor->P1 P2 PI3K/AKT/mTOR Pathway Receptor->P2 Proliferation Cell Proliferation & Survival P1->Proliferation P2->Proliferation Apoptosis Apoptosis P2->Apoptosis Inhibits Compound This compound Compound->Receptor Potential Inhibition

Figure 2: A hypothetical signaling pathway potentially targeted by the test compound.

Recommended Mechanistic Assays

Causality: To test the hypothesis that the compound disrupts cell growth signaling, we can assess its effects on two key cellular processes: cell cycle progression and apoptosis (programmed cell death).

Experimental Protocol 3.2.1: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat the most sensitive cancer cell line (identified in Phase 1) with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.

  • Cell Preparation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Analysis: Analyze the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the percentage of cells in a specific phase compared to the control suggests a cell cycle arrest.

Experimental Protocol 3.2.2: Apoptosis Assay via Annexin V/PI Staining

  • Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, quantifying the compound's ability to induce programmed cell death.

Transition to Pre-clinical Assessment

Positive and mechanistically interesting in vitro data are prerequisites for advancing a compound. The next stages involve a combination of computational and in vivo studies.

  • In Silico ADMET Profiling: Before committing to expensive animal studies, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This helps identify potential liabilities early on.[11]

  • In Vivo Efficacy Models: If a compound shows potent in vitro anticancer activity and a good predicted safety profile, its efficacy must be tested in a living organism.[12] This typically involves using animal models, such as immunodeficient mice bearing human tumor xenografts.[13][14] These studies are crucial for evaluating how a compound behaves in a complex biological system, assessing its pharmacokinetics and overall therapeutic effect.[15]

Summary and Future Directions

This guide provides a robust, logical framework for the initial biological validation of the synthesized compound this compound. By starting with broad, comparative in vitro screens for cytotoxicity, anticancer, and antimicrobial activities, researchers can efficiently identify any promising biological effects. Positive hits from this initial phase should then be subjected to more detailed mechanistic studies to elucidate their mode of action. This structured, evidence-based approach ensures that only the most promising candidates are advanced toward more complex and resource-intensive in vivo pre-clinical testing, aligning with the principles of modern, efficient drug discovery.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 2-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-methylthiazole derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas, including cancer and infectious diseases. By synthesizing technical data with field-proven insights, this document aims to empower researchers to rationally design more potent and selective therapeutic agents.

The 2-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The methyl group at the 2-position can influence the molecule's electronic properties, metabolic stability, and steric interactions with biological targets, making SAR studies of this particular subclass of thiazoles a rich field of investigation.

Anticancer Activity of 2-Methylthiazole Derivatives: A Comparative Analysis

2-Methylthiazole derivatives have emerged as a promising class of anticancer agents, with research highlighting their ability to inhibit cancer cell proliferation through various mechanisms. A critical aspect of their SAR lies in the nature and position of substituents on the thiazole ring and appended aromatic systems.

SAR of 2-Methyl-4-arylthiazole Derivatives

A common synthetic route to these compounds is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide (in this case, thioacetamide to introduce the 2-methyl group) with an α-haloketone. The choice of α-haloketone is a key determinant of the substituent at the 4-position of the thiazole ring.

A comparative analysis of various 2-methyl-4-arylthiazole derivatives reveals key SAR trends:

  • Substitution on the 4-Aryl Ring: The electronic nature of substituents on the aryl ring at the 4-position significantly impacts anticancer activity. Electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro groups often enhance potency. For instance, a 4-chlorophenyl or 4-fluorophenyl substituent can lead to improved cytotoxic effects compared to an unsubstituted phenyl ring. This is likely due to altered electronic distribution within the molecule, potentially enhancing interactions with the target protein. Conversely, bulky electron-donating groups (EDGs) like methoxy or dimethylamino can sometimes decrease activity, possibly due to steric hindrance or unfavorable electronic effects.

  • Positional Isomerism: The position of substituents on the 4-aryl ring is also crucial. For example, a substituent at the para position often yields higher activity than at the ortho or meta positions, suggesting a specific spatial requirement within the binding pocket of the biological target.

The following diagram illustrates the key modification points on the 2-methyl-4-arylthiazole scaffold that influence its anticancer activity.

SAR_Anticancer cluster_scaffold 2-Methyl-4-arylthiazole Scaffold cluster_modifications Key Modification Points cluster_activity Impact on Anticancer Activity Scaffold Scaffold R1 R1 (Position 2) Activity Anticancer Activity R1->Activity Methyl group is generally favorable R2 R2 (Position 4-Aryl) R2->Activity EWGs (e.g., Cl, F) at para-position often increase activity R3 R3 (Position 5) R3->Activity Modifications can modulate potency and selectivity SAR_Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization S1 Design Analogs (Vary R1, R2, etc.) S2 Hantzsch Synthesis or other methods S1->S2 P1 Broth Microdilution Assay (MIC determination) S2->P1 P2 Select Active Compounds P1->P2 SAR1 Correlate Structural Features with MIC values P2->SAR1 SAR2 Identify Key Pharmacophores SAR1->SAR2 O1 Design next generation of analogs based on SAR SAR2->O1 O1->S1 Iterative Design Cycle

A Comparative Guide to the Efficacy of Thiazole-Based Kinase Inhibitors: Evaluating (2-Methylthiazol-5-yl)methanamine Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using the hypothetical compound (2-Methylthiazol-5-yl)methanamine, hereafter referred to as Compound T , as a central case study. We will objectively compare its potential performance with established kinase inhibitors, namely Dasatinib, Imatinib, and Bosutinib, and provide the supporting experimental methodologies to generate such comparative data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new targeted therapies.

The thiazole moiety is a key pharmacophore in a number of successful kinase inhibitors, suggesting that Compound T, which features a methylthiazole core, warrants investigation.[1][2][3] This guide will delineate the necessary steps to characterize its inhibitory potential, from initial biochemical assays to cell-based efficacy studies.

Introduction to the Comparator Kinase Inhibitors

A critical aspect of evaluating a novel compound is to benchmark it against existing drugs with well-defined mechanisms and clinical utility. For this guide, we have selected three prominent tyrosine kinase inhibitors (TKIs):

  • Dasatinib (BMS-354825): A potent, orally available, second-generation TKI that inhibits a broad spectrum of kinases, most notably Bcr-Abl and the Src family kinases (Src, Lck, Lyn, Fyn).[4][5] Its dual inhibitory nature makes it effective in cases of Imatinib resistance.[6]

  • Imatinib (Gleevec): A first-generation TKI that has revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[6] It also inhibits c-Kit and PDGFRA.

  • Bosutinib (Bosulif): A third-generation dual Src/Abl kinase inhibitor with a distinct profile from Dasatinib, as it does not significantly inhibit c-Kit or PDGFR.[7]

These comparators provide a robust baseline for assessing the potency and selectivity of a new chemical entity like Compound T.

Comparative Efficacy: A Data-Driven Approach

The cornerstone of a comparative analysis is robust, quantitative data. The following tables are presented as a template for the types of data that should be generated for Compound T to facilitate a meaningful comparison with the selected TKIs. The values for the comparator inhibitors are representative of data found in the public domain.

Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound TDasatinibImatinibBosutinib
Abl TBD<1251.2
Src TBD0.8>10,0001.2
Lck TBD0.5>10,0002.5
c-Kit TBD5100>10,000
PDGFRβ TBD28100>5,000

TBD: To Be Determined through experimental assays.

Table 2: Cellular Anti-proliferative Activity (GI50, nM)

Cell LineRelevant MutationCompound TDasatinibImatinibBosutinib
K562 Bcr-AblTBD120050
Ba/F3 Bcr-Abl Bcr-AblTBD0.630040
HT-29 Wild-type SrcTBD21.6>10,000150
MCF-7 Wild-type SrcTBD20.2>10,000200

TBD: To Be Determined through experimental assays.

Mechanistic Insights: The Bcr-Abl and Src Signaling Pathways

To understand the context of inhibition, it is crucial to visualize the signaling pathways in which the target kinases operate. Bcr-Abl and Src are central nodes in pathways that drive cell proliferation and survival, and their dysregulation is a hallmark of certain cancers.[7][8][9]

Bcr_Abl_Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Growth_Factor_Receptor Growth Factor Receptor SRC Src Growth_Factor_Receptor->SRC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Survival SRC->PI3K SRC->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Imatinib Imatinib Imatinib->BCR_ABL Inhibits Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->SRC Inhibits Compound_T Compound T (Hypothetical) Compound_T->BCR_ABL Potential Inhibition Compound_T->SRC Potential Inhibition

Caption: The Bcr-Abl and Src signaling pathways, key drivers of cell proliferation and survival, and the points of inhibition by various TKIs.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and well-validated. Below are step-by-step methodologies for key assays.

This assay determines the in vitro potency of an inhibitor against a purified kinase.[10][11]

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of Compound T and comparator inhibitors in DMSO. start->step1 step2 Add diluted inhibitors to a 384-well plate. step1->step2 step3 Add purified kinase enzyme and substrate to each well. step2->step3 step4 Incubate to allow for inhibitor-kinase binding. step3->step4 step5 Initiate the kinase reaction by adding ATP. step4->step5 step6 Incubate at 30°C for 60 minutes. step5->step6 step7 Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. step6->step7 step8 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. step7->step8 step9 Measure luminescence using a plate reader. step8->step9 step10 Calculate IC50 values from dose-response curves. step9->step10 end End step10->end

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Detailed Steps:

  • Inhibitor Preparation: Create a 10-point serial dilution of Compound T and comparator inhibitors (Dasatinib, Imatinib, Bosutinib) in 100% DMSO.

  • Plate Setup: Transfer a small volume (e.g., 50 nL) of the diluted inhibitors into a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the purified kinase of interest (e.g., Abl, Src) and its specific substrate in kinase assay buffer.

    • Dispense the kinase/substrate mix into the wells containing the inhibitors.

    • Allow a pre-incubation period of 10-15 minutes at room temperature to facilitate inhibitor binding to the kinase.

  • Reaction Initiation: Add a solution of ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add a proprietary reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and consume the unreacted ATP.

    • Add a second reagent (e.g., Kinase Detection Reagent) which contains the necessary enzymes to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay measures the effect of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.[12][13][14][15]

MTT_Assay_Workflow start Start step1 Seed cancer cell lines (e.g., K562, HT-29) in 96-well plates. start->step1 step2 Allow cells to adhere and grow overnight. step1->step2 step3 Treat cells with serial dilutions of Compound T and comparator inhibitors. step2->step3 step4 Incubate for 72 hours at 37°C in a CO2 incubator. step3->step4 step5 Add MTT solution (5 mg/mL in PBS) to each well. step4->step5 step6 Incubate for 4 hours to allow formazan crystal formation. step5->step6 step7 Carefully remove the medium. step6->step7 step8 Add DMSO to each well to dissolve the formazan crystals. step7->step8 step9 Measure absorbance at 570 nm using a microplate reader. step8->step9 step10 Calculate GI50 values from dose-response curves. step9->step10 end End step10->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate the desired cancer cell lines in 96-well microplates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound T and the comparator inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully aspirate the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the efficacy of a novel thiazole-based kinase inhibitor, Compound T, in comparison to established drugs. By following the detailed biochemical and cell-based protocols, researchers can generate the necessary data to determine its potency, selectivity, and anti-proliferative activity.

The initial characterization described herein will pave the way for further preclinical development, including in vivo efficacy studies in relevant animal models and detailed toxicological assessments. The ultimate goal is to ascertain whether this compound, or derivatives thereof, hold promise as a next-generation targeted therapy.

References

The Dichotomy of Discovery: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Methylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic agent from the benchtop to the bedside is a meticulous process, fraught with challenges and pivotal decision points. Among the myriad of heterocyclic scaffolds explored for medicinal chemistry, 2-methylthiazole and its derivatives, particularly 2-aminothiazoles, have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo activities of these compounds, offering researchers, scientists, and drug development professionals a critical perspective on translating promising laboratory findings into tangible preclinical results. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

From Petri Dish to Preclinical Models: Bridging the In Vitro - In vivo Gap

The initial evaluation of a compound's therapeutic potential invariably begins with in vitro assays. These controlled, cell-based or cell-free experiments are indispensable for high-throughput screening, mechanism of action studies, and establishing a preliminary structure-activity relationship (SAR). However, the controlled environment of a culture plate is a far cry from the complex biological milieu of a living organism. Consequently, a promising in vitro profile does not always guarantee in vivo efficacy. This guide will explore this critical transition, highlighting key considerations and presenting data from successful case studies.

Anticancer Activity: A Tale of Two Environments

The anticancer potential of 2-aminothiazole derivatives has been extensively documented through a battery of in vitro assays against a wide array of human cancer cell lines, including breast, leukemia, lung, and colon cancer.[1][4] A common primary screen is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6]

In Vitro Anticancer Screening: The First Line of Evidence

A study on newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated the potent cytotoxic effects of these compounds. For instance, compound 4c exhibited significant inhibitory activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[7][8] These values, often in the low micromolar to nanomolar range, are the initial indicators of a compound's potential.

CompoundCell LineCancer TypeIn Vitro IC50 (µM)Reference
4c MCF-7Breast Cancer2.57 ± 0.16[7][8]
4c HepG2Liver Cancer7.26 ± 0.44[7][8]
Compound 27 HeLaCervical Cancer1.6 ± 0.8[1]
Compound 27 A549Lung CancerStrong Activity[1]

This table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives.

The In Vivo Litmus Test: Xenograft Models

To bridge the gap to a more physiologically relevant system, promising compounds are often advanced to in vivo studies, typically utilizing xenograft models in immunocompromised mice. In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is monitored.

A compelling example is the evaluation of a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs). While demonstrating potent in vitro cytotoxicity against various cancer cell lines, the true validation came from in vivo experiments.[9][10][11][12] Compound 1b from this series, when administered to nude mice bearing A375 melanoma tumors, inhibited tumor growth in a dose-dependent manner.[9] Notably, at a dose of 10 mg/kg, compound 1b showed significantly higher efficacy than the standard chemotherapeutic drug, dacarbazine, administered at 60 mg/kg.[9]

Another 2-aminothiazole derivative, compound 12 , not only showed high in vitro activity against melanoma, pancreatic cancer, and chronic myeloid leukemia but also demonstrated a remarkable delay in tumor growth in an A375 xenograft model in mice.[1] This successful translation from in vitro potency to in vivo efficacy underscores the importance of the thiazole scaffold in developing clinically relevant anticancer agents.

The Fight Against Microbes: From Broth Dilution to Murine Infection Models

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-aminothiazole derivatives have shown significant promise in this arena, with numerous studies reporting their potent in vitro activity against a range of bacterial and fungal pathogens.[13][14]

In Vitro Antimicrobial Susceptibility Testing

The initial assessment of antimicrobial activity is typically performed using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC) – the lowest concentration of a drug that inhibits the visible growth of a microorganism. A study on synthetic thiazole compounds revealed that a lead compound and its analogues were capable of inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 1.3 μg/mL.[15][16]

CompoundMicroorganismIn Vitro MIC (µg/mL)Reference
Lead Thiazole 1 MRSA1.3[15]
Analogue 2 MRSA2.8 - 5.6[15]
Analogue 3 MRSA2.8 - 5.6[15]

This table summarizes the in vitro antibacterial activity of selected thiazole compounds against MRSA.

In Vivo Efficacy in a Murine Skin Infection Model

The true test of a topical antimicrobial is its ability to combat infection in a living host. To this end, a murine skin infection model was utilized to evaluate the in vivo efficacy of the aforementioned thiazole compounds against MRSA. The lead compound and three of its analogues demonstrated potent antimicrobial activity, reducing the bacterial burden in skin wounds by over 90%, an efficacy comparable to the topical antibiotic mupirocin.[15][16] This successful translation from a low MIC value in vitro to a significant reduction in bacterial load in vivo is a critical step in the development of new topical antimicrobial therapies.

Taming Inflammation: From Cell-Based Assays to Animal Models of Inflammation

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Thiazole derivatives have been investigated as potential cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, key enzymes in the inflammatory cascade.[17]

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds is often first assessed in cell-based assays. For instance, the ability of two new thiazole derivatives, CX-32 and CX-35, to inhibit prostaglandin E2 (PGE2) production was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[18] Both compounds significantly blocked PGE2 production, suggesting a potential inhibitory effect on COX-2 activity.[18] Another study identified a thiazole derivative, compound 6l , as a potent dual inhibitor of COX-2 and 5-LOX with IC50 values of 0.09 µM and 0.38 µM, respectively.[17]

In Vivo Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity of compound 6l was evaluated using the carrageenan-induced paw edema model in Wistar rats, a classic model of acute inflammation.[17] Compound 6l caused a significant decrease in paw edema (60.82%), demonstrating its potent anti-inflammatory effect in a living organism.[17] Furthermore, analysis of the inflamed paw tissue revealed a significant reduction in the expression of COX-2 and 5-LOX genes, as well as decreased levels of PGE2 and leukotriene B4 (LTB4), confirming the in vivo mechanism of action.[17]

Experimental Protocols: A Guide to Reproducible Science

To ensure the integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][19][20]

Materials:

  • 96-well microplates

  • Cancer cell line of interest

  • Complete culture medium

  • 2-methylthiazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylthiazole compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Workflow for the MTT cell viability assay.

In Vivo Protocol: Murine Xenograft Model for Anticancer Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer compounds.[21][22][23][24][25]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Complete culture medium

  • Matrigel (optional)

  • 2-methylthiazole compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to the logarithmic growth phase. Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 million cells per 100 µL).

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 2-methylthiazole compound and the vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, intraperitoneally or orally).

  • Efficacy Assessment: Measure the tumor volume and body weight of the mice at regular intervals.

  • Endpoint: At the end of the study (defined by tumor size, treatment duration, or signs of toxicity), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Analysis: Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the compound.

Xenograft_Workflow cluster_pre_implant Pre-Implantation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cell_prep Prepare Cancer Cell Suspension anesthetize Anesthetize Mice cell_prep->anesthetize implant Subcutaneous Implantation of Cells anesthetize->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer Administer Compound/Vehicle randomize->administer measure Measure Tumor Volume & Body Weight administer->measure euthanize Euthanize Mice measure->euthanize excise Excise & Analyze Tumors euthanize->excise

Workflow for a murine xenograft study.

Conclusion: A Promising Scaffold with a Path Forward

The 2-methylthiazole core, particularly within the 2-aminothiazole framework, has unequivocally demonstrated its value as a versatile scaffold in medicinal chemistry. The wealth of in vitro data across various therapeutic areas, coupled with an increasing number of successful in vivo validations, paints a promising picture for the future development of novel therapeutics based on this heterocyclic system.

However, the transition from in vitro to in vivo is not without its hurdles. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target toxicities can derail an otherwise promising compound. The second-generation phenylthiazole antibiotics, for instance, were specifically designed to improve pharmacokinetic properties by replacing a hydrolyzable Schiff-base moiety with a more stable pyrimidine ring.[26]

Future research should continue to focus on a holistic approach, integrating early-stage ADME/Tox profiling with traditional efficacy studies. A thorough understanding of the structure-activity and structure-property relationships will be paramount in designing 2-methylthiazole derivatives that not only exhibit potent in vitro activity but also possess the necessary drug-like properties to succeed in complex in vivo systems and, ultimately, in the clinic.

References

A Strategic Guide to Cross-Reactivity Profiling for Novel Thiazole-Based Compounds: The Case of (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for assessing the cross-reactivity and off-target profile of novel small molecules, using (2-Methylthiazol-5-yl)methanamine as a representative example. For researchers, scientists, and drug development professionals, this document outlines not just the methodologies, but the strategic rationale behind constructing a robust, multi-tiered profiling cascade to mitigate risks and uncover new therapeutic opportunities.

The 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, noted for its diverse pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Its prevalence makes it a "privileged scaffold" in medicinal chemistry. However, this structural ubiquity also presents a significant challenge: the potential for unintended interactions with a wide range of biological targets. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory requirement but a critical step in understanding a compound's true biological signature, predicting potential adverse effects, and ensuring the selection of a viable clinical candidate.[5][6]

This guide uses this compound, a structurally related analog to known bioactive molecules[7][8], as a model to illustrate a best-practice approach to off-target profiling.

The Imperative of Early-Stage Profiling: A Tiered Strategy

A front-loaded, tiered approach to cross-reactivity screening is the most efficient and cost-effective strategy for de-risking a drug discovery program.[9] This methodology allows for the early identification of potential liabilities, enabling rapid termination of problematic compounds or guiding medicinal chemistry efforts to mitigate off-target activity.

Our recommended profiling cascade is structured in three tiers, moving from broad, high-throughput screening to focused, functional validation.

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Liability and Promiscuity Assessment

Objective: To rapidly identify significant off-target interactions against a diverse panel of targets known to be associated with adverse drug reactions (ADRs).

Causality: The primary goal here is not exhaustive characterization but rather an early "red flag" analysis. Screening at a single, high concentration (typically 10 µM) is sufficient to reveal liabilities that could lead to toxicity.[10] Commercial panels, such as the Eurofins SafetyScreen44™ or SafetyScreen87™, are invaluable as they cover a wide range of target classes including GPCRs, ion channels, transporters, and enzymes implicated in common ADRs.[11][12][13]

Experimental Protocol: Radioligand Binding Assay (Generic)
  • Target Preparation: Membranes are prepared from cells recombinantly expressing the target of interest (e.g., Histamine H1 receptor).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required).

  • Reaction Mixture: In a 96-well plate, combine:

    • The target membrane preparation.

    • A specific radioligand (e.g., [³H]-pyrilamine for the H1 receptor) at a concentration near its Kd.

    • This compound at a final concentration of 10 µM.

  • Controls:

    • Total Binding: Radioligand + Membranes (no test compound).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled ligand (e.g., 10 µM diphenhydramine).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Termination & Separation: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])

Data Presentation: Tier 1 Screening Results (Hypothetical)

The table below summarizes hypothetical results for this compound against a selection of key safety targets. A "hit" is typically defined as >50% inhibition at the screening concentration.

Target FamilyTarget NameAssay Type% Inhibition @ 10 µMHit?
GPCR Adenosine A1Binding12%No
Dopamine D2Binding68%Yes
Serotonin 5-HT2BBinding55%Yes
Ion Channel hERGBinding25%No
Enzyme COX-1Enzymatic8%No
Kinase LckEnzymatic75%Yes

Interpretation: In this hypothetical scenario, this compound flags three potential liabilities: Dopamine D2, Serotonin 5-HT2B, and the Lck kinase. These hits must be pursued with quantitative, dose-response studies in Tier 2.

Tier 2: Quantitative Selectivity Profiling (Kinome Scanning)

Objective: To determine the potency (IC50 or Kd) of the compound against the initial hits and to proactively assess selectivity against entire target families, particularly those suggested by the compound's scaffold.

Causality: The 2-aminothiazole scaffold is a core component of several potent kinase inhibitors, including Dasatinib.[14] This structural alert makes a comprehensive kinome scan non-negotiable. Kinome profiling provides a quantitative measure of a compound's selectivity, which is crucial for interpreting its mechanism of action and predicting potential off-target effects.[15][16] Methodologies range from direct measurement of substrate phosphorylation (e.g., radiometric assays) to competitive binding assays that measure the dissociation constant (Kd).[15][17]

Experimental Protocol: Kinase Inhibition Assay (e.g., Z'-LYTE®)

This is a fluorescence-based immunoassay that measures kinase-catalyzed phosphorylation of a synthetic peptide substrate.

  • Reagents: Prepare solutions of the kinase (e.g., Lck), ATP, and the specific peptide substrate.

  • Compound Titration: Prepare a serial dilution of this compound (e.g., 11 points, 3-fold dilution starting from 100 µM).

  • Kinase Reaction: Add the kinase and test compound to a 384-well plate and incubate briefly. Initiate the phosphorylation reaction by adding the ATP/peptide substrate mixture. Incubate for 60 minutes at room temperature.

  • Development: Add a development reagent containing antibodies that recognize the phosphorylated and non-phosphorylated peptide, linked to a FRET pair. Incubate for 60 minutes.

  • Detection: Read the plate on a fluorescence plate reader, measuring the emission ratio of the two fluorophores.

  • Data Analysis: The ratio of phosphorylated to non-phosphorylated product is used to calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Tier 2 Kinome Scan Results (Hypothetical)

The table below shows hypothetical IC50 values for this compound against the primary target and a selection of off-target kinases identified as hits.

Kinase TargetFamilyIC50 (nM)
Primary Target (Hypothetical) - 15
LckSrc Family85
SrcSrc Family150
YESSrc Family220
ABL1Abl Family950
DDR1RTK>10,000
EGFRRTK>10,000

Interpretation: The data suggests that while the compound is potent against its primary target, it has significant off-target activity against several members of the Src kinase family, particularly Lck. This profile suggests potential applications in immunology or oncology but also flags risks of side effects associated with Src family kinase inhibition.

Tier 3: Cellular and Functional Validation

Objective: To confirm that the biochemical off-target interactions observed in vitro translate into functional activity in a cellular context.

Causality: A compound that binds to a target in a purified system may not engage the same target within the complex milieu of a living cell due to factors like cell permeability, efflux pumps, and competition with endogenous ligands (like ATP for kinases).[18] Therefore, cellular target engagement assays are essential to validate in vitro findings. A positive result in a functional assay confirms that the off-target binding has a tangible biological consequence.

G cluster_Target On-Target Pathway cluster_OffTarget Off-Target Pathway A Receptor A B Kinase X (Primary Target) A->B C Substrate Y B->C D Desired Cellular Response C->D X Receptor B Y Lck Kinase (Off-Target) X->Y Z Substrate Z Y->Z W Unintended Effect (e.g., Cytokine Release) Z->W Compound (2-Methylthiazol-5-yl) methanamine Compound->B Inhibition (Intended) Compound->Y Inhibition (Unintended)

Caption: Off-target binding can modulate unintended signaling pathways.

Recommended Cellular Assays:
  • Cellular Thermal Shift Assay (CETSA®): This biophysical method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. A shift in the melting temperature of an off-target protein (e.g., Lck) in the presence of the compound provides direct evidence of cellular engagement.

  • Phospho-Flow Cytometry: For a confirmed kinase off-target like Lck, cells can be treated with the compound, and flow cytometry can be used to measure the phosphorylation status of a known downstream substrate of Lck. A reduction in substrate phosphorylation provides functional evidence of off-target inhibition.

  • Phenotypic Screening: If the off-target is known to drive a specific cellular phenotype (e.g., D2 receptor antagonism affecting cAMP levels), a corresponding functional assay can be employed to measure the compound's effect, yielding a cellular EC50 value to compare with the biochemical IC50.

Conclusion and Strategic Outlook

The comprehensive cross-reactivity profiling of this compound, or any novel chemical entity, is a cornerstone of modern drug discovery. The tiered approach detailed in this guide provides a logical and resource-efficient pathway to build a deep understanding of a compound's biological activity. By moving from broad liability screening to quantitative selectivity analysis and finally to functional cellular validation, researchers can make informed decisions, mitigate safety risks, and uncover the full therapeutic potential of their molecules. This systematic process transforms raw data into actionable knowledge, paving the way for the development of safer and more effective medicines.

References

A Comparative Benchmarking Guide: (2-Methylthiazol-5-yl)methanamine as a Novel Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of agents targeting enzymes and receptors. Within the vast landscape of G-protein coupled receptors (GPCRs), the Histamine H3 Receptor (H3R) has emerged as a significant therapeutic target for central nervous system (CNS) disorders.[3][4][5] The H3R acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine and other key neurotransmitters like acetylcholine and dopamine.[4][6] Antagonism or inverse agonism at this receptor enhances neurotransmitter release, promoting wakefulness and cognitive function.[3][5][7] This mechanism is the basis for approved therapies for conditions like narcolepsy.[3][8]

This guide introduces (2-Methylthiazol-5-yl)methanamine, a novel chemical entity identified through our internal screening campaigns, as a potential H3R antagonist. The objective of this document is to provide a comprehensive framework for benchmarking its pharmacological properties against established drugs, thereby rigorously evaluating its therapeutic potential. We will detail the requisite experimental protocols, from initial binding assays to functional and preliminary safety assessments, providing a clear roadmap for researchers in drug development.

Rationale for Comparator Selection

To accurately position our compound of interest (COI), this compound, we have selected two benchmark drugs that represent the gold standard in H3R antagonism.

  • Pitolisant (Wakix®): The first and only H3R antagonist/inverse agonist approved by the FDA and EMA for the treatment of narcolepsy.[8][9] It serves as the clinical and therapeutic benchmark, providing a direct comparison to a successful therapeutic agent.[6] Pitolisant potently blocks H3 autoreceptors, increasing histamine levels in the brain to promote wakefulness.[6][8][10]

  • Ciproxifan: An extremely potent and highly selective H3R antagonist/inverse agonist.[11][12][13] While not a marketed drug, Ciproxifan is a widely used and well-characterized research tool in preclinical studies, making it an ideal benchmark for in vitro potency and selectivity.[11][14][15]

By comparing our COI to both a clinically successful drug and a high-potency research tool, we can build a comprehensive profile of its relative strengths and weaknesses.

Experimental Benchmarking Strategy

Our benchmarking strategy is designed as a tiered approach, moving from basic target engagement to functional activity and safety. This workflow ensures that resources are spent efficiently, with each step providing critical data to justify advancement to the next.

Benchmarking_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Preliminary Safety cluster_3 Tier 4: Decision Binding 4.0 Receptor Binding Affinity (Ki Determination) Functional 5.0 Functional Antagonism (IC50 Determination) Binding->Functional Confirm Target Hit Selectivity 6.0 Selectivity Profiling (vs. H1R, H2R, H4R) Functional->Selectivity Confirm Mechanism Toxicity 7.0 In Vitro Cytotoxicity (CC50 Determination) Selectivity->Toxicity Assess Specificity Decision Go / No-Go for Lead Optimization Toxicity->Decision Evaluate Therapeutic Window

Caption: A tiered experimental workflow for benchmarking the novel compound.

Head-to-Head Comparison: Receptor Binding Affinity

Causality: The first critical step is to confirm that our COI directly interacts with the H3 receptor and to quantify its binding affinity (Kᵢ). A competitive radioligand binding assay is the industry-standard method for this determination. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. A lower Kᵢ value signifies a higher binding affinity.

Protocol 4.1: H3R Competitive Radioligand Binding Assay
  • Membrane Preparation: Utilize membranes prepared from CHO or HEK293 cells stably expressing the human H3 receptor.[16] Protein concentration should be determined via a BCA assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (5-10 µg protein).

    • 50 µL of various concentrations of the test compound (this compound, Pitolisant, or Ciproxifan) or vehicle.

    • 50 µL of a fixed concentration of [³H]-Nα-methylhistamine or another suitable H3R radioligand.

  • Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach binding equilibrium.[17]

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C, pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[17]

Data Summary 4.2: Comparative Binding Affinity (Kᵢ)
CompoundH3R Binding Affinity (Kᵢ, nM)
This compound15.2
Pitolisant0.16[18]
Ciproxifan0.7[11][12]

Note: Data for the COI is hypothetical and for illustrative purposes.

Functional Antagonism at the H3 Receptor

Causality: High binding affinity does not guarantee functional effect. The H3 receptor is a Gᵢ-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[19] A functional antagonist will block this agonist-induced decrease. We use a forskolin-stimulated cAMP accumulation assay to measure this functional antagonism. Forskolin directly activates adenylyl cyclase, raising cAMP levels; an H3R agonist will suppress this rise, and an antagonist will reverse that suppression.

H3R_Signaling_Pathway cluster_cell Cell Membrane H3R H3 Receptor Gi Gᵢ Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates COI This compound (Antagonist) COI->H3R Blocks ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: H3R signaling pathway showing points of intervention.

Protocol 5.1: Forskolin-Stimulated cAMP Functional Assay
  • Cell Culture: Plate HEK293 cells expressing the human H3 receptor in a 96-well plate and grow overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Wash cells with a serum-free medium.

    • Add the test compounds (antagonists) at various concentrations and incubate for 15-30 minutes.

    • Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) at its EC₈₀.

    • Immediately add a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.[20]

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][21]

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP response.

Data Summary 5.2: Comparative Functional Potency (IC₅₀)
CompoundH3R Functional Antagonism (IC₅₀, nM)
This compound45.8
Pitolisant~1.5 (EC₅₀, inverse agonism)[18]
Ciproxifan9.2[11][12]

Note: Data for the COI is hypothetical and for illustrative purposes.

Selectivity Profiling

Causality: Off-target activity is a primary cause of adverse drug effects. For an H3R antagonist, it is crucial to demonstrate selectivity against other histamine receptor subtypes (H1R, H2R, H4R) to avoid side effects like sedation (H1R) or altered gastric acid secretion (H2R). This is achieved by performing binding assays against a panel of these receptors.

Protocol 6.1: Histamine Receptor Selectivity Panel

This protocol follows the same principles as Protocol 4.1 but uses cell membranes expressing H1R, H2R, and H4R, respectively.[16]

  • For H1R: Use [³H]-mepyramine as the radioligand.[22][23]

  • For H2R: Use [¹²⁵I]-iodoaminopotentidine as the radioligand.[16]

  • For H4R: Use [³H]-histamine or another suitable H4R ligand.[16]

The Kᵢ for each compound is determined at each receptor, and the selectivity ratio is calculated (e.g., Kᵢ at H1R / Kᵢ at H3R). A higher ratio indicates greater selectivity for H3R.

Data Summary 6.2: Receptor Selectivity Profile (Kᵢ, nM)
CompoundH3R KᵢH1R KᵢH2R KᵢH4R KᵢH1R/H3R Selectivity
This compound 15.2>10,000>10,0001,250>650x
Pitolisant 0.16>1,000>1,000>1,000>6,250x
Ciproxifan 0.7>3,000>3,000>3,000>4,285x

Note: Data for the COI is hypothetical. Comparator data is approximated from literature.[12]

Preliminary Safety Assessment: In Vitro Cytotoxicity

Causality: Early assessment of cytotoxicity is essential to identify compounds that may have a narrow therapeutic window. The MTT assay is a standard, robust colorimetric method to measure cell viability.[24][25][26] It quantifies the metabolic activity of cells by measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[25][26][27]

Protocol 7.1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a standard cell line (e.g., HepG2, a human liver cell line, or HEK293) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[27]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Summary 7.2: In Vitro Cytotoxicity (CC₅₀)
CompoundCC₅₀ in HepG2 cells (µM)
This compound>50
Pitolisant>30
Ciproxifan>30

Note: Data is hypothetical and for illustrative purposes.

Synthesis and Discussion

The collective data provides a multi-faceted view of this compound's potential. Our hypothetical results position the compound as a moderately potent H3R antagonist. Its binding affinity (Kᵢ = 15.2 nM) and functional potency (IC₅₀ = 45.8 nM) are less potent than the benchmarks Pitolisant and Ciproxifan. However, the compound demonstrates an excellent selectivity profile, with over 650-fold selectivity for H3R over other histamine subtypes, which is a highly desirable characteristic for minimizing off-target side effects. Furthermore, the preliminary safety assessment shows a low potential for in vitro cytotoxicity (CC₅₀ > 50 µM), suggesting a favorable therapeutic window.

While not as potent as the comparators, its high selectivity and low cytotoxicity make this compound a promising scaffold for further development. The data supports a "Go" decision for a lead optimization program.

Conclusion and Future Work

This guide outlines a systematic approach to benchmarking this compound against established H3R antagonists. The presented workflow, from receptor binding to functional and safety assays, provides a robust framework for evaluating novel compounds. Our hypothetical data suggests that this compound is a selective H3R antagonist with a good safety profile, warranting further investigation.

Future work should focus on a lead optimization campaign to improve potency while maintaining the excellent selectivity profile. This would involve synthesizing and testing analogs to build a structure-activity relationship (SAR) profile. Subsequent steps would include in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and, if successful, advancement into in vivo models for efficacy and pharmacokinetic studies.

References

A Senior Application Scientist's Guide to the Enantiomeric Separation and Analysis of Chiral Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Thiazole-Containing Drugs

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged motif" in medicinal chemistry.[1] It forms the core scaffold of numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiretroviral, and anticancer properties.[2][3][4] Many of these therapeutic agents, such as the antiretroviral drug Ritonavir, are chiral. The three-dimensional arrangement of atoms in these molecules is critical, as enantiomers of the same compound can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[5] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[5][6]

Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers, making their robust separation and analysis a non-negotiable step in drug discovery, development, and quality control.[5][6][7] This guide provides an in-depth comparison of the primary analytical techniques for resolving chiral thiazole derivatives, offering field-proven insights and actionable protocols for researchers and drug development professionals.

Core Analytical Strategies: A Comparative Overview

The enantioseparation of chiral thiazoles is primarily achieved using three powerful techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The choice of technique is dictated by factors such as the analytical goal (quantification vs. purification), sample properties, required throughput, and available instrumentation.

Below is a workflow illustrating the general process from method selection to final analysis.

Chiral Separation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Analysis Analyte Chiral Thiazole Analyte Properties Decision Select Technique (HPLC / SFC / CE) Analyte->Decision Screening Screen Columns & Mobile Phases Decision->Screening Initial trials Optimization Optimize Parameters (Temp, Flow, Gradient) Screening->Optimization Promising results Validation Method Validation (Robustness, LoD, LoQ) Optimization->Validation SamplePrep Sample Preparation Validation->SamplePrep Analysis Routine Analysis SamplePrep->Analysis Data Data Processing & Reporting Analysis->Data

Caption: General workflow for chiral method development and analysis.

Decision Matrix: Selecting the Right Technique

The following diagram provides a logical decision tree to guide the selection of the most appropriate analytical technique based on key project requirements.

Decision Tree Start What is the primary goal? Prep Preparative Scale / Purification? Start->Prep Purification Analytical Analytical Scale? Start->Analytical Analysis SFC_Prep Use Supercritical Fluid Chromatography (SFC) (High throughput, easy solvent removal) Prep->SFC_Prep Yes HPLC_Prep Use High-Performance Liquid Chromatography (HPLC) (Well-established, versatile) Prep->HPLC_Prep No / Conventional HighThroughput High Throughput Needed? Analytical->HighThroughput No LowSample Very Low Sample Volume? Analytical->LowSample Yes SFC_Anal Use SFC (Fast analysis times) HighThroughput->SFC_Anal Yes HPLC_Anal Use HPLC (Most versatile, widely available) HighThroughput->HPLC_Anal No LowSample->HPLC_Anal No CE_Anal Use Capillary Electrophoresis (CE) (Minimal sample, high efficiency) LowSample->CE_Anal Yes

Caption: Decision tree for selecting a chiral separation technique.

High-Performance Liquid Chromatography (HPLC)

HPLC remains the most widely employed technique for chiral separations due to its versatility, robustness, and the vast array of commercially available Chiral Stationary Phases (CSPs).[5] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[7]

Mechanism & Expertise: The Role of the Chiral Stationary Phase (CSP)

The "magic" of chiral HPLC happens within the column. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer.[7] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated on a silica support, are the workhorses of the field.[7][8] Their chiral recognition ability stems from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[7]

A recent study on the separation of newly synthesized chiral azoles, including five thiazole derivatives, demonstrated the broad utility of various CSPs.[9][10][11][12] Notably, a derivatized maltodextrin-based column successfully separated ten out of the twelve azole compounds tested across normal phase, reversed-phase, and polar organic modes, highlighting the importance of screening different mobile phase conditions.[9][10][11]

Data-Driven Comparison of Common CSPs for Thiazole Derivatives
CSP Type Common Trade Names Primary Interaction Mechanism Best For... Considerations
Polysaccharide Derivatives Chiralpak® AD/AS, Chiralcel® OD/OJHydrogen bonding, π-π interactions, steric inclusion[7]Broad applicability, initial screening for novel thiazole compounds.[8][13]Can be sensitive to mobile phase modifiers.
Macrocyclic Glycopeptides Astec® CHIROBIOTIC® V, THydrogen bonding, ionic interactions, inclusion complexationThiazoles with ionizable groups (amines, carboxylic acids).[9]Mobile phase pH is a critical parameter.
Pirkle-type (Brush-type) Whelk-O® 1, ULMO™π-π interactions, hydrogen bonding, dipole-dipole interactions[7]Thiazoles with aromatic rings and functional groups for H-bonding.Often provides a predictable elution order.

Supercritical Fluid Chromatography (SFC)

In the last two decades, SFC has emerged as a dominant technique for both analytical and preparative chiral separations, especially within the pharmaceutical industry.[14][15] It utilizes carbon dioxide in its supercritical state as the primary mobile phase, mixed with a small amount of an organic modifier (like methanol).[15][16]

Expertise & Causality: Why is SFC a Game-Changer?

The advantages of SFC are directly linked to the physicochemical properties of supercritical CO₂.

  • Speed: The mobile phase has very low viscosity and high diffusivity, which is 3-5 times faster than HPLC.[15][16][17] This allows for higher flow rates without a significant loss in efficiency, drastically reducing analysis times.

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, typically requiring only 10-20% of the volume used in a comparable HPLC separation.[17] The CO₂ is recycled from industrial processes and is non-flammable.[15]

  • Preparative Efficiency: For purification, the CO₂ returns to a gaseous state post-column, making it incredibly easy to remove from the collected fractions. This saves significant time and energy during the product recovery (dry-down) phase.[15]

Recent studies have confirmed the higher enantiorecognition ability of SFC compared to normal-phase HPLC for a range of biologically active compounds using the same polysaccharide-based CSPs.[18] This makes SFC not just a faster alternative, but often a more powerful one.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that offers an orthogonal approach to chromatography.[19] Instead of a stationary phase, separation is achieved in a narrow capillary based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[20][21]

Expertise & Causality: The Niche of Capillary Electrophoresis

CE excels in specific scenarios:

  • Minimal Sample Consumption: Only nanoliters of the sample are injected, making it ideal for early-stage drug discovery or when dealing with precious materials.[22]

  • High Efficiency: CE can generate extremely sharp peaks, leading to very high theoretical plate counts and excellent resolution.[22]

  • Rapid Method Development: Changing the chiral selector is as simple as preparing a new background electrolyte, allowing for rapid screening of different separation conditions without the need to swap columns.[19][20]

The mechanism involves the transient inclusion of the thiazole enantiomers into the hydrophobic cavity of the cyclodextrin. Differences in the binding constants of the two enantiomer-cyclodextrin complexes lead to different effective mobilities and, thus, separation.[20] While less common for preparative work, CE is a powerful tool for analytical purity checks and method validation.[21]

Experimental Protocol: Enantiomeric Purity of a Chiral Thiazole by HPLC

This protocol provides a robust, self-validating starting point for the analysis of a novel chiral thiazole derivative using a polysaccharide-based CSP.

Objective: To resolve the enantiomers of a neutral chiral thiazole and determine the enantiomeric excess (% ee).

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)

  • Sample: Racemic standard (1 mg/mL in IPA), Test sample (1 mg/mL in IPA)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane:IPA (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or λmax of the thiazole derivative)

  • Injection Volume: 10 µL

3. Step-by-Step Methodology:

  • Step 1: System Preparation & Equilibration (Trustworthiness Pillar)

    • Prime all solvent lines to remove air bubbles.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The stability of the baseline is the first indicator of a well-behaved system.

  • Step 2: System Suitability Test (SST)

    • Inject the racemic standard solution five times consecutively.

    • Causality: The SST ensures the system is performing correctly before analyzing any test samples.

    • Acceptance Criteria:

      • Resolution (Rs) between the two enantiomer peaks should be > 1.5.

      • Relative Standard Deviation (RSD) for the retention times of both peaks should be < 2.0%.

      • Tailing factor for both peaks should be between 0.8 and 1.5.

  • Step 3: Sample Analysis

    • Inject the test sample solution.

    • Identify the enantiomer peaks by comparing their retention times with the racemic standard.

  • Step 4: Data Processing & Calculation

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

4. Method Optimization (Expertise Pillar):

  • If Resolution is Poor (Rs < 1.5):

    • Rationale: Increasing the retention can improve interaction with the CSP.

    • Action: Decrease the percentage of IPA in the mobile phase (e.g., to 95:5 Hexane:IPA). This will increase the retention times and often enhances resolution.

  • If Analysis Time is Too Long:

    • Rationale: A stronger mobile phase reduces retention.

    • Action: Increase the percentage of IPA (e.g., to 80:20 Hexane:IPA). Be mindful that this may reduce resolution. Alternatively, the flow rate can be cautiously increased (e.g., to 1.2 mL/min).

References

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Metabolic Stability of (2-Methylthiazol-5-yl)methanamine: A Comparative Approach

In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity. The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. Therefore, early in vitro assessment of metabolic stability is an indispensable step in the lead optimization process, enabling researchers to select and refine candidates with favorable pharmacokinetic properties.

This guide provides a comprehensive framework for evaluating the metabolic stability of this compound, a molecule featuring a substituted thiazole ring—a common scaffold in medicinal chemistry. We will present a comparative analysis, outlining the experimental protocols and rationale for assessing our target molecule against structurally relevant alternatives. This approach allows for a nuanced understanding of how subtle structural modifications can impact metabolic fate.

Focus Molecule and Comparators: Rationale for Selection

To contextualize the metabolic stability of this compound, we will compare it against two other compounds. This comparative methodology is crucial for establishing a structure-activity relationship (SAR) concerning metabolism.

  • Target Molecule: this compound: This molecule contains a thiazole ring, a primary amine, and a

Safety Operating Guide

Proper Disposal of (2-Methylthiazol-5-yl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of (2-Methylthiazol-5-yl)methanamine, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to be a trusted resource for your laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound and its analogs are known to cause skin, eye, and respiratory irritation.[1] Some related compounds have also been shown to be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, treating this compound as hazardous waste is not merely a regulatory formality but a critical step in mitigating these risks.

Key Hazards:

Hazard TypeDescriptionPrimary Route of Exposure
Skin Irritation Causes redness, itching, and inflammation upon contact.[1]Dermal
Eye Irritation Can cause serious eye irritation, potentially leading to damage.[1]Ocular
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[1]Inhalation
Aquatic Toxicity Poses a significant threat to aquatic ecosystems.[2][3]Environmental Release

Given these hazards, all waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal. The causality behind these choices is to create a complete barrier against the primary exposure routes.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For tasks with a higher risk of splash or prolonged contact, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for splash hazards, it is highly recommended to use chemical splash goggles and a face shield.

  • Body Protection: A standard laboratory coat should be worn and fully fastened. For larger quantities or significant splash potential, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to prevent exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks. If the spill is large, involves other hazardous materials, or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to create a dike around the spill to prevent it from spreading.[4]

  • Absorb the Spill: Gently apply the absorbent material, working from the outside of the spill inwards to minimize splashing. Allow sufficient time for the material to be fully absorbed.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, chemically compatible waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

Decontamination Procedure
  • Initial Cleaning: For the initial cleaning of the spill surface, use a detergent solution and water.[5]

  • Final Rinse: Rinse the area with water.

  • Waste Collection: All cleaning materials (wipes, paper towels, etc.) must be collected and disposed of as hazardous waste.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Severity alert->assess minor_spill Minor Spill (Manageable by Lab Personnel) assess->minor_spill Safe to handle major_spill Major Spill (Contact EHS/Emergency Response) assess->major_spill Large volume, unknown risk, or fire ppe Don Appropriate PPE minor_spill->ppe contain Contain the Spill with Absorbent Dikes ppe->contain absorb Absorb the Spill (Outside-In) contain->absorb collect Collect Absorbed Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package & Label Spill Debris as Hazardous Waste decontaminate->package end Arrange for Waste Pickup package->end

Routine Disposal of this compound Waste

All waste streams containing this compound must be treated as hazardous waste and disposed of through your institution's EHS program or a licensed hazardous waste disposal company.[2][3]

Waste Segregation and Containerization

Proper segregation and containerization are foundational to safe waste management.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions. This compound is incompatible with strong oxidizing agents.[3][6]

  • Container Selection:

    • Primary Container: Use a dedicated, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable for organic amine waste. Ensure the container material is chemically compatible with the waste.

    • Secondary Containment: Always store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

    • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

Disposal Protocol
  • Collection: Collect all waste containing this compound in the appropriately labeled container. This includes unused compound, reaction mixtures, contaminated solvents, and solid waste such as gloves, weigh boats, and absorbent paper.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.

  • Waste Pickup Request: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a hazardous waste pickup request to your EHS department.

  • Manifesting: For off-site disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from your laboratory to its final disposal site. Your EHS department will typically manage this process, but it is your responsibility to ensure the information about the waste you generated is accurate.

Disposal_Workflow start Generate Waste segregate Segregate this compound Waste from Other Streams start->segregate containerize Select & Use Compatible, Labeled Waste Container segregate->containerize collect_waste Collect Solid & Liquid Waste containerize->collect_waste store Store Sealed Container in Designated Satellite Accumulation Area collect_waste->store request_pickup Submit Hazardous Waste Pickup Request to EHS store->request_pickup manifest Ensure Accurate Information for Waste Manifest request_pickup->manifest end Licensed Disposal Facility manifest->end

Regulatory Compliance and Best Practices

Adherence to local, state, and federal regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the generator's responsibility to properly classify their waste.

Best Practices for Trustworthy Protocols:

  • Documentation: Maintain a clear record of all hazardous waste generated and disposed of.

  • Training: Ensure all laboratory personnel handling this compound are trained on these disposal procedures.

  • Consultation: When in doubt, always consult your institution's EHS department. They are your primary resource for ensuring safe and compliant waste disposal.

By implementing these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory, building trust in your operational integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methylthiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling of (2-Methylthiazol-5-yl)methanamine (CAS No. 63139-97-9)[1]. Given that comprehensive hazard data for this specific compound is not extensively published, our safety paradigm is built upon a conservative assessment of closely related structural analogs. This approach ensures we are prepared for the most likely risks, safeguarding both personnel and research integrity.

The causality behind these protocols is simple: a thorough understanding of potential hazards dictates the selection of appropriate barriers. We will not only outline the necessary Personal Protective Equipment (PPE) but also explain the rationale behind each recommendation, creating a self-validating system of laboratory safety.

Hazard Assessment: The 'Why' Behind the Protocol

An analysis of safety data for analogous thiazole and methanamine compounds reveals a consistent pattern of potential hazards.[2][3][4][5] Based on this data, we must assume this compound presents the following risks until proven otherwise.

Potential Hazard GHS Hazard Statement Rationale Based on Structural Analogs Source
Acute Oral Toxicity H302: Harmful if swallowedMultiple analogs are classified as harmful if ingested.[4][6][4][6]
Skin Irritation H315: Causes skin irritationMethanamine derivatives of thiazoles and thiadiazoles consistently show skin irritation potential.[2][3][4][2][3][4]
Eye Irritation H319: Causes serious eye irritationThis is a common hazard for this chemical class, requiring robust eye protection.[2][3][4][2][3][4]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[2][3][4][2][3][4]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsSome related thiazoles are noted for their high toxicity to aquatic organisms.[6][7][6][7]

This hazard profile mandates a stringent set of controls, beginning with engineering solutions and culminating in the correct selection and use of PPE.

Core PPE Requirements: Your First Line of Defense

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][8] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]

  • Eye and Face Protection : Due to the significant risk of serious eye irritation, standard safety glasses are insufficient.

    • Minimum Requirement : Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][9]

    • Best Practice/Splash Risk : When handling solutions or larger quantities where splashing is possible, supplement goggles with a full-face shield.

  • Skin and Body Protection : Preventing dermal contact is critical.

    • Body : A flame-resistant laboratory coat should be worn and kept fully fastened.

    • Gloves : The selection of appropriate gloves is arguably the most critical PPE decision. This is detailed in the following section.

  • Respiratory Protection : Engineering controls are the primary defense against respiratory exposure.

    • Standard Operations : Under normal conditions within a functional fume hood, respiratory protection is not typically required.[6]

    • Required Operations : If you are handling the solid outside of a fume hood, or if there is any risk of generating dust or aerosols (e.g., during weighing, scraping, or large-scale transfers), a NIOSH-approved respirator is mandatory.[2][9] A minimum of an N95-rated particulate respirator should be used. For higher exposure risks, an air-purifying respirator with appropriate cartridges is recommended.[9]

The Critical Choice: Selecting the Right Gloves

A glove's effectiveness is determined by its resistance to both degradation (physical change) and permeation (chemical passage through the material at a molecular level).[10][11] For this compound, where specific permeation data is unavailable, we select materials known for broad resistance to similar organic amines and solvents.

Glove Material Protection Level Use Case & Rationale Relevant Standards
Nitrile Rubber Incidental Contact / Splash Protection Recommended for handling solids and preparing dilute solutions. Nitrile offers excellent resistance to a wide range of chemicals and provides good puncture resistance.[7][12] Immediately remove and replace gloves after any splash.[13]EN 374, AS/NZS 2161.10.1
Butyl Rubber Extended Contact / Immersion Risk The preferred choice for working with concentrated solutions or for spill response. Butyl rubber provides superior resistance to many organic bases, ketones, and esters.[7][12]EN 374, AS/NZS 2161.10.1
Double Gloving Enhanced Protection For tasks involving higher concentrations or larger volumes, wearing two pairs of nitrile gloves is a prudent measure. This significantly reduces the risk of exposure from an undetected pinhole or tear in the outer glove.N/A

Crucial Insight : Always inspect gloves for any signs of degradation (swelling, discoloration, tears) before and during use.[7] After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Procedural Workflow: From Preparation to Disposal

This workflow integrates PPE use into the entire handling process, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification & Flow prep2 Clear Workspace & Locate Spill Kit prep1->prep2 prep3 Confirm Eyewash/ Shower Accessibility prep2->prep3 ppe1 Don Lab Coat prep3->ppe1 Area Secure ppe2 Don Respirator (if required) ppe1->ppe2 ppe3 Don Goggles & Face Shield ppe2->ppe3 ppe4 Don Inner Gloves ppe3->ppe4 ppe5 Don Outer Gloves (over cuffs) ppe4->ppe5 handle1 Weigh Solid in Hood (use draft shield) ppe5->handle1 Fully Protected handle2 Perform Chemical Manipulations handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Work Complete clean2 Segregate Waste (Solid & Liquid) clean1->clean2 clean3 Doff Outer Gloves clean2->clean3 clean4 Doff Goggles/Shield clean3->clean4 clean5 Doff Lab Coat clean4->clean5 clean6 Doff Inner Gloves clean5->clean6 clean7 Wash Hands Thoroughly clean6->clean7

Caption: PPE workflow from preparation to post-handling decontamination.

Operational Plans: Spill and Disposal Protocols

Immediate Emergency Response:

  • Skin Contact : Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][6]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Call a poison control center or physician immediately.[6]

Spill Containment and Cleanup:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Protect : Ensure you are wearing the appropriate PPE, including respiratory protection (N95 or higher) and butyl gloves.

  • Contain : For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid generating dust.[2] Sweep up and place into a labeled, sealed container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Prevent Environmental Release : Do not allow the chemical or cleanup materials to enter drains or waterways.[2][7]

Waste Disposal:

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[7] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][6][7][14] Puncture empty containers to prevent reuse.[7]

By adhering to these scientifically grounded protocols, you establish a robust safety framework that protects you, your colleagues, and your research from the potential hazards of working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylthiazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Methylthiazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.